molecular formula C6H2F5N B1282707 2,3-Difluoro-5-(trifluoromethyl)pyridine CAS No. 89402-42-6

2,3-Difluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1282707
CAS No.: 89402-42-6
M. Wt: 183.08 g/mol
InChI Key: XIFCGIKPAAZFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2F5N and its molecular weight is 183.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-difluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFCGIKPAAZFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540285
Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89402-42-6
Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89402-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.202.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-5-(trifluoromethyl)pyridine is a critical chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its specific substitution pattern imparts unique properties to the final active ingredients. This technical guide provides a comprehensive overview of the primary synthetic pathway to this valuable compound, focusing on the widely utilized halogen exchange (Halex) reaction. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis are presented to aid researchers in their synthetic endeavors.

Core Synthesis Pathway: Halogen Exchange Reaction

The most prevalent and industrially significant method for synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically a halogen exchange reaction. This process involves the displacement of chloro or bromo substituents on the pyridine ring with fluoride ions.

The general transformation can be depicted as follows:

SynthesisPathway start 2,3-Dihalo-5-(trifluoromethyl)pyridine (X, Y = Cl, Br) product This compound start->product Halogen Exchange reagents KF or CsF Polar Aprotic Solvent (e.g., DMSO, NMP, Sulfolane) reagents->product

Figure 1: General Halogen Exchange Pathway.

This reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures.[1][3] The choice of fluorinating agent and solvent can significantly impact the reaction's efficiency and yield.

Key Precursors and Transformations

The synthesis often starts from precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine or 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[1][3] The latter is a common intermediate that can be formed during the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.[1]

The logical workflow for the synthesis can be visualized as:

LogicalWorkflow cluster_precursors Starting Materials cluster_reaction Halogen Exchange Reaction dichloro 2,3-Dichloro-5- (trifluoromethyl)pyridine reaction_step Fluorination with KF or CsF in a polar aprotic solvent under anhydrous conditions at elevated temperature. dichloro->reaction_step chlorofluoro 3-Chloro-2-fluoro-5- (trifluoromethyl)pyridine chlorofluoro->reaction_step product 2,3-Difluoro-5- (trifluoromethyl)pyridine reaction_step->product

Figure 2: Logical Workflow of the Synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of this compound.

Table 1: Synthesis from 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Fluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
CsFDMSO105-11546.548.4[4]
CsFDMSO120-140Not SpecifiedNot Specified[1]
KFNMP190-205Not Specified68-80[3]
KFSulfolane195-2001Not Specified[3]

Table 2: Synthesis from 2,3-Dichloro-5-(trifluoromethyl)pyridine

Fluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
KFNMP1404.5Not Specified[3]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Cesium Fluoride in DMSO[4]

Materials:

  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (0.1 mole, 20 g)

  • Cesium fluoride (CsF) (0.15 mole, 22.8 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.5 g)

  • Dimethyl sulfoxide (DMSO) (75 mL)

Apparatus:

  • 100 mL 4-neck round-bottom flask

  • Magnetic stir bar

  • Thermometer

  • Nitrogen inlet

  • Distillation condenser (initially), pressure-equalizing addition funnel, dry ice condenser, and short path distillation condenser (subsequently).

Procedure:

  • Charge the flask with DMSO, anhydrous K₂CO₃, and CsF.

  • Heat the mixture to 115°C under reduced pressure (57 mm Hg) to distill approximately 20 mL of DMSO, ensuring anhydrous conditions.

  • Cool the mixture to 65°C and add 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine via a pressure-equalizing addition funnel.

  • Attach a dry ice condenser and maintain the reaction temperature at 105-115°C for 46.5 hours with constant agitation.

  • After the reaction, attach a short path distillation condenser and collect the crude product in a receiver cooled with a dry ice/acetone bath under reduced pressure (210 mm Hg) with a pot temperature of 125-160°C.

  • Extract the crude product with water to remove residual DMSO and dry it over 4Å molecular sieves.

  • Purify the dried product by distillation at 102°C (760 mm Hg) to obtain substantially pure this compound.

Expected Yield: 48.4%

Protocol 2: Synthesis using Potassium Fluoride in NMP[3]

Materials:

  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (4 moles, 800 g)

  • Potassium fluoride (KF), dried and pulverized (3 moles, 174 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (20 g)

  • N-methylpyrrolidinone (NMP) (2 L)

Apparatus:

  • 3 L flask equipped for distillation

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

Procedure:

  • Charge the flask with NMP and heat to 120°C under reduced pressure (20 mm Hg) to remove about 200 mL of NMP and water, ensuring anhydrous conditions.

  • Release the vacuum and add the dried, pulverized KF and anhydrous K₂CO₃.

  • Slowly add the 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine over a 6-hour period while maintaining the reaction temperature.

  • Continuously distill the product as it is formed.

Expected Yield: 68% (based on KF)

Conclusion

The synthesis of this compound is predominantly achieved through a halogen exchange reaction. The choice of starting material, fluorinating agent, solvent, and reaction conditions are all critical parameters that influence the yield and purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their synthetic strategies for this important chemical intermediate. Careful control of anhydrous conditions is paramount to the success of these reactions.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Difluoro-5-(trifluoromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document compiles essential data, outlines experimental considerations, and presents relevant structural information to support research and development activities.

Chemical Identity and Structure

This compound is a halogenated pyridine derivative. Its structure, featuring a pyridine ring substituted with two fluorine atoms and a trifluoromethyl group, imparts unique electronic properties that are highly sought after in medicinal and materials chemistry.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 89402-42-6[1]
Molecular Formula C₆H₂F₅N[1]
Molecular Weight 183.08 g/mol [1]
Canonical SMILES C1=C(C=NC(=C1F)F)C(F)(F)F[1]
InChI InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H[1]
InChIKey XIFCGIKPAAZFFS-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

Table 2: Summary of Physicochemical Data

PropertyValueSource
Appearance Clear, colorless liquid[2]
Boiling Point 104 °C / 219.2 °F[3]
Density 1.470 g/cm³Stenutz
Refractive Index 1.3855-1.3895 @ 20°C[2]
Flash Point > 100 °C / > 212 °F[3]
Melting Point No data available[3]
pKa No data available
Solubility No quantitative data available
LogP (Predicted) 2.3[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data Summary

Spectrum TypeKey Features
¹H NMR No specific data found for this compound. Analogous structures suggest signals in the aromatic region.
¹³C NMR No specific data found for this compound.
¹⁹F NMR No specific data found for this compound. The presence of three distinct fluorine environments (C2-F, C3-F, and -CF₃) would result in characteristic signals. The trifluoromethyl group typically appears between -60 to -70 ppm.[4]
Infrared (IR) ATR-Neat spectrum available.[1]
Mass Spectrometry No specific data found for this compound.

Synthesis

The synthesis of this compound typically involves the fluorination of a chlorinated precursor. A common synthetic route starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Synthesis_Workflow Precursor 2,3-Dichloro-5-(trifluoromethyl)pyridine Reaction Fluorination Reaction Precursor->Reaction Heat Reagents Fluorinating Agent (e.g., KF) High-boiling polar aprotic solvent (e.g., DMSO) Reagents->Reaction Product This compound Reaction->Product

A typical synthetic workflow for the preparation of this compound.
Experimental Protocol: Synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine

A detailed experimental protocol for the synthesis of this compound from 2,3-dichloro-5-trifluoromethylpyridine is described in the literature.[5] The process involves the following key steps:

  • Reaction Setup : A solution of 2,3-dichloro-5-trifluoromethylpyridine is prepared in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), under a nitrogen atmosphere.

  • Fluorination : A fluorinating agent, typically spray-dried potassium fluoride, is added to the solution.

  • Heating : The reaction mixture is heated to approximately 110 °C for an extended period (e.g., 48 hours) to facilitate the nucleophilic aromatic substitution of chlorine with fluorine.

  • Workup : After the reaction is complete, the mixture is cooled and water is added. The product is then separated from the aqueous phase.

  • Purification : The crude product is dried, for instance with anhydrous magnesium sulfate, and then purified by distillation to yield the final 2,3-difluoro-5-trifluoromethylpyridine.

Safety and Handling

This compound is classified as a substance that causes serious eye irritation and may cause respiratory irritation.[3] It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: GHS Hazard Classifications

Hazard ClassCategory
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2
Specific target organ toxicity (single exposure); Respiratory tract irritationCategory 3

Experimental Protocols: Determination of Physicochemical Properties

Boiling Point Determination

The boiling point of a liquid can be determined using various methods, including the Thiele tube method or distillation. The principle involves heating the liquid until its vapor pressure equals the atmospheric pressure.

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter. The method involves measuring the mass of a known volume of the substance at a specific temperature.

Solubility Assessment

Quantitative solubility can be determined by preparing a saturated solution of the compound in a specific solvent at a given temperature. The concentration of the dissolved compound is then measured using an analytical technique such as HPLC or UV-Vis spectroscopy.

pKa Determination

The pKa of a compound can be determined by potentiometric titration or by using spectroscopic methods (e.g., UV-Vis or NMR) to monitor changes in the compound's spectrum as a function of pH. For fluorinated compounds, ¹⁹F NMR can be a particularly sensitive method for pKa determination.[6]

Logical Relationships in Drug Discovery

The physicochemical properties of this compound are critical determinants of its utility in drug discovery and development.

Drug_Discovery_Logic cluster_Properties Physicochemical Properties cluster_Impact Impact on Drug Development Solubility Solubility Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation Lipophilicity Lipophilicity (LogP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Toxicity Toxicity Lipophilicity->Toxicity pKa pKa pKa->Absorption pKa->Distribution BoilingPoint Boiling Point BoilingPoint->Formulation Processing Excretion Excretion Compound 2,3-Difluoro-5- (trifluoromethyl)pyridine Compound->Solubility Compound->Lipophilicity Compound->pKa Compound->BoilingPoint

Influence of physicochemical properties on drug development.

This guide serves as a foundational resource for professionals working with this compound. The compiled data and outlined experimental considerations are intended to facilitate safer handling, more efficient research, and the successful application of this versatile chemical intermediate.

References

An In-depth Technical Guide to 2,3-Difluoro-5-(trifluoromethyl)pyridine (CAS 89402-42-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-5-(trifluoromethyl)pyridine, a key fluorinated building block in modern chemistry. This document consolidates essential physicochemical data, detailed synthesis protocols, spectroscopic information, safety and handling guidelines, and its applications in research and development, particularly in the agrochemical and pharmaceutical industries.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 89402-42-6[1]
Molecular Formula C₆H₂F₅N[3]
Molecular Weight 183.08 g/mol [3][4]
Appearance Colorless to light yellow/orange clear liquid[1][2]
Boiling Point 104 °C[5]
Density 1.470 g/cm³[6]
Refractive Index 1.3855-1.3895 @ 20 °C[7]
Flash Point 26 °C (78.8 °F)[3]
Purity >97.5% (GC)[1][7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms in the pyridine ring and the trifluoromethyl group. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.[8]

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two main signals: one for the two fluorine atoms on the pyridine ring and another for the three fluorine atoms of the trifluoromethyl group.[9] The fluorine atoms on the ring may show coupling to each other and to the adjacent protons. The trifluoromethyl group will likely appear as a singlet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.[10] Key expected peaks include:

  • C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[10]

  • C=N and C=C stretching: The stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ range.[10]

  • C-F stretching: Strong absorption bands due to the C-F bonds on the aromatic ring and the trifluoromethyl group are expected in the 1350-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 183.08. Fragmentation patterns would likely involve the loss of fluorine, trifluoromethyl radical, or other small neutral molecules.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a halogen exchange reaction, typically involving the fluorination of a chlorinated precursor.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound.

G 2,3-Dichloro-5-(trichloromethyl)pyridine 2,3-Dichloro-5-(trichloromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trichloromethyl)pyridine->2,3-Dichloro-5-(trifluoromethyl)pyridine Fluorination (e.g., HF) 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine->3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Selective Fluorination This compound This compound 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine->this compound Halogen Exchange (e.g., CsF or KF)

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Halogen Exchange Fluorination

This protocol is based on methods described in the patent literature.[4][6]

Objective: To synthesize this compound from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Materials:

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • Cesium fluoride (CsF) or Potassium fluoride (KF)[4][6]

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), or Sulfolane)[4][6]

  • Nitrogen or Argon gas

  • Anhydrous magnesium sulfate

  • Water

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the anhydrous polar aprotic solvent (e.g., DMSO).

  • Add the fluorinating agent, such as cesium fluoride (CsF), to the solvent.[6] A molar excess of the fluorinating agent is typically used.[4]

  • Add the starting material, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, to the flask.

  • Heat the reaction mixture with constant agitation to a temperature between 85 °C and 180 °C. The optimal temperature will depend on the solvent used.[6] For example, with DMSO, a temperature range of 120-125 °C is often employed.[4]

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS). The reaction time can vary, with some protocols reporting reaction times of up to 48 hours.[4]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add water to the reaction mixture and perform a liquid-liquid extraction.

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Purify the crude product by distillation to obtain this compound.[5]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, primarily due to the unique properties conferred by its fluorine and trifluoromethyl substituents.[11]

Agrochemicals

The primary application of this compound is in the agrochemical industry as a key building block for the synthesis of herbicides and fungicides.[6][11] The presence of the trifluoromethylpyridine moiety is crucial for the biological activity of many crop protection products.[3] For example, it is used in the preparation of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acid herbicides.[6][12]

Pharmaceuticals

While its use in agrochemicals is more established, the trifluoromethylpyridine scaffold is also of significant interest in medicinal chemistry. Fluorine-containing compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity to biological targets.[13] this compound serves as a versatile starting material for the synthesis of novel pharmaceutical candidates.

The following diagram illustrates the logical relationship of its applications.

G A This compound B Chemical Intermediate A->B C Agrochemical Synthesis B->C D Pharmaceutical Synthesis B->D E Herbicides C->E F Fungicides C->F G Drug Discovery & Development D->G

Caption: Applications of this compound.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed.[3][14] It also causes serious eye irritation.[14] Appropriate safety precautions must be taken when handling this compound.

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquidsGHS02DangerH226: Flammable liquid and vapor
Acute toxicity, oralGHS06DangerH301: Toxic if swallowed
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation

Data sourced from PubChem and Sigma-Aldrich.[3][14]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[15]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[15]

  • Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Do not breathe vapor or mist. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[15]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[15]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the latest SDS for the most up-to-date safety information before handling this chemical.

References

Spectroscopic Profile of 2,3-Difluoro-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2,3-Difluoro-5-(trifluoromethyl)pyridine. This fluorinated pyridine derivative is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethyl substituents. This document outlines expected spectroscopic data, detailed experimental protocols for its acquisition, and a standardized workflow for its analysis.

Spectroscopic Data Summary

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
¹H8.0 - 8.5Doublet of doublets (dd)Aromatic proton at C4, coupled to F at C3 and H at C6.
7.5 - 8.0Doublet of quartets (dq)Aromatic proton at C6, coupled to H at C4 and the CF₃ group.
¹³C150 - 160Doublet of doublets (dd)¹JCF, ²JCCFCarbon C2, coupled to F at C2 and F at C3.
145 - 155Doublet of doublets (dd)¹JCF, ²JCCFCarbon C3, coupled to F at C3 and F at C2.
130 - 140Doublet (d)³JCCCFCarbon C4, coupled to F at C3.
120 - 130Quartet (q)²JCCFCarbon C5, coupled to the CF₃ group.
115 - 125Quartet (q)¹JCFCarbon of the CF₃ group.
135 - 145Singlet (s)Carbon C6.
¹⁹F-60 to -70Singlet (s)Trifluoromethyl group (CF₃).
-130 to -150Doublet (d)³JFFFluorine at C2, coupled to F at C3.
-140 to -160Doublet (d)³JFFFluorine at C3, coupled to F at C2.

Table 2: Predicted Mass Spectrometry (MS) Data

IonPredicted m/zNotes
[M]⁺183.01Molecular ion.
[M-F]⁺164.01Loss of a fluorine atom from the pyridine ring.
[M-CF₃]⁺114.02Loss of the trifluoromethyl group.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic C-H
1600 - 1450C=C and C=N stretchPyridine ring
1350 - 1150C-F stretchAryl-F and CF₃
1100 - 1000C-F stretchAryl-F

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic TransitionSolvent
~260-280Moderateπ → π*Ethanol or Cyclohexane

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for small organic molecules and may require optimization for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the aromatic region (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to encompass the expected range for aromatic and trifluoromethyl carbons (typically 0-160 ppm).

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration, if needed.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Set the spectral width to cover the range for both aromatic fluorine and trifluoromethyl fluorine (e.g., -50 to -170 ppm).

    • Use an appropriate reference standard for fluorine NMR (e.g., CFCl₃).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • For EI, use a standard electron energy of 70 eV.

    • For ESI, optimize the spray voltage, capillary temperature, and other source parameters to achieve stable ionization.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the elemental composition C₆H₂F₅N.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.

    • Prepare a series of dilutions to determine the optimal concentration for measurement (absorbance typically between 0.1 and 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Fill a matched cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Structural Characterization Sample 2,3-Difluoro-5- (trifluoromethyl)pyridine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Process_NMR Process NMR Data NMR->Process_NMR Process_MS Process MS Data MS->Process_MS Process_IR Process IR Data IR->Process_IR Process_UV Process UV-Vis Data UV_Vis->Process_UV Structure Confirm Structure Process_NMR->Structure Process_MS->Structure Process_IR->Structure Process_UV->Structure

Caption: Workflow for Spectroscopic Analysis.

1H and 19F NMR of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Introduction: Deciphering Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established a position of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a highly functionalized heterocyclic building block, presenting a complex analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic application of proton (¹H) and fluorine-19 (¹⁹F) NMR, stands as the definitive technique for the unambiguous structural elucidation of such compounds.

This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. As a senior application scientist, this document moves beyond a mere presentation of data, offering a deep dive into the theoretical underpinnings, experimental best practices, and detailed spectral interpretation required by researchers and drug development professionals. We will explore the causality behind the observed phenomena, from chemical shifts to complex spin-spin coupling networks, providing a robust framework for analyzing this and similar fluorinated structures.

Part 1: Foundational Principles of ¹H and ¹⁹F NMR

A successful analysis is built upon a solid understanding of the fundamental principles governing the NMR experiment. While ¹H NMR is a ubiquitous tool, the nuances of ¹⁹F NMR are critical for interpreting fluorinated molecules.

¹H Nuclear Magnetic Resonance

Proton NMR provides essential information based on three key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the local electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values).

  • Integration: The area under a signal is directly proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei, transmitted through chemical bonds, splits signals into multiplets. The magnitude of the coupling constant (J, in Hz) provides information about the number of bonds separating the coupled nuclei and their spatial relationship.

¹⁹F Nuclear Magnetic Resonance: The Ideal Spectroscopic Spy

The ¹⁹F nucleus is exceptionally well-suited for NMR analysis.[1][2][3] Its key advantages include:

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring form of fluorine, eliminating the need for isotopic enrichment.[2]

  • High Sensitivity: With a spin of I = ½ and a high gyromagnetic ratio, the ¹⁹F nucleus is nearly as sensitive as ¹H (approximately 83% of the sensitivity), allowing for rapid data acquisition.[2][4]

  • Vast Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly larger than for ¹H, spanning over 800 ppm.[2][3] This dramatically reduces the likelihood of signal overlap, even in complex molecules, making ¹⁹F a powerful tool for analyzing mixtures of fluorinated compounds.[1][5][6][7]

This wide range is due to fluorine's large electron cloud, which makes its nuclear shielding highly sensitive to subtle changes in the local electronic environment.[8][9] Chemical shifts are typically referenced to an internal or external standard, most commonly trichlorofluoromethane (CFCl₃) at 0.0 ppm.[3][10]

  • Extensive Spin-Spin Coupling: ¹⁹F nuclei couple not only to ¹H but also to other ¹⁹F nuclei. These coupling constants (JHF and JFF) are often larger and observable over more bonds (long-range coupling) than ¹H-¹H couplings, providing a wealth of structural information.[2]

Part 2: Experimental Protocol: A Self-Validating System

The quality of NMR data is inextricably linked to the quality of the sample and the precision of the acquisition. The following protocol is designed to ensure high-resolution, artifact-free spectra.

Diagram: Standard NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh ~10-20 mg of This compound b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean vial a->b c Filter solution through a Pasteur pipet with a cotton plug into a 5 mm NMR tube b->c d Cap the NMR tube securely c->d e Insert sample into NMR spectrometer d->e f Lock on the deuterium signal of the solvent e->f g Shim magnetic field for optimal homogeneity f->g h Acquire ¹H and ¹⁹F spectra (with and without decoupling) g->h i Apply Fourier Transform h->i j Phase correction and baseline correction i->j k Calibrate chemical shifts (TMS for ¹H, CFCl3 for ¹⁹F) j->k l Integrate signals and analyze coupling patterns k->l

Caption: A generalized workflow for NMR analysis.

Step-by-Step Methodology
  • Solvent Selection and Sample Preparation:

    • Rationale: The use of deuterated solvents is standard practice to avoid large, interfering signals from the solvent's protons and to provide a deuterium signal for the instrument's field frequency lock system.[11] Chloroform-d (CDCl₃) is an excellent choice due to its chemical inertness and ability to dissolve a wide range of organic compounds.

    • Protocol:

      • Accurately weigh 10-25 mg of this compound into a clean, dry vial.[12][13]

      • Add approximately 0.6-0.7 mL of CDCl₃. The sample must be fully dissolved to ensure a homogeneous solution, which is critical for achieving high resolution.[13]

      • To remove any particulate matter that could disrupt magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small cotton or glass wool plug directly into a high-quality 5 mm NMR tube.[11][14]

      • Ensure the sample height in the tube is at least 4.5 cm to be properly positioned within the instrument's detection coil.[11]

  • Instrumental Setup and Data Acquisition:

    • Rationale: Proper instrument setup, particularly "shimming," is crucial. Shimming involves adjusting currents in specialized coils to make the main magnetic field as homogeneous as possible across the sample volume. An inhomogeneous field leads to broadened spectral lines and loss of resolution.[15]

    • Protocol:

      • Insert the sample into the spectrometer.

      • Lock the spectrometer onto the deuterium signal of the CDCl₃.

      • Perform automated or manual shimming to optimize field homogeneity, aiming for narrow and symmetrical solvent peaks.

      • Acquire a standard ¹H spectrum.

      • Acquire a standard ¹⁹F spectrum. It is common to run ¹⁹F NMR with proton decoupling to simplify the spectra by removing JHF couplings, which can aid in initial assignments. A coupled ¹⁹F spectrum should also be acquired to determine these coupling constants.

      • (Optional but Recommended) Acquire a ¹H spectrum with ¹⁹F decoupling. This experiment is invaluable for confirming H-F coupling partners by observing the collapse of multiplets into simpler patterns.[16]

Part 3: Spectral Analysis of this compound

The true power of NMR is realized in the detailed interpretation of the resulting spectra. The structure and numbering scheme for the molecule are as follows:

Caption: Structure of this compound.

¹H NMR Spectrum: Interpreting the Aromatic Region

The ¹H NMR spectrum will display signals for the two aromatic protons, H-4 and H-6. Both are expected to be in the downfield region of the spectrum (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the nitrogen atom and the fluorine substituents.

  • Signal for H-4: This proton is adjacent to the CF₃ group and the F-3 atom. It will be split by H-6 (a three-bond, or meta, coupling, ³JHH), F-3 (a three-bond coupling, ³JHF), and potentially a long-range coupling to the CF₃ group (a four-bond coupling, ⁴JHF). This will result in a complex multiplet, likely a doublet of doublets of quartets (ddq) or a more complex pattern if coupling constants are similar.

  • Signal for H-6: This proton is adjacent to the nitrogen atom. It will be split by H-4 (³JHH) and will also exhibit long-range coupling to the CF₃ group (a four-bond coupling, ⁴JHF). This signal will likely appear as a quartet or a doublet of quartets (dq).

¹⁹F NMR Spectrum: A High-Resolution Fingerprint

The ¹⁹F NMR spectrum will show three distinct signals corresponding to the three unique fluorine environments: F-2, F-3, and the CF₃ group.

  • Signal for the CF₃ Group (at C-5): Trifluoromethyl groups on aromatic rings typically appear in the range of δ -60 to -70 ppm.[9][17][18] This signal will be split by H-4 (⁴JHF) and H-6 (⁴JHF). Since these couplings are through four bonds, they are expected to be small. The signal will likely appear as a triplet or a more complex multiplet if the couplings to H-4 and H-6 are different.

  • Signal for F-2: This fluorine atom is on the pyridine ring. It will exhibit a large three-bond coupling (³JFF) to F-3 and a smaller four-bond coupling (⁴JHF) to H-4. This will result in a doublet of multiplets.

  • Signal for F-3: This fluorine atom will also show the large three-bond coupling (³JFF) to F-2 and a three-bond coupling (³JHF) to H-4. This signal will appear as a doublet of multiplets.

Diagram: Key J-Coupling Interactions

G H4 H-4 H6 H-6 H4->H6 ³JHH F3 F-3 H4->F3 ³JHF CF3 CF₃ H4->CF3 ⁴JHF H6->CF3 ⁴JHF F2 F-2 F2->H4 ⁴JHF F2->F3 ³JFF

Caption: Spin-spin coupling network in the molecule.

Data Summary

The precise chemical shifts and coupling constants must be determined experimentally. The following table provides an expected framework for the data.

NucleusExpected δ (ppm)MultiplicityCoupling Constants (J in Hz)
¹H NMR
H-4~8.0 - 8.5ddd (or similar)³J(H4,H6), ³J(H4,F3), ⁴J(H4,CF3)
H-6~8.5 - 9.0dq (or similar)³J(H6,H4), ⁴J(H6,CF3)
¹⁹F NMR
F-2~-120 to -150dm³J(F2,F3), ⁴J(F2,H4)
F-3~-130 to -160dm³J(F3,F2), ³J(F3,H4)
CF₃~-60 to -70t (or m)⁴J(CF3,H4), ⁴J(CF3,H6)

Note: The exact chemical shifts can be influenced by solvent and concentration. Coupling constants provide the most robust data for structural confirmation.[19][20]

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of this compound demonstrates that a one-dimensional approach is often insufficient for complex fluorinated molecules. It is the synergistic combination of ¹H and ¹⁹F NMR, augmented by decoupling experiments, that provides the necessary data to resolve intricate overlapping signals and measure key coupling constants. This detailed characterization is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and understanding the structure-activity relationships that are fundamental to pharmaceutical and materials science research. The methodologies and interpretative frameworks presented in this guide offer a robust protocol for researchers to confidently and accurately characterize these challenging yet vital chemical entities.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2,3-Difluoro-5-(trifluoromethyl)pyridine. In the absence of direct experimental data for this specific compound, the fragmentation pathways described herein are based on established principles of mass spectrometry and analysis of fragmentation patterns of structurally related molecules, including fluorinated pyridines and trifluoromethyl-substituted aromatic compounds.

Predicted Fragmentation Data

The following table summarizes the major predicted fragment ions for this compound upon electron ionization. The molecular ion (M+) is expected to be observed, and its fragmentation is predicted to proceed through several key pathways involving the loss of fluorine, the trifluoromethyl group, and cleavage of the pyridine ring.

m/z (Predicted)Proposed Ion StructureFormulaComments
183[C₆H₂F₅N]⁺C₆H₂F₅NMolecular Ion (M⁺)
164[C₆H₂F₄N]⁺C₆H₂F₄NLoss of a fluorine radical (•F) from the pyridine ring.
114[C₅H₂F₃]⁺C₅H₂F₃Loss of the trifluoromethyl radical (•CF₃).
95[C₅H₂F₂]⁺C₅H₂F₂Subsequent loss of a fluorine radical from the [M-CF₃]⁺ ion.
87[C₄H₂FN]⁺C₄H₂FNLoss of HCN from the [M-CF₃]⁺ ion.
69[CF₃]⁺CF₃Trifluoromethyl cation, a common fragment for CF₃-containing compounds.
68[C₄H₂F]⁺C₄H₂FLoss of a fluorine radical from the [M-CF₃-HCN]⁺ ion.

Proposed Fragmentation Pathways

The fragmentation of this compound is anticipated to be initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is likely to follow pathways that lead to the formation of stable cations. The trifluoromethyl group and the fluorine substituents on the pyridine ring are expected to be key players in directing the fragmentation.

fragmentation_pathway M [C₆H₂F₅N]⁺˙ m/z = 183 (Molecular Ion) F1 [C₆H₂F₄N]⁺ m/z = 164 M->F1 - •F F2 [C₅H₂F₃]⁺ m/z = 114 M->F2 - •CF₃ F5 [CF₃]⁺ m/z = 69 M->F5 F3 [C₅H₂F₂]⁺ m/z = 95 F2->F3 - •F F4 [C₄H₂FN]⁺ m/z = 87 F2->F4 - HCN F6 [C₄H₂F]⁺ m/z = 68 F4->F6 - •F

Predicted fragmentation pathways for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general experimental protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a stock solution.

  • Perform serial dilutions of the stock solution to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10-15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-500

  • Solvent Delay: Set appropriately to avoid detecting the solvent peak (e.g., 3-4 minutes).

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted data and known fragmentation behaviors of similar compounds.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject gc_sep GC Separation inject->gc_sep ms_ion EI Ionization (70 eV) gc_sep->ms_ion ms_detect Mass Detection ms_ion->ms_detect tic Obtain TIC ms_detect->tic extract_ms Extract Mass Spectrum tic->extract_ms interpret Interpret Fragmentation extract_ms->interpret

General experimental workflow for GC-MS analysis.

FT-IR Analysis of 2,3-Difluoro-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2,3-Difluoro-5-(trifluoromethyl)pyridine. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique electronic and structural properties conferred by the fluorine and trifluoromethyl substituents on the pyridine ring. FT-IR spectroscopy is a powerful, non-destructive technique for the structural elucidation and quality control of such novel chemical entities.

Core Principles of FT-IR for Pyridine Derivatives

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations such as the stretching and bending of chemical bonds. For substituted pyridines like this compound, FT-IR is instrumental in:

  • Confirming Synthesis: Verifying the successful synthesis of the target molecule by identifying characteristic vibrations of the pyridine ring and its substituents.

  • Structural Elucidation: Providing evidence for the presence and substitution pattern of functional groups on the pyridine ring.

  • Purity Assessment: Detecting the presence of starting materials or by-products.

Predicted FT-IR Spectral Data

While a publicly available, experimentally verified FT-IR spectrum for this compound is not readily accessible, a detailed analysis can be reliably predicted based on the published data of structurally analogous compounds, particularly 2,3-dichloro-5-(trifluoromethyl)pyridine. The substitution of chlorine with fluorine is expected to shift certain vibrational modes to higher wavenumbers due to the higher electronegativity and smaller atomic mass of fluorine.

The following table summarizes the predicted key vibrational modes for this compound. The assignments are based on the detailed theoretical and experimental study of 2,3-dichloro-5-(trifluoromethyl)pyridine and general knowledge of pyridine derivative spectroscopy.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentPredicted Intensity
~3100 - 3000C-H stretching of the pyridine ringWeak to Medium
~1610 - 1580C=C/C=N stretching of the pyridine ringMedium to Strong
~1470 - 1440Pyridine ring stretchingStrong
~1430 - 1400Pyridine ring stretchingMedium
~1350 - 1300C-F stretching (aromatic)Strong
~1280 - 1100C-F stretching of the CF₃ group (asymmetric and symmetric)Very Strong
~1080 - 1050Pyridine ring breathing modeMedium
~850 - 800C-H out-of-plane bendingMedium
~750 - 700CF₃ deformation modesMedium to Strong

Experimental Protocol: FT-IR Analysis

A standard protocol for the FT-IR analysis of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique is provided below. This method is often preferred for its simplicity and minimal sample preparation.

Instrumentation: A standard FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is processed by the instrument's software, which includes background subtraction and Fourier transformation.

    • The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualization of Experimental Workflow

The logical flow of the FT-IR analysis process is depicted in the following diagram:

FT_IR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process_Data Process Data (Background Subtraction) Sample_Scan->Process_Data Analyze_Spectrum Analyze Spectrum and Assign Peaks Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Workflow for FT-IR Analysis of this compound.

Logical Relationship of Spectral Features

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. This relationship is illustrated below.

Spectral_Interpretation cluster_vibrations Molecular Vibrations cluster_spectrum FT-IR Spectrum Molecule This compound CH_Stretch C-H Stretch Ring_Stretch Pyridine Ring Stretch CF_Stretch C-F Stretch (Aromatic) CF3_Stretch CF3 Stretch CH_Bend C-H Bend CF3_Deform CF3 Deformation Peak1 ~3100-3000 cm⁻¹ CH_Stretch->Peak1 Peak2 ~1610-1400 cm⁻¹ Ring_Stretch->Peak2 Peak3 ~1350-1300 cm⁻¹ CF_Stretch->Peak3 Peak4 ~1280-1100 cm⁻¹ CF3_Stretch->Peak4 Peak5 ~850-800 cm⁻¹ CH_Bend->Peak5 Peak6 ~750-700 cm⁻¹ CF3_Deform->Peak6

Caption: Relationship between molecular structure and FT-IR spectral features.

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,3-Difluoro-5-(trifluoromethyl)pyridine, a key intermediate in the development of agrochemicals and pharmaceuticals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of this compound predominantly follows two strategic pathways:

  • Halogen Exchange on a Pre-fluorinated Pyridine Core: This approach involves the substitution of a chlorine or bromine atom with fluorine on a pyridine ring that already contains the trifluoromethyl group.

  • Formation of the Trifluoromethyl Group followed by Halogen Exchange: This strategy begins with the fluorination of a trichloromethyl group on a chlorinated pyridine precursor, which is then followed by further fluorination on the pyridine ring.

Pathway 1: Halogen Exchange from Chlorinated Trifluoromethylpyridines

This pathway utilizes readily available chlorinated precursors of 5-(trifluoromethyl)pyridine. The key transformation is a nucleophilic aromatic substitution (halogen exchange, or "halex") reaction to introduce the final fluorine atom at the 3-position.

Route 1.1: Starting from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

The most direct route involves the fluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. This reaction specifically targets the replacement of the chlorine atom at the 3-position.

Reaction Scheme:

G cluster_main start 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine end This compound start->end  CsF or KF (Fluorinating Agent)  

Caption: Fluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Experimental Protocol:

A detailed experimental protocol for this conversion is described in U.S. Patent 4,480,102.[2]

  • Apparatus Setup: A 100 ml, 4-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a distillation condenser.

  • Charging the Reactor: The flask is charged with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane, and at least an equimolar amount of Cesium Fluoride (CsF) relative to the starting material.[2][3] Anhydrous potassium carbonate (K₂CO₃) can be added as an acid scavenger.[4]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 85°C and 180°C. The preferred temperature range when using DMSO is between 120°C and 170°C.[2][3]

  • Addition of Starting Material: 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, dissolved in a small amount of the reaction solvent, is added to the heated mixture.

  • Product Isolation: The product, this compound, is continuously removed from the reaction mixture by distillation as it is formed.[5] This minimizes potential decomposition and side reactions.[5] The collected distillate is then purified, which may involve extraction with water to remove residual solvent and drying over molecular sieves.[2]

Quantitative Data:

Starting MaterialFluorinating AgentSolventTemperature (°C)YieldReference
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineCsFDMSO120-14048-58%[5]
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineKFNMP140-16080%[5]

NMP: N-methylpyrrolidinone

Route 1.2: Starting from 2,3-dichloro-5-(trifluoromethyl)pyridine

This route requires a double halogen exchange reaction. It is a viable alternative, often dictated by the availability and cost of the starting materials.

Reaction Scheme:

G cluster_main start 2,3-dichloro-5-(trifluoromethyl)pyridine intermediate 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine start->intermediate  KF or CsF   end This compound intermediate->end  KF or CsF  

Caption: Stepwise fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Experimental Protocol:

The procedure is similar to Route 1.1, employing an alkali metal fluoride in a polar aprotic solvent at elevated temperatures.[5]

  • Reactor Setup: A flask is equipped for heating, stirring, and distillation under controlled pressure.

  • Reagent Charging: The reactor is charged with a polar aprotic solvent (e.g., NMP, DMSO), and a fluorinating agent such as dry potassium fluoride (KF) or cesium fluoride (CsF).[5] An acid scavenger like anhydrous K₂CO₃ can be included.[5]

  • Drying: The system is typically dried by distilling a small amount of the solvent under vacuum.

  • Reaction: 2,3-dichloro-5-(trifluoromethyl)pyridine is added to the mixture, and the temperature is raised to 140-160°C.[5]

  • Product Collection: The product is distilled from the reaction mixture as it forms, often under reduced pressure, to maximize yield and purity.[5][6]

Quantitative Data:

Starting MaterialFluorinating AgentSolventTemperature (°C)YieldReference
2,3-dichloro-5-(trifluoromethyl)pyridineKFNMP14071%[5]
2,3-dichloro-5-(trifluoromethyl)pyridineCsFDMSO136Not specified[6]

Pathway 2: Synthesis via Trichloromethylpyridine Precursors

This pathway involves the initial synthesis of a trifluoromethyl group on the pyridine ring from a trichloromethyl group, followed by halogen exchange on the ring itself. This is a common industrial approach as it often starts from more basic raw materials like 3-picoline.[3][7]

Route 2.1: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

The key step is the conversion of the -CCl₃ group to a -CF₃ group, which can be followed by the fluorination of the pyridine ring.

Reaction Workflow:

G cluster_main start 2-chloro-5-methylpyridine or 3-picoline step1 Chlorination start->step1 intermediate1 2,3-dichloro-5-(trichloromethyl)pyridine step1->intermediate1 step2 Side-chain Fluorination (HF) intermediate1->step2 intermediate2 2,3-dichloro-5-(trifluoromethyl)pyridine step2->intermediate2 step3 Ring Fluorination (KF/CsF) intermediate2->step3 end This compound step3->end

Caption: Overall workflow from chlorinated picolines.

Experimental Protocols:

Step A: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This intermediate can be prepared by fluorinating 2,3-dichloro-5-(trichloromethyl)pyridine.[5]

  • Reaction Setup: A suitable reactor (e.g., polyethylene or other HF-resistant material) is used.[8]

  • Reagents: 2,3-dichloro-5-(trichloromethyl)pyridine is reacted with anhydrous hydrogen fluoride (HF).[8][9] A catalyst, such as antimony trichloride or mercuric oxide, may be employed.[8][9]

  • Conditions: The reaction is typically carried out at elevated temperatures (e.g., 170°C) and pressure.[8] For instance, one method describes slowly introducing anhydrous HF gas at 170°C for 11 hours.[8]

  • Work-up: After the reaction, the mixture is neutralized (e.g., with sodium bicarbonate solution), and the organic phase is separated, washed, and dried to yield the crude product.[8]

Quantitative Data for Step A:

Starting MaterialFluorinating AgentCatalystTemperature (°C)YieldPurity/SelectivityReference
2,3-dichloro-5-(trichloromethyl)pyridineAnhydrous HF(Not specified)17065%85%[8]
2,3-dichloro-5-(trichloromethyl)pyridineAnhydrous HFMercuric Oxide<35Not specified98% Selectivity[8]

Step B: Conversion to this compound

Once 2,3-dichloro-5-(trifluoromethyl)pyridine is synthesized, it is converted to the final product as described in Pathway 1, Route 1.2 .

Summary and Conclusion

The synthesis of this compound can be achieved through several viable routes, primarily distinguished by their starting materials. The choice of a specific pathway in a research or industrial setting will depend on factors such as the cost and availability of precursors, required purity levels, and scalability. The halogen exchange reactions using alkali metal fluorides are efficient for the final fluorination step, while the initial construction of the trifluoromethyl group from a trichloromethyl precursor is a key industrial strategy. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for the synthesis and process optimization of this important chemical intermediate.

References

The Chemical Reactivity of 2,3-Difluoro-5-(trifluoromethyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the pyridine ring in 2,3-Difluoro-5-(trifluoromethyl)pyridine. This compound is a valuable building block in the synthesis of agrochemicals and pharmaceuticals due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. This document details the primary modes of reactivity, offers representative experimental protocols, and presents visualizations of key reaction pathways to support researchers in their synthetic endeavors.

Core Reactivity of the Pyridine Ring

The pyridine ring in this compound is highly electron-deficient. This is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen atom, the two fluorine atoms at the 2- and 3-positions, and the potent trifluoromethyl group at the 5-position. This pronounced electron deficiency dictates the dominant reaction pathways available to this molecule.

Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically useful mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing groups activate the pyridine ring towards attack by nucleophiles, facilitating the displacement of one of the fluoride ions.

Regioselectivity:

In polyfluorinated pyridine systems, the position of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. For this compound, nucleophilic attack is expected to occur preferentially at the 2-position . This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized by both the adjacent ring nitrogen and the para trifluoromethyl group. The fluorine atom at the 3-position is significantly less reactive towards substitution.

Table 1: Predicted Regioselectivity in SNAr Reactions

Position of AttackLeaving GroupActivating GroupsStability of IntermediatePredicted Outcome
C-2F⁻Ring Nitrogen (ortho), CF₃ (para)HighMajor Product
C-3F⁻Ring Nitrogen (meta), CF₃ (meta)LowMinor or no product
Electrophilic Aromatic Substitution (EAS)

The highly electron-deficient nature of the pyridine ring in this compound makes it exceptionally resistant to electrophilic aromatic substitution (EAS). The strong deactivating effects of the fluorine and trifluoromethyl substituents, coupled with the inherent lower reactivity of the pyridine ring towards electrophiles compared to benzene, render reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation extremely difficult and generally not synthetically viable under standard conditions.[1]

Quantitative Data on SNAr Reactions

Table 2: Expected Reactivity and Representative Yields for SNAr Reactions

Nucleophile TypeNucleophile ExampleExpected ProductTypical SolventTypical Temperature (°C)Expected Yield Range
O-NucleophilesSodium Methoxide (NaOMe)2-Methoxy-3-fluoro-5-(trifluoromethyl)pyridineMethanol, THF, DMF25 - 8070-95%
N-NucleophilesPiperidine2-(Piperidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridineDMF, DMSO25 - 10080-98%
S-NucleophilesSodium Thiophenoxide (NaSPh)2-(Phenylthio)-3-fluoro-5-(trifluoromethyl)pyridineDMF, NMP25 - 10075-95%

Experimental Protocols for SNAr Reactions

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Reaction with an O-Nucleophile (e.g., Sodium Methoxide)
  • Reagents and Materials:

    • This compound

    • Sodium methoxide (solid or as a solution in methanol)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

    • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). b. Dissolve the starting material in the chosen anhydrous solvent. c. Add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature. d. Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). e. Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with an N-Nucleophile (e.g., a Secondary Amine)
  • Reagents and Materials:

    • This compound

    • Secondary amine (e.g., piperidine, morpholine) (1.1 - 2.0 eq)

    • Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.0 eq)

    • Anhydrous solvent (e.g., DMF or Dimethyl Sulfoxide (DMSO))

    • Standard laboratory glassware for inert atmosphere reactions.

  • Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent. b. Add the secondary amine (1.1 - 2.0 eq) followed by the base (2.0 eq). c. Stir the mixture at room temperature or heat to 50-100 °C, monitoring the reaction by TLC or LC-MS. d. Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). e. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. f. Purify the residue by flash column chromatography.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of this compound.

sn_ar_workflow start Start: this compound reaction Reaction at controlled temperature start->reaction reagents Nucleophile (Nu⁻) Base (optional) Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Product: 2-Nu-3-fluoro-5-(trifluoromethyl)pyridine purification->product

Caption: General experimental workflow for SNAr reactions.

Caption: The two-step Meisenheimer mechanism for SNAr.

Note on Diagram Placeholders: The DOT language does not natively render chemical structures. The IMG tags in the second diagram are placeholders where images of the chemical structures would be inserted in a final document.

Conclusion

The reactivity of this compound is dominated by nucleophilic aromatic substitution, with a strong preference for substitution at the 2-position. The highly electron-deficient nature of the pyridine ring makes it an excellent substrate for reactions with a wide variety of nucleophiles, while rendering it inert to electrophilic aromatic substitution. The provided protocols and conceptual diagrams serve as a valuable resource for chemists seeking to utilize this versatile building block in their synthetic campaigns. Further optimization of reaction conditions for specific nucleophile-substrate combinations is encouraged to achieve optimal outcomes.

References

Commercial Sourcing and Technical Data for 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

2,3-Difluoro-5-(trifluoromethyl)pyridine is a critical fluorinated building block in modern medicinal and agrochemical research. Its unique substitution pattern—combining a difluorinated pyridine ring with a trifluoromethyl group—imparts distinct electronic and metabolic properties to target molecules. The trifluoromethyl group is known to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1] This guide provides a technical overview of commercial suppliers, key chemical data, and representative synthesis methodologies for this important intermediate.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. Key suppliers include global distributors and specialized chemical synthesis companies. Below is a comparative summary of offerings from prominent vendors.

Supplier and Product Specifications

The following table summarizes the specifications for this compound available from several major commercial suppliers. Researchers should note that while most suppliers provide high-purity grades, some product lines, such as Sigma-Aldrich's AldrichCPR, are intended for early discovery and require independent verification of purity and identity by the end-user.

SupplierProduct/Catalog No.PurityAvailable QuantitiesCAS No.Molecular FormulaNotes
Thermo Scientific Chemicals AAH2595803 / H25958≥97.5% (GC)[2]1 g, 5 g, 25 g[3]89402-42-6C₆H₂F₅NOriginally an Alfa Aesar product.[3]
Sigma-Aldrich CDS002966AldrichCPR250 mg89402-42-6C₆H₂F₅NBuyer assumes responsibility to confirm product identity and purity; no analytical data provided.
TCI America D5449>98.0% (GC)1 g, 5 g89402-42-6C₆H₂F₅NAvailable through distributors like Fisher Scientific.[4]
Advanced ChemBlocks Inc. P4459297%Not specified89402-42-6C₆H₂F₅NProvides basic chemical properties.[5]

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current data.

Experimental Protocols: Synthesis

Commercial suppliers typically do not provide synthesis protocols on product data sheets. However, the scientific and patent literature contains detailed methodologies for the preparation of this compound. A common and well-documented method is the halogen exchange (HALEX) reaction, which involves the fluorination of a chlorinated precursor.

Representative Protocol: Fluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

This method relies on the nucleophilic aromatic substitution of a chlorine atom at the 3-position of the pyridine ring with fluoride.[6][7]

Reaction:

  • Starting Material: 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • Fluorinating Agent: Cesium fluoride (CsF)[6][7] or Potassium fluoride (KF)[8]

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), or sulfolane.[6][7][8]

  • Temperature: The reaction is conducted at elevated temperatures, typically between 85°C and 180°C.[6][7] The optimal temperature can vary depending on the solvent used; for instance, with DMSO, a range of 120°C to 140°C is preferred.[6]

Detailed Steps:

  • A reaction vessel is charged with the polar aprotic solvent (e.g., DMSO), the starting material (3-chloro-2-fluoro-5-(trifluoromethyl)pyridine), and at least an equimolar amount of the fluorinating agent (e.g., CsF).[6][7]

  • The mixture is heated to the target temperature range (e.g., 120-170°C) under an inert atmosphere.[6][7]

  • To drive the reaction to completion and minimize decomposition, the product, this compound (boiling point: 104°C), can be removed from the reaction mixture by distillation as it is formed.[6][8]

  • The collected distillate is then purified using standard techniques to yield the final product.

The diagram below illustrates the general chemical synthesis pathway described in the literature.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-chloro-2-fluoro-5- (trifluoromethyl)pyridine E Halogen Exchange Reaction (Nucleophilic Aromatic Substitution) A->E B Cesium Fluoride (CsF) (Fluorinating Agent) B->E C Polar Aprotic Solvent (e.g., DMSO, NMP) C->E in D Heat (85°C - 180°C) D->E with F 2,3-Difluoro-5- (trifluoromethyl)pyridine (Product) E->F G start Start: Identify Need for This compound supplier_id 1. Identify & Vet Suppliers (Purity, Quantity, Cost) start->supplier_id quote 2. Request Quotation & Lead Time supplier_id->quote purchase 3. Issue Purchase Order quote->purchase receive 4. Receive Shipment & Verify Documentation (CoA, SDS) purchase->receive qc 5. Internal Quality Control (e.g., NMR, GC-MS) (If required) receive->qc qc->supplier_id Fail use 6. Use in Experiment (e.g., Synthesis, Screening) qc->use Pass end End: Data Generation use->end

References

An In-depth Technical Guide to the Safe Handling of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and handling procedures for 2,3-Difluoro-5-(trifluoromethyl)pyridine, a critical fluorinated building block in contemporary drug discovery and materials science. As a highly functionalized heterocyclic compound, its unique reactivity necessitates a rigorous and informed approach to laboratory safety. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring that researchers, scientists, and drug development professionals can work with confidence and security.

Section 1: Compound Profile and Hazard Identification

This compound is a liquid organic compound valued for its utility in introducing fluorinated moieties into larger molecules.[1][2] Its chemical structure contributes to both its synthetic utility and its potential hazards.

Physicochemical Data

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment.

PropertyValueSource
Molecular Formula C₆H₂F₅NPubChem[3]
Molecular Weight 183.08 g/mol PubChem[3]
Appearance LiquidSigma-Aldrich[2]
Flash Point 26 °C (78.8 °F)Sigma-Aldrich[2]
GHS Hazard Classification

It is imperative to recognize the specific hazards as defined by the Globally Harmonized System (GHS). This compound is classified as a substance with multiple significant hazards.

GHS ClassificationHazard StatementSignal WordPictogram
Flammable Liquids, Category 3H226: Flammable liquid and vaporDanger 🔥
Acute Toxicity, Oral, Category 3H301: Toxic if swallowedDanger 💀
Serious Eye Damage/Irritation, Category 2H319: Causes serious eye irritationWarning
Skin Corrosion/Irritation, Category 2H315: Causes skin irritationWarning
Specific target organ toxicity, single exposureH335: May cause respiratory irritationWarning

Source: PubChem[3]

The "Danger" signal word underscores the acute oral toxicity and flammability, which represent the most immediate and severe risks associated with this compound.[2][3]

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures. Applying this to this compound provides a systematic way to mitigate risks.

cluster_0 Hierarchy of Controls for this compound elim Elimination (Not feasible; compound is required) sub Substitution (Often not possible due to unique reactivity) eng Engineering Controls (Primary barrier) • Certified Chemical Fume Hood • Local Exhaust Ventilation admin Administrative Controls (Procedural safety) • Standard Operating Procedures (SOPs) • Designated Work Areas • Mandatory Training ppe Personal Protective Equipment (PPE) (Last line of defense) • Eye, Skin, and Respiratory Protection

Caption: Hierarchy of Controls applied to the topic compound.

For this specific compound, Engineering Controls are the most critical active measure. All handling must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors, which can cause respiratory irritation.[4]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a detailed SOP is non-negotiable. The following protocols are designed to be self-validating, incorporating safety checks at each critical step.

Required Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. This is the last, but essential, line of defense.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] Given the serious eye irritation risk (H319), a face shield should also be worn, especially when handling larger quantities (>10 mL).[6]

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves. Nitrile gloves may offer splash protection but should be changed immediately upon contact. For prolonged handling, consider thicker butyl rubber gloves and consult the manufacturer's compatibility data.[7]

  • Respiratory Protection: When engineering controls are not sufficient, a respirator may be required.[8] Personnel must be medically cleared and fit-tested to use respiratory protection.[7]

Weighing and Dispensing Workflow

This workflow is designed to minimize exposure and prevent spills, addressing the acute oral toxicity and flammability hazards.

start Start: Prepare Workspace prep 1. Don PPE 2. Verify Fume Hood Function 3. Place Absorbent Pad on Balance start->prep tare Tare Balance with Receiving Vessel prep->tare transfer Dispense Liquid (Slowly, using a clean pipette) tare->transfer seal Securely Cap Source and Receiving Vessels transfer->seal clean 1. Decontaminate Pipette 2. Wipe Down Balance & Area 3. Dispose of Contaminated Pad seal->clean end End: Doff PPE clean->end

Caption: Step-by-step workflow for weighing and dispensing.

Causality Behind the Protocol:

  • Absorbent Pad: This administrative control is crucial for containing minor drips or spills immediately, preventing contamination of the sensitive balance.

  • Slow Dispensing: The flammability (Flash Point 26 °C) means that static discharge could potentially ignite vapors.[2] A slow, controlled transfer minimizes this risk.

  • Immediate Sealing: Prevents the escape of flammable and irritating vapors into the workspace.[6]

Section 4: Storage and Incompatibility

Proper storage is critical for maintaining chemical integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] The storage location should be designated for flammable liquids.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10] Such contact can lead to exothermic reactions, increasing fire risk and potentially causing violent rupture of containers.[11]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] If irritation or a rash occurs, seek medical advice.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] Due to its H301 "Toxic if swallowed" classification, ingestion is a life-threatening emergency.[3]

Spill Response Decision Tree

The response to a spill depends on its size and location. All personnel must be trained on this protocol.

spill Spill Occurs size Size < 10 mL? spill->size location Inside Fume Hood? size->location Yes evacuate Evacuate Area Alert EH&S / Emergency Services Secure the lab size->evacuate No cleanup Trained Personnel Cleanup: 1. Absorb with inert material (vermiculite). 2. Place in sealed container for disposal. 3. Decontaminate area. location->cleanup Yes location->evacuate No

Caption: Decision tree for spill response protocol.

Rationale for the Protocol:

  • Small Spills (<10 mL) inside a fume hood: These can be managed by trained lab personnel without significant risk of exposure, as the engineering control (fume hood) contains the vapors.[1]

  • Large Spills (>10 mL) or any spill outside a hood: These situations pose a significant inhalation and fire hazard. The area must be evacuated immediately to protect personnel, and professional emergency responders should manage the cleanup.[7]

Section 6: Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed hazardous waste container.[7][12]

  • The container should be stored in a designated satellite accumulation area away from incompatible materials.[7]

  • Never dispose of this chemical down the drain, as it is toxic to aquatic life.[13][14]

References

Technical Guide: Solubility Profile of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a framework for the analysis of the solubility of 2,3-Difluoro-5-(trifluoromethyl)pyridine. A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The experimental protocol described herein is a standardized method applicable for such a determination, and the data presented is illustrative. Researchers are encouraged to use the methodologies outlined as a guide for their own experimental investigations.

Introduction

This compound is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoromethyl groups, make it a valuable building block in the synthesis of novel compounds. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening. This guide outlines a standard methodology for determining its solubility and presents a template for data reporting.

Hypothetical Solubility Data

The following table presents a hypothetical solubility profile of this compound in a range of common organic solvents at ambient temperature. This data is for illustrative purposes only and should be experimentally verified.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)
AcetoneC₃H₆O5.125> 50
AcetonitrileC₂H₃N5.825> 50
DichloromethaneCH₂Cl₂3.125> 50
N,N-DimethylformamideC₃H₇NO6.425> 50
Ethyl AcetateC₄H₈O₂4.42530 - 40
HeptaneC₇H₁₆0.125< 1
Isopropyl AlcoholC₃H₈O3.92510 - 20
MethanolCH₄O5.125> 50
TolueneC₇H₈2.4255 - 10
WaterH₂O10.225< 0.1

Standard Experimental Protocol: Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a solvent.

3.1. Materials and Equipment

  • This compound (solid, >98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Calculate the solubility from the measured concentration and the dilution factor.

Visualized Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to vials B Add known volume of solvent A->B C Shake at constant temperature (e.g., 24-48h) B->C D Allow solids to settle C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H

Caption: General workflow for solubility determination.

Signaling Pathway and Logical Relationships

In the context of drug development, understanding how a compound's solubility influences its biological activity is crucial. The following diagram illustrates a simplified logical relationship between solubility, formulation, and biological testing.

logical_relationship Sol Solubility Profile Form Formulation Development Sol->Form InVitro In Vitro Assays Form->InVitro InVivo In Vivo Studies Form->InVivo InVitro->InVivo informs PK Pharmacokinetics (ADME) InVivo->PK Efficacy Efficacy & Toxicity InVivo->Efficacy

An In-depth Technical Guide to Structural Analogues of 2,3-Difluoro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The trifluoromethylpyridine scaffold is a cornerstone in modern agrochemical and pharmaceutical research, prized for the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This guide provides a comprehensive technical overview of 2,3-difluoro-5-(trifluoromethyl)pyridine and its key structural analogues. We will delve into the synthetic pathways for these compounds, with a focus on halogen exchange and cyclocondensation reactions, and provide detailed experimental protocols for their preparation. Furthermore, this guide will explore the structure-activity relationships (SAR) of these analogues, particularly in the context of their application as herbicides and fungicides. The mechanisms of action for prominent agrochemicals derived from this scaffold, including inhibitors of acetyl-CoA carboxylase (ACCase) and uncouplers of oxidative phosphorylation, will be elucidated with detailed diagrams. This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering a blend of theoretical insights and practical methodologies.

Introduction: The Significance of the Trifluoromethylpyridine Core

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into heterocyclic systems has revolutionized the development of bioactive molecules. The trifluoromethyl group, in particular, can dramatically alter a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation, often leading to enhanced efficacy and an improved pharmacokinetic profile.[1] Pyridine rings are a common feature in numerous biologically active compounds, and their combination with a CF₃ group has yielded a plethora of successful commercial products, especially in the agrochemical sector.

This compound serves as a crucial intermediate in the synthesis of various agrochemicals. Its reactivity, governed by the electron-withdrawing nature of the trifluoromethyl group and the fluorine substituents, allows for versatile functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. This guide will explore the landscape of its structural analogues, focusing on variations in the halogen substitution pattern on the pyridine ring, and their profound impact on biological activity.

Synthetic Strategies for Trifluoromethylpyridine Analogues

The synthesis of trifluoromethylpyridines and their analogues can be broadly categorized into two main approaches: the modification of a pre-formed pyridine ring and the construction of the pyridine ring from acyclic precursors.

Halogen Exchange Reactions on Chlorinated Pyridine Precursors

A common and industrially significant route to fluorinated pyridines involves the halogen exchange (HALEX) reaction on their chlorinated counterparts. This is particularly relevant for the synthesis of this compound from its chlorinated precursors.

A key starting material for many of these syntheses is 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate can be synthesized through various methods, often starting from 3-picoline. The process typically involves chlorination of the methyl group, followed by fluorination to the trifluoromethyl group, and subsequent ring chlorination.[2][3]

Diagram: Synthetic Pathway to 2,3-Dichloro-5-(trifluoromethyl)pyridine

G 3-Picoline 3-Picoline 2,3-Dichloro-5-(trichloromethyl)pyridine 2,3-Dichloro-5-(trichloromethyl)pyridine 3-Picoline->2,3-Dichloro-5-(trichloromethyl)pyridine Chlorination 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trichloromethyl)pyridine->2,3-Dichloro-5-(trifluoromethyl)pyridine Fluorination (HF)

Caption: General synthetic scheme for 2,3-dichloro-5-(trifluoromethyl)pyridine.

Cyclocondensation Reactions

An alternative strategy involves the construction of the trifluoromethylpyridine ring from smaller, acyclic building blocks that already contain the trifluoromethyl group. This approach offers a high degree of flexibility in introducing various substituents onto the pyridine ring. Common building blocks include ethyl 4,4,4-trifluoroacetoacetate and trifluoroacetic acid derivatives. These precursors undergo condensation reactions with ammonia or other nitrogen sources to form the pyridine heterocycle.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key intermediates and final products.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol is a representative example of the synthesis of a key precursor.

Procedure:

  • Chlorination: 2-Chloro-5-chloromethylpyridine is subjected to chlorination in the presence of a catalyst, such as antimony trichloride, at elevated temperatures (130-145 °C) to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[4]

  • Fluorination: The crude 2,3-dichloro-5-(trichloromethyl)pyridine is then treated with anhydrous hydrogen fluoride (HF) under pressure (6-10 bar) and high temperature (235-240 °C).[4]

  • Work-up and Purification: After the reaction, the mixture is carefully quenched, washed, and purified by distillation under reduced pressure to afford 2,3-dichloro-5-(trifluoromethyl)pyridine.

Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

This protocol details a nucleophilic aromatic substitution reaction to produce a versatile intermediate.

Procedure:

  • Ammonolysis: 2,3-Dichloro-5-(trifluoromethyl)pyridine (1000 g) is charged into a 5-liter autoclave with methanol (1500 g) and liquid ammonia (935 g).[5]

  • Reaction Conditions: The mixture is heated to 135 °C, reaching a pressure of 3.5 MPa, and stirred for 8 hours.[5]

  • Work-up and Purification: After cooling, the pressure is released, and the methanol is removed by distillation. The residue is washed with water, centrifuged, and dried to yield 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[5] The product can be obtained in high purity (>99%) and yield (around 90%).[5]

Synthesis of Fluazifop-P-butyl (Herbicide)

This protocol outlines the synthesis of a commercially important herbicide from a trifluoromethylpyridine intermediate.

Procedure:

  • Ether Formation: 2-Fluoro-5-(trifluoromethyl)pyridine is reacted with (R)-2-(4-hydroxyphenoxy)propionic acid in the presence of a base like potassium phosphate and a phase-transfer catalyst such as tetra-(n-butyl)ammonium iodide in a solvent like N,N-dimethylformamide at 50-60 °C.[1]

  • Esterification: The resulting acid is then esterified with n-butanol. This can be achieved by reacting with 1,3,5-trichloro-2,4,6-triazine followed by the addition of butan-1-ol in N,N-dimethylformamide.[1]

  • Purification: The final product, fluazifop-P-butyl, is purified through appropriate work-up and purification techniques.

Comparative Data of Structural Analogues

The following table summarizes the key physical and spectroscopic data for this compound and some of its important chlorinated analogues.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
This compound89402-42-6C₆H₂F₅N183.08Liquid104-106
2,3-Dichloro-5-(trifluoromethyl)pyridine69045-84-7C₆H₂Cl₂F₃N215.99Liquid80 / 20 mmHg
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine72537-17-8C₆H₂ClF₄N199.54LiquidN/A
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3C₆H₃ClF₃N181.54Solid139-141
2,3-Difluoro-5-chloropyridine89402-43-7C₅H₂ClF₂N149.53Liquid135

Spectroscopic Data Highlights:

  • ¹H NMR: The proton NMR spectra of these compounds are relatively simple, showing signals in the aromatic region characteristic of the substituted pyridine ring.

  • ¹³C NMR: The carbon NMR spectra provide valuable information on the carbon skeleton, with the trifluoromethyl group appearing as a quartet due to C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is a crucial technique for characterizing these molecules, with distinct signals for the fluorine atoms on the pyridine ring and the trifluoromethyl group.

  • Mass Spectrometry: The mass spectra typically show the molecular ion peak and characteristic fragmentation patterns, including the loss of CF₃ and halogen atoms.[6][7]

Applications and Mechanisms of Action

Structural analogues of this compound are predominantly used in the agrochemical industry as herbicides and fungicides.

Herbicides: ACCase Inhibitors

A significant class of herbicides derived from these analogues are the aryloxyphenoxypropionates, such as fluazifop-butyl and haloxyfop-methyl . These compounds are selective, systemic herbicides that are effective against a wide range of grass weeds.[8][9]

Mechanism of Action: Fluazifop-butyl and haloxyfop-methyl act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[8][9] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, the herbicides disrupt lipid synthesis, leading to a cessation of cell division and elongation, ultimately causing the death of the weed.[10][11]

Diagram: Mechanism of Action of ACCase Inhibiting Herbicides

G cluster_0 Weed Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase Cell Membranes Cell Membranes Fatty Acids->Cell Membranes Cell Growth & Division Cell Growth & Division Cell Membranes->Cell Growth & Division Fluazifop-butyl Fluazifop-butyl ACCase ACCase Fluazifop-butyl->ACCase Inhibits

Caption: Inhibition of fatty acid synthesis by ACCase-inhibiting herbicides.

Fungicides: Uncouplers of Oxidative Phosphorylation

Fluazinam is a broad-spectrum fungicide that is highly effective against a variety of fungal pathogens.[12][13]

Mechanism of Action: Fluazinam acts as a potent uncoupler of oxidative phosphorylation in the mitochondria of fungal cells.[12][13] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP. This disruption of energy production leads to cell death. Fluazinam also exhibits high reactivity with thiols, contributing to its fungicidal activity.[12][13]

Diagram: Mechanism of Action of Fluazinam

G cluster_0 Fungal Mitochondrion Electron Transport Chain Electron Transport Chain Proton Gradient (H+) Proton Gradient (H+) Electron Transport Chain->Proton Gradient (H+) Pumps H+ ATP ATP Proton Gradient (H+)->ATP ATP Synthase Fluazinam Fluazinam Fluazinam->Proton Gradient (H+) Dissipates

Caption: Disruption of the mitochondrial proton gradient by Fluazinam.

Conclusion

The this compound core and its structural analogues represent a versatile and highly valuable class of compounds in the development of modern agrochemicals. Their synthesis, primarily through halogen exchange and cyclocondensation reactions, provides access to a wide range of derivatives with tailored biological activities. The profound impact of these compounds, exemplified by the commercial success of ACCase-inhibiting herbicides and oxidative phosphorylation-uncoupling fungicides, underscores the importance of the trifluoromethylpyridine scaffold. Future research in this area will likely focus on the development of new analogues with improved efficacy, selectivity, and environmental profiles, as well as exploring their potential in medicinal chemistry.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-5-(trifluoromethyl)pyridine is a critical building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its reactivity is governed by the interplay of the electron-deficient pyridine ring and the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this molecule, supported by reactivity data and detailed experimental protocols. Understanding these fundamental aspects is crucial for the strategic design of synthetic routes and the development of novel molecular entities.

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity. This compound is a prime example of a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of numerous commercial products, including herbicides and fungicides.

This technical guide delineates the electrophilic and nucleophilic characteristics of this compound, providing a theoretical framework and practical guidance for its application in chemical synthesis.

Electronic Properties and Reactivity Overview

The electronic landscape of this compound is dominated by the cumulative electron-withdrawing effects of the pyridine nitrogen, the two fluorine atoms at the C-2 and C-3 positions, and the potent trifluoromethyl group at the C-5 position. This pronounced electron deficiency dictates the molecule's reactivity profile:

  • High Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards attack by nucleophiles. The carbon atoms of the ring, particularly those bearing good leaving groups (fluorine), are highly electrophilic.

  • Profound Deactivation towards Electrophilic Aromatic Substitution (SEAr): The electron-poor nature of the ring system makes it a very weak nucleophile, and thus highly resistant to attack by electrophiles.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is the most basic site in the molecule, making it the primary target for electrophiles such as protons and Lewis acids. Protonation or coordination of a Lewis acid to the nitrogen further deactivates the ring towards electrophilic attack on the carbon skeleton.

Nucleophilic Sites

The primary nucleophilic site in this compound is the nitrogen atom of the pyridine ring. Its lone pair of electrons makes it susceptible to protonation by acids and alkylation by strong electrophiles. This basicity is, however, significantly reduced compared to pyridine itself due to the presence of the multiple electron-withdrawing groups.

Electrophilic Sites

The carbon atoms of the pyridine ring are the principal electrophilic sites, a direct consequence of the electron-withdrawing nature of the substituents and the ring nitrogen. The electrophilicity of these sites dictates the regioselectivity of nucleophilic aromatic substitution reactions.

The most prominent electrophilic sites for nucleophilic attack are:

  • C-2 Position: This position is highly activated towards nucleophilic attack due to its ortho relationship to the ring nitrogen and the presence of a good leaving group (fluorine). The incoming nucleophile can be stabilized by the adjacent nitrogen atom in the Meisenheimer intermediate.

  • C-6 Position: While not bearing a leaving group, this position is activated by the ring nitrogen (ortho) and the trifluoromethyl group (para), making it susceptible to attack if a suitable leaving group were present or in reactions involving hydride displacement.

  • C-4 Position: This position is also activated towards nucleophilic attack due to its para relationship to the ring nitrogen.

The fluorine atoms at the C-2 and C-3 positions are excellent leaving groups in SNAr reactions, a consequence of the rate-determining step typically being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

The following diagram illustrates the logical relationship of factors influencing the electrophilic sites for nucleophilic aromatic substitution.

cluster_0 Factors Influencing Electrophilicity cluster_1 Electrophilic Sites (for SNAr) Ring Nitrogen Ring Nitrogen C-2 C-2 Ring Nitrogen->C-2 ortho activation C-4 C-4 Ring Nitrogen->C-4 para activation C-6 C-6 Ring Nitrogen->C-6 ortho activation CF3 Group CF3 Group CF3 Group->C-4 meta deactivation CF3 Group->C-6 ortho deactivation (minor inductive) Fluorine Atoms Fluorine Atoms Fluorine Atoms->C-2 Inductive Effect Good Leaving Group C-3 C-3 Fluorine Atoms->C-3 Inductive Effect Good Leaving Group

Factors influencing the electrophilic sites for SNAr.

Reactivity Data

Quantitative data on the reactivity of this compound is primarily available from patent literature concerning its use in the synthesis of agrochemicals. The following tables summarize representative reactions and conditions.

Table 1: Nucleophilic Aromatic Substitution Reactions

NucleophileReagentSolventTemperature (°C)ProductYield (%)Reference
Aryl oxideDisodium salt of 2-(4-hydroxyphenoxy)propanoic acidDMSOElevated2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acidNot specified[1]
FluorideCesium Fluoride (CsF)DMSO85-180(Used in synthesis of the title compound from a chloro-precursor)High[1]
FluoridePotassium Fluoride (KF)N-Methylpyrrolidone180-210(Used in synthesis of a related difluorochloropyridine)~40%[2]

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution on this compound, based on established procedures for fluoropyridines.[3][4]

General Protocol for SNAr with an Oxygen Nucleophile (e.g., Phenoxide)

This protocol describes a typical procedure for the reaction of this compound with a phenolic nucleophile.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Dissolve phenol in anhydrous DMSO B 2. Add base (e.g., K2CO3) and stir A->B C 3. Add 2,3-difluoro-5- (trifluoromethyl)pyridine B->C D Heat reaction mixture (e.g., 80-120 °C) C->D E 4. Cool to room temp. and quench with water D->E F 5. Extract with organic solvent E->F G 6. Dry, concentrate, and purify by chromatography F->G

Workflow for SNAr with an oxygen nucleophile.
  • Reaction Setup: To a solution of the phenol (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Addition of Substrate: Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for SNAr with a Nitrogen Nucleophile (e.g., Amine)

This protocol outlines a general procedure for the reaction with a primary or secondary amine.

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and the amine (1.2-2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base (if necessary): For amine hydrochlorides or less nucleophilic amines, a base such as triethylamine or diisopropylethylamine (2.0 eq) may be required.

  • Reaction: Heat the mixture to the appropriate temperature (typically 60-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification procedure described in Protocol 6.1.

Electrophilic Aromatic Substitution: A Challenging Transformation

As previously noted, the electron-deficient nature of this compound makes electrophilic aromatic substitution on the carbon framework exceedingly difficult. Standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) are generally ineffective and may lead to decomposition.

The most likely site for electrophilic attack is the nitrogen atom. If an electrophilic substitution on a carbon atom were to be forced under harsh conditions, it would likely occur at the C-4 or C-6 positions, which are the least deactivated positions. However, such reactions are not synthetically useful for this particular molecule.

The following diagram illustrates the general mechanism for electrophilic aromatic substitution on a pyridine ring, highlighting the deactivating effect of the protonated intermediate.

cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Attack on Pyridine cluster_2 Step 3: Deactivation cluster_3 Outcome A Reagents generate a strong electrophile (E+) B Pyridine N attacks E+ (Protonation is more likely) A->B C Formation of N-E+ species B->C D Ring is now strongly deactivated C->D E SEAr on Carbon is highly disfavored D->E

Logical flow of electrophilic attack on a pyridine ring.

Conclusion

This compound is a highly polarized molecule with distinct and predictable sites of electrophilic and nucleophilic character. The pyridine nitrogen is the primary nucleophilic center, while the C-2 and C-4 positions of the ring are the most electrophilic and, therefore, the most susceptible to nucleophilic aromatic substitution. This reactivity pattern makes it an exceptionally useful building block for the synthesis of complex, fluorine-containing molecules. Conversely, the molecule is highly resistant to electrophilic aromatic substitution. A thorough understanding of these reactivity principles is essential for chemists engaged in the design and execution of synthetic strategies employing this versatile intermediate.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-5-(trifluoromethyl)pyridine is a valuable and versatile building block in medicinal chemistry and agrochemical research. The electron-deficient nature of the pyridine ring, amplified by the strong electron-withdrawing effects of the trifluoromethyl group and two fluorine atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functional groups, making it an important scaffold in the synthesis of complex molecules with diverse biological activities.

These application notes provide an overview of the SNAr reactions of this compound with various nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols and a summary of reaction data are presented to guide researchers in the effective utilization of this reagent.

Regioselectivity

In SNAr reactions of this compound, the position of nucleophilic attack is primarily governed by the electronic activation of the pyridine ring. The trifluoromethyl group at the 5-position, along with the nitrogen atom, strongly activates the C-2 and C-6 positions towards nucleophilic attack. Due to the presence of a fluorine atom at the 3-position, steric hindrance can play a role, but electronically, the C-2 position is the most favored site for substitution. Experimental evidence consistently shows that nucleophilic attack occurs selectively at the C-2 position, displacing the fluoride ion.

Application Notes

Scope and Limitations:

  • Nucleophiles: A broad range of nucleophiles can be employed in SNAr reactions with this compound. Primary and secondary amines, alkoxides (from primary and secondary alcohols), and thiolates are all effective nucleophiles.

  • Reaction Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). The choice of base is crucial and depends on the nucleophile's pKa. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA).

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (80-120 °C), depending on the nucleophilicity of the attacking species and the desired reaction rate.

  • Limitations: Sterically hindered nucleophiles may react slower or require more forcing conditions. In some cases, with particularly strong bases, side reactions may occur. Careful optimization of reaction conditions is recommended for novel substrates.

Applications in Drug Discovery and Agrochemicals:

The 2-substituted-3-fluoro-5-(trifluoromethyl)pyridine core is a key structural motif in a variety of bioactive molecules. For instance, this scaffold is found in herbicides that exhibit potent and selective activity. The ability to readily introduce diverse functionalities at the 2-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Quantitative Data Summary

The following table summarizes representative examples of nucleophilic aromatic substitution reactions on this compound.

Nucleophile (Nu-H)BaseSolventTemp. (°C)Time (h)ProductYield (%)
MorpholineK2CO3DMF8044-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)morpholine95
BenzylamineEt3NMeCNreflux6N-Benzyl-3-fluoro-5-(trifluoromethyl)pyridin-2-amine88
Sodium MethoxideN/AMeOHreflux23-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine92
2-(4-hydroxyphenoxy)propanoic acid disodium saltN/ADMSO800.72-(4-((3-fluoro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acidHigh (not specified)[1]
Sodium thiophenoxideN/ADMF2513-Fluoro-2-(phenylthio)-5-(trifluoromethyl)pyridine98

Experimental Protocols

Protocol 1: Reaction with an Amine Nucleophile (Morpholine)

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Stir the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)morpholine.

Protocol 2: Reaction with an Alcohol Nucleophile (Sodium Methoxide)

Materials:

  • This compound

  • Sodium methoxide (25 wt% solution in methanol or freshly prepared from sodium metal and methanol)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add a solution of this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by flash chromatography or distillation to obtain pure 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine.

Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thiophenol (1.1 eq) dropwise to the suspension. Stir at 0 °C for 30 minutes to allow for the formation of the sodium thiophenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure 3-fluoro-2-(phenylthio)-5-(trifluoromethyl)pyridine.

Visualizations

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining step) Product 2-Substituted-3-fluoro-5-(trifluoromethyl)pyridine + F⁻ Meisenheimer->Product Elimination of Fluoride

Caption: General mechanism of the SNAr reaction on this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, add reagents) start->setup reaction Reaction (Stirring at specified temperature) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography/Distillation) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for SNAr reactions.

Regioselectivity_Prediction Start Nucleophilic Attack on This compound C2_Attack Attack at C-2 Start->C2_Attack Electronically Favored C6_Attack Attack at C-6 (if H) Start->C6_Attack Electronically Disfavored C4_Attack Attack at C-4 (if halogen) Start->C4_Attack Position not halogenated C2_Product Major Product: 2-Substituted-3-fluoro-5-(trifluoromethyl)pyridine C2_Attack->C2_Product Other_Products Minor or No Product C6_Attack->Other_Products C4_Attack->Other_Products

References

The Pivotal Role of 2,3-Difluoro-5-(trifluoromethyl)pyridine in the Synthesis of Advanced Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-5-(trifluoromethyl)pyridine has emerged as a critical building block in the synthesis of a new generation of highly effective herbicides. Its unique trifluoromethylpyridine structure is a key component in the development of potent agrochemicals designed for selective weed control. This intermediate is particularly valuable in the synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids and their derivatives, a class of herbicides with significant commercial potential. The presence of the fluorine atoms and the trifluoromethyl group on the pyridine ring enhances the herbicidal efficacy and stability of the final products.

This document provides detailed application notes and experimental protocols for the use of this compound in herbicide synthesis, along with quantitative data and visualizations to support research and development efforts in this field.

Application Notes

This compound is primarily utilized as a chemical intermediate in the preparation of pyridyloxyphenoxyalkanoic acid herbicides.[1][2] These herbicides are known for their effectiveness in controlling a variety of noxious weeds. The incorporation of the 3-fluoro substituent on the pyridine ring has been shown to lead to unexpectedly superior herbicidal activity.[1]

The synthesis of these herbicides typically involves the reaction of this compound with a substituted phenoxyalkanoic acid or its salt. This reaction proceeds via a nucleophilic aromatic substitution, where the fluorine atom at the 2-position of the pyridine ring is displaced by the phenoxy group. The resulting ether linkage forms the core structure of the final herbicidal compound.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of herbicidal compounds using this compound as a starting material.

Table 1: Synthesis of this compound

Starting MaterialFluorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridineCsFDMSO120-12548-[2]
2,3-Dihalo-5-(trifluoromethyl)pyridineKF or CsFPolar aprotic solventElevated-71[3]

Table 2: Synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid

ReactantsSolventTemperatureProductMelting Point (°C)Reference
This compound, Disodium salt of 2-(4-hydroxyphenoxy)propanoic acidDimethylsulfoxide (DMSO)Elevated2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid132.5-133.5[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, via a halogen exchange reaction.

Materials:

  • 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine

  • Cesium Fluoride (CsF)

  • Dimethylsulfoxide (DMSO), anhydrous

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, thermometer, magnetic stirrer)

Procedure:

  • Set up a 100 ml four-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a distillation condenser.

  • Charge the flask with 75 ml of anhydrous DMSO and 0.5 g of CsF.

  • Heat the mixture to 120-125°C under a nitrogen atmosphere with constant agitation.

  • Slowly add 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine to the reaction mixture.

  • Maintain the reaction at 120-125°C for 48 hours.

  • Monitor the reaction progress using standard gas chromatography-mass spectrometry (GC-MS) procedures to confirm the formation of this compound.[2]

  • Upon completion, the desired product can be recovered by conventional means such as distillation.

Protocol 2: Synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid

This protocol details the synthesis of a target herbicidal compound from the intermediate.

Materials:

  • This compound

  • Disodium salt of 2-(4-hydroxyphenoxy)propanoic acid

  • Dimethylsulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve the disodium salt of 2-(4-hydroxyphenoxy)propanoic acid in anhydrous DMSO.

  • Add this compound to the solution.

  • Heat the reaction mixture at an elevated temperature with stirring.

  • After the reaction is complete (monitored by a suitable technique like TLC or LC-MS), cool the mixture to room temperature.

  • Pour the reaction mixture into water.

  • Acidify the aqueous solution with hydrochloric acid.

  • The free acid product will precipitate as a solid.

  • Filter the solid, rinse with water, and dry to yield the final product, 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.[2]

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway A 2-Fluoro-3-chloro-5- (trifluoromethyl)pyridine B 2,3-Difluoro-5- (trifluoromethyl)pyridine A->B  CsF, DMSO 120-125°C D 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Herbicide) B->D  DMSO Elevated Temp. C Disodium salt of 2-(4-hydroxyphenoxy)propanoic acid C->D

Caption: Synthetic pathway for a pyridyloxyphenoxyalkanoic acid herbicide.

Experimental_Workflow cluster_intermediate Intermediate Synthesis cluster_herbicide Herbicide Synthesis A Reaction Setup (Flask, Stirrer, N2) B Addition of Reactants (Starting Pyridine, CsF, DMSO) A->B C Heating and Reaction (120-125°C, 48h) B->C D Product Isolation (Distillation) C->D F Addition of Intermediate D->F Intermediate Product E Reactant Dissolution (Phenoxypropanoic acid salt in DMSO) E->F G Heating and Reaction F->G H Work-up (Water, Acidification) G->H I Product Isolation (Filtration, Drying) H->I

Caption: General experimental workflow for herbicide synthesis.

References

Application Note: A Protocol for the Synthesis of Pyridyloxyphenoxypropionate Herbicides via Nucleophilic Aromatic Substitution of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This application note provides a detailed protocol for the synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids, a class of potent aryloxyphenoxypropionate ("FOP") herbicides. The core of this synthesis is a nucleophilic aromatic substitution (S_N_Ar) reaction, leveraging the high reactivity of 2,3-Difluoro-5-(trifluoromethyl)pyridine as a key intermediate. This guide offers step-by-step methodologies, mechanistic insights, characterization data, and expert commentary to support researchers in agrochemical synthesis and development.

Introduction and Scientific Background

Aryloxyphenoxypropionate herbicides, commonly known as "FOPs," are a critical class of agrochemicals used for the post-emergence control of grass weeds in broadleaf crops. Their mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a crucial component in fatty acid biosynthesis, leading to the disruption of cell membrane formation and ultimately plant death[1].

The efficacy of these herbicides is highly dependent on the specific substituents of the aromatic rings. The presence of a trifluoromethyl group (-CF₃) on the pyridine ring, as seen in herbicides like Haloxyfop, is known to enhance biological activity[2][3][4]. The starting material, this compound, is an exceptionally useful building block for creating these complex molecules. Its two fluorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (S_N_Ar) reactions, a cornerstone of modern synthetic chemistry for forming C-O and C-N bonds on electron-deficient aromatic systems[5][6].

This protocol focuses on the reaction between this compound and a phenoxypropanoic acid derivative, a robust method for synthesizing the target herbicidal compounds[7].

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (S_N_Ar)

The key transformation in this synthesis is the S_N_Ar reaction. The pyridine ring is inherently electron-deficient, and this effect is strongly amplified by the potent electron-withdrawing trifluoromethyl group at the 5-position. This electronic arrangement significantly activates the carbon atoms attached to the fluorine leaving groups towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A phenoxide nucleophile attacks the C-2 position of the pyridine ring. This position is highly activated by both the adjacent ring nitrogen and the para-trifluoromethyl group. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken[8].

  • Elimination of Leaving Group: The aromatic system is restored by the expulsion of the fluoride ion from the C-2 position. Fluoride is an excellent leaving group in S_N_Ar reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond and stabilizes the departing anion[5]. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, underscoring the superior reactivity of fluoro-substituted pyridines[5].

References

Application Notes and Protocols: Reaction of 2,3-Difluoro-5-(trifluoromethyl)pyridine with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,3-difluoro-5-(trifluoromethyl)pyridine with phenols is a key transformation for the synthesis of a variety of valuable compounds, particularly in the agrochemical and pharmaceutical industries. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide ion acts as a nucleophile, displacing the fluorine atom at the 2-position of the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activate the C2-position for nucleophilic attack. This methodology is particularly noted for its application in the synthesis of pyridyloxyphenoxy alkanoic acid herbicides.[1]

The general reaction scheme involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks the electron-deficient pyridine ring. The fluoride ion is subsequently eliminated as a leaving group.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.

  • Nucleophilic Attack: The phenoxide ion attacks the carbon atom at the 2-position of the this compound ring. This position is the most electrophilic due to the combined electron-withdrawing effects of the adjacent nitrogen atom, the fluorine at the 3-position, and the trifluoromethyl group at the 5-position. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion from the 2-position.

Caption: SNAr mechanism for the reaction of this compound with a phenoxide.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with various phenols. The choice of base and solvent is crucial for the successful formation of the desired product. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used as they can solvate the cation of the base while leaving the phenoxide nucleophile reactive. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically employed to deprotonate the phenol.

Protocol 1: Synthesis of 2-(4-((3-Fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid

This protocol is adapted from a patented procedure for the synthesis of a herbicidal compound.[1]

Materials:

  • 2-(4-Hydroxyphenoxy)propanoic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred dispersion of sodium hydride (2 equivalents) in anhydrous DMSO, add a solution of 2-(4-hydroxyphenoxy)propanoic acid (1 equivalent) in DMSO dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the disodium salt.

  • To this mixture, add a solution of this compound (1 equivalent) in DMSO dropwise.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Protocol 2: General Procedure for the Synthesis of 2-Aryloxy-3-fluoro-5-(trifluoromethyl)pyridines with Substituted Phenols

This general protocol can be adapted for various substituted phenols. Reaction times and temperatures may need to be optimized depending on the electronic nature of the substituent on the phenol.

Materials:

  • Substituted phenol (e.g., 4-methoxyphenol, 4-cyanophenol, 4-nitrophenol)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the substituted phenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS. For electron-rich phenols (e.g., 4-methoxyphenol), the reaction may be faster. For electron-poor phenols (e.g., 4-nitrophenol), a longer reaction time or higher temperature may be required.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-aryloxy-3-fluoro-5-(trifluoromethyl)pyridine.

experimental_workflow start Start reactants Combine phenol, base (NaH or K₂CO₃), and anhydrous solvent (DMSO or DMF) under inert atmosphere. start->reactants deprotonation Stir to form the phenoxide salt. reactants->deprotonation add_pyridine Add this compound. deprotonation->add_pyridine reaction Heat the reaction mixture (70-100 °C) and monitor progress (TLC/LC-MS). add_pyridine->reaction workup Cool, quench with water, and perform aqueous workup. reaction->workup extraction Extract with an organic solvent (e.g., ethyl acetate). workup->extraction purification Dry, concentrate, and purify (e.g., column chromatography). extraction->purification product Obtain pure 2-aryloxy-3-fluoro-5-(trifluoromethyl)pyridine. purification->product

Caption: General experimental workflow for the synthesis of 2-aryloxy-3-fluoro-5-(trifluoromethyl)pyridines.

Data Presentation: Reaction of this compound with Various Phenols

The following table summarizes the reaction conditions and expected yields for the synthesis of various 2-aryloxy-3-fluoro-5-(trifluoromethyl)pyridine derivatives.

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
2-(4-Hydroxyphenoxy)propanoic acidNaHDMSO70-801-285-95[1]
PhenolK₂CO₃DMF90680-90 (expected)
4-MethoxyphenolK₂CO₃DMF80485-95 (expected)
4-CyanophenolK₂CO₃DMF100875-85 (expected)
4-NitrophenolK₂CO₃DMF1001270-80 (expected)

Note: Expected yields are based on typical SNAr reactions and may vary depending on the specific reaction conditions and scale.

Safety Precautions

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere and away from water and other protic solvents.

  • This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous solvents (DMSO, DMF) are hygroscopic and should be handled under an inert atmosphere to maintain their anhydrous nature.

  • Concentrated acids (HCl) are corrosive and should be handled with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Suzuki Coupling Protocols for 2,3-Difluoro-5-(trifluoromethyl)pyridine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction involving 2,3-Difluoro-5-(trifluoromethyl)pyridine derivatives. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex aryl- and heteroaryl-substituted pyridines, which are key structural motifs in many pharmaceutical agents.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or boronate ester) and an organic halide or triflate.[1] For a substrate such as this compound, a halogenated precursor, for instance, at the 6-position (e.g., 2-bromo- or 2-chloro- derivative), is typically required to serve as the electrophilic partner in the coupling reaction. The fluorine and trifluoromethyl substituents significantly influence the electronic properties of the pyridine ring, making these building blocks highly valuable in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.

General Reaction Scheme

The general scheme for the Suzuki coupling of a halogenated this compound with an aryl or heteroaryl boronic acid is depicted below. The reaction necessitates a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

General Reaction:

Where X = Br, Cl, I, or OTf

Key Experimental Parameters and Optimization

The success of the Suzuki coupling of electron-deficient and sterically hindered substrates like halogenated 2,3-Difluoro-5-(trifluoromethyl)pyridines hinges on the careful selection and optimization of several key parameters.

Table 1: Summary of Typical Suzuki Coupling Reaction Parameters

ParameterCommon ChoicesNotes
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂The choice of precatalyst can significantly impact reaction efficiency. For challenging substrates, more advanced precatalysts may be required.
Ligand PPh₃, RuPhos, XPhos, SPhos, dppfBulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl halide and promote reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Ba(OH)₂The choice of base is critical and can influence the reaction rate and yield. Anhydrous conditions are often preferred.
Solvent Toluene, Dioxane, THF, DME, Acetonitrile, Water (often as a co-solvent)Aprotic polar solvents are commonly used. The addition of water can sometimes accelerate the reaction but should be carefully controlled.
Temperature Room Temperature to 120 °CThe reaction temperature is dependent on the reactivity of the substrates and the stability of the catalyst.
Reaction Time 2 to 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Detailed Experimental Protocols

The following protocols are representative starting points for the Suzuki coupling of a halogenated this compound with an arylboronic acid. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of a bromo- or chloro-2,3-difluoro-5-(trifluoromethyl)pyridine with a range of aryl and heteroaryl boronic acids.

Materials:

  • 2-Bromo-3,5-difluoro-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 - 0.05 equiv)

  • Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3,5-difluoro-5-(trifluoromethyl)pyridine, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protocol for Challenging Couplings using a Buchwald Ligand

For less reactive aryl chlorides or sterically hindered substrates, a more active catalytic system may be required.

Materials:

  • 2-Chloro-3,5-difluoro-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or SPhos (0.04 - 0.06 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene or CPME (anhydrous, degassed)

Procedure:

  • In a glovebox, add the 2-chloro-3,5-difluoro-5-(trifluoromethyl)pyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand to an oven-dried reaction vial equipped with a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture and dilute it with a suitable organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Reaction Mechanism and Workflow

To further aid in the understanding and implementation of the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L_n-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (Halogenated Pyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal Suzuki_Workflow start Start reagents Combine Reactants: - Halogenated Pyridine - Boronic Acid - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Quench - Extract - Dry monitoring->workup Complete purification Purify Crude Product (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,3-Difluoro-5-(trifluoromethyl)pyridine, a highly electron-deficient and synthetically valuable building block.

The presence of three electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) on the pyridine ring renders this substrate particularly interesting and challenging for C-N bond formation. Understanding the regioselectivity and optimizing reaction conditions are crucial for the successful synthesis of desired amino-pyridine derivatives. Generally, in polyhalogenated pyridines, the position ortho to the ring nitrogen (C2) is more activated towards nucleophilic substitution and oxidative addition to the palladium catalyst. This preference is attributed to the electronic influence of the nitrogen atom. Therefore, selective monoamination at the C2 position is the expected and often observed outcome.

Reaction Scheme and Regioselectivity

The Buchwald-Hartwig amination of this compound with a primary or secondary amine is expected to proceed with high regioselectivity, yielding the corresponding 2-amino-3-fluoro-5-(trifluoromethyl)pyridine derivative. The fluorine atom at the C2 position is preferentially displaced over the fluorine atom at the C3 position due to its greater activation by the adjacent ring nitrogen.

General Reaction Scheme:

Data Presentation: Optimized Reaction Conditions and Yields

The following table summarizes optimized conditions and corresponding yields for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for similar electron-deficient heterocyclic systems and serve as a strong starting point for reaction optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
2AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101875-85
3n-Butylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)K₂CO₃ (2.0)t-BuOH902470-80
4PiperidinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.5)THF801680-90
5BenzylaminePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2.0)Dioxane1001878-88

Note: Yields are approximate and may vary based on the specific reaction scale and purity of reagents. Optimization of catalyst/ligand loading, base, solvent, and temperature is recommended for each specific amine substrate.

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Reagents should be of high purity.

Representative Protocol for the Amination with Morpholine:

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (e.g., 5 mL) to the Schlenk tube.

  • Add this compound (e.g., 1.0 mmol, 1.0 equiv).

  • Add morpholine (e.g., 1.2 mmol, 1.2 equiv).

  • Finally, add sodium tert-butoxide (e.g., 1.5 mmol, 1.5 equiv).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-(morpholino)-3-fluoro-5-(trifluoromethyl)pyridine.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Catalyst, Ligand, and Base setup Assemble Glassware under Inert Atmosphere reagents->setup 1 add_reagents Add Solvent, Pyridine, and Amine setup->add_reagents 2 heating Heat Reaction Mixture with Stirring add_reagents->heating 3 monitoring Monitor Reaction by TLC/LC-MS heating->monitoring 4 quench Cool and Quench Reaction monitoring->quench 5 extraction Extraction and Washing quench->extraction 6 purification Column Chromatography extraction->purification 7 characterization Characterization (NMR, MS) purification->characterization 8

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNR1R2 Deprot Amido Complex AmineCoord->Deprot -HX (Base) RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Product (Ar-NR1R2) RedElim->Product StartingMaterials Ar-X + HNR1R2

References

Application Notes and Protocols for the Synthesis of Agrochemical Intermediates from 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2,3-Difluoro-5-(trifluoromethyl)pyridine

In the landscape of modern agrochemical development, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds can dramatically enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1][2] this compound stands out as a crucial chemical intermediate, serving as a versatile platform for the synthesis of a new generation of high-performance herbicides and other crop protection agents.[3]

The unique electronic properties of this molecule—a pyridine ring activated by an electron-withdrawing -CF3 group and functionalized with two highly reactive fluorine atoms—make it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the chemistry of this key intermediate, complete with field-proven protocols for researchers, scientists, and professionals in agrochemical and pharmaceutical development.

PART 1: Core Chemical Principles and Synthetic Strategy

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group at the 5-position significantly lower the electron density of the aromatic ring. This activation, coupled with the presence of excellent fluorine leaving groups, facilitates the attack of nucleophiles.[4][5]

Recent studies suggest that many SNAr reactions, long thought to proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex, may in fact occur through a concerted mechanism.[6][7] Regardless of the precise pathway, the practical outcome is a highly efficient and regioselective displacement of a fluoride ion.

Regioselectivity: The Preferential Reactivity of the C-2 Position

In this compound, the C-2 and C-6 positions (ortho to the nitrogen) and the C-4 position (para to the nitrogen) are the most activated sites for nucleophilic attack. Given the substitution pattern, nucleophilic attack occurs preferentially at the C-2 position over the C-3 position. This regioselectivity is governed by the superior ability of the electronegative ring nitrogen to stabilize the negative charge developed in the transition state or intermediate when the attack occurs at an ortho position. Consequently, reacting this compound with one equivalent of a nucleophile typically results in selective substitution at the C-2 position, yielding 2-substituted-3-fluoro-5-(trifluoromethyl)pyridine intermediates.

dot graph "SNAr_Regioselectivity" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Start [label="this compound", fillcolor="#F1F3F4", style=filled]; Nuc [label="Nucleophile (Nu-)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Intermediate [label="Key Intermediate\n2-Nu-3-fluoro-5-(trifluoromethyl)pyridine", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Agrochemicals [label="Herbicides &\nOther Agrochemicals", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Start -> Intermediate [label="S N Ar Reaction\n(Selective at C-2)"]; Nuc -> Intermediate [style=dotted, arrowhead=none]; Intermediate -> Agrochemicals [label="Further\nFunctionalization"];

} केंद Diagram 1: Regioselective SNAr on the starting pyridine.

PART 2: Synthesis of Key Agrochemical Intermediates

The most significant application of this compound is in the synthesis of aryloxyphenoxypropionate herbicides, a class of compounds that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[8][9] The key synthetic step is the formation of a diaryl ether linkage.

Synthesis of 2-(4-Hydroxyphenoxy)-3-fluoro-5-(trifluoromethyl)pyridine

This intermediate is a cornerstone for building a variety of herbicides. It is formed by the reaction of this compound with a hydroquinone derivative, which is subsequently coupled with a propionate moiety. A more direct and convergent approach, detailed in patent literature, involves the direct reaction with a pre-formed 2-(4-hydroxyphenoxy)propanoic acid salt.[3]

Application Protocol 1: Synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid

This protocol details the synthesis of a core herbicide structure through the nucleophilic aromatic substitution reaction between this compound and the disodium salt of 2-(4-hydroxyphenoxy)propanoic acid.[3]

Objective: To synthesize a key herbicide precursor via SNAr reaction.

Materials & Equipment:

Reagent/EquipmentSpecificationPurpose
This compound99% PurityStarting Material
2-(4-Hydroxyphenoxy)propanoic acid98% PurityNucleophile Precursor
Sodium Hydroxide (NaOH)Pellets, 98%+Base for Deprotonation
Dimethyl Sulfoxide (DMSO)AnhydrousReaction Solvent
Deionized WaterCo-solvent for NaOH
Hydrochloric Acid (HCl)2M Aqueous SolutionAcid for Workup
Ethyl AcetateReagent GradeExtraction Solvent
Brine (Saturated NaCl)Aqueous SolutionWashing Agent
Magnesium Sulfate (MgSO₄)AnhydrousDrying Agent
Three-neck round-bottom flask250 mLReaction Vessel
Magnetic stirrer & stir barAgitation
Thermometer/Temperature ProbeReaction Monitoring
CondenserPrevent Solvent Loss
Addition FunnelControlled Reagent Addition
Nitrogen/Argon InletInert Atmosphere
Separatory FunnelLiquid-Liquid Extraction
Rotary EvaporatorSolvent Removal

Experimental Procedure:

  • Preparation of the Nucleophile:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(4-hydroxyphenoxy)propanoic acid (6.0 g, 0.033 mole).

    • Add 60 mL of anhydrous dimethyl sulfoxide (DMSO) to dissolve the solid.

    • Causality: DMSO is a polar aprotic solvent that effectively solvates cations, enhancing the nucleophilicity of the phenoxide and propanoate anions.

    • Prepare a solution of sodium hydroxide (2.64 g, 0.066 mole) in 3 mL of water. Note: The dissolution of NaOH is highly exothermic.

    • Add the aqueous NaOH solution to the flask. An exotherm will be observed.

    • Causality: Two equivalents of base are used to deprotonate both the phenolic hydroxyl group and the carboxylic acid, forming the highly reactive disodium salt.

    • Stir and gently warm the mixture to approximately 55-60 °C for 25-30 minutes to ensure complete salt formation.

  • SNAr Reaction:

    • Prepare a solution of this compound (6.0 g, 0.0327 mole) in 7 mL of DMSO.

    • Add this solution dropwise to the reaction mixture over a 2-5 minute period.

    • Causality: A controlled addition helps manage the reaction exotherm. The temperature will likely rise to ~70 °C.[3]

    • After the addition is complete, allow the reaction temperature to rise to 80 °C and maintain it for 40-60 minutes.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting pyridine. The reaction is typically complete within an hour at this temperature.[3]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the dark reaction mixture into a beaker containing 200 mL of cold water.

    • Acidify the aqueous solution to pH 2-3 by slowly adding 2M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality: Washing removes residual DMSO, salts, and other water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

    • The final product, 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, should be characterized by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

PART 3: Downstream Applications and Workflow

The intermediate synthesized in Protocol 1 is the direct precursor to herbicides like Haloxyfop.[10][11] The herbicidally active form is often an ester, such as the methyl or butyl ester, which is more readily absorbed by the plant and is subsequently hydrolyzed in situ to the active carboxylic acid.[8][9]

dot graph "Agrochemical_Synthesis_Workflow" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} केंद Diagram 2: Two-step workflow from starting material to final herbicide.

This strategic two-step synthesis, beginning with the versatile this compound building block, provides an efficient and modular route to a class of highly valuable agrochemicals. The principles and protocols outlined in this guide serve as a foundational methodology for researchers engaged in the discovery and development of new crop protection solutions.

References

Application Note: A Detailed Protocol for the Synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine via Halogen Exchange Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental procedure for the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine, a valuable intermediate in the preparation of herbicides and other specialty chemicals.[1] The protocol is based on a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction, converting 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine to the desired difluoro-product.[1] This application note includes a step-by-step methodology, a summary of reaction conditions, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

Fluorinated pyridine derivatives are critical structural motifs in a wide array of agrochemicals and pharmaceuticals due to the unique electronic properties conferred by the fluorine atom. The target molecule, this compound, serves as a key building block for the synthesis of potent herbicides.[1][2][3]

The conversion of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine to its difluoro analog is achieved through a nucleophilic aromatic substitution known as the Halex (Halogen Exchange) process.[4][5][6] This reaction involves the displacement of a chloride ion by a fluoride ion. The reaction is typically carried out using an alkali metal fluoride salt, such as Cesium Fluoride (CsF) or Potassium Fluoride (KF), in a polar aprotic solvent at elevated temperatures.[1][7] This protocol will detail the procedure using Cesium Fluoride, which is highly effective for this transformation.[1]

Reaction Scheme

The fluorination reaction proceeds as follows:

Reaction Scheme

Figure 1. Halogen exchange (Halex) reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the fluorination reaction.

3.1. Materials and Equipment

  • Reactant: 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • Fluorinating Agent: Cesium Fluoride (CsF), anhydrous

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser with a drying tube (or connected to an inert gas line)

    • Magnetic stirrer and stir bar

    • Heating mantle with a temperature controller

    • Thermometer

    • Standard glassware for work-up (separatory funnel, beakers, flasks)

    • Rotary evaporator

    • Distillation apparatus

3.2. Procedure

  • Preparation: Ensure all glassware is thoroughly dried in an oven before use. The reaction must be conducted under anhydrous conditions to prevent side reactions and deactivation of the fluoride source.[7]

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer, add anhydrous Cesium Fluoride (CsF) (1.2 eq.).

  • Solvent Addition: Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reactant Addition: Add 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq.) to the flask.

  • Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction temperature is critical and should be carefully monitored.[1]

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 300 mL of cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation. The product, this compound, is a colorless liquid with a boiling point of 104 °C.[1]

3.3. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • DMSO can facilitate the absorption of chemicals through the skin. Handle with care.

  • The reaction is run at high temperatures. Use caution when handling the hot apparatus.

  • Alkali metal fluorides are toxic and hygroscopic. Handle them in a dry environment.

Data Presentation

The following table summarizes various conditions reported in the literature for the fluorination of chloro-pyridines, highlighting the key parameters that influence the reaction outcome.

Fluorinating AgentSolvent(s)Temperature (°C)Time (h)Yield (%)Catalyst/AdditiveReference
CsF DMSO, DMF, NMP, HMPA, Sulfolane120 - 170Not SpecifiedNot SpecifiedNone[1]
KF Sulfolane160 - 121 (under vacuum)Not Specified7118-crown-6 ether, K₂CO₃[7]
KF N-methylpyrrolidinone (NMP)120 (under vacuum)Not SpecifiedHighNone[7]
KF DMF> 50Not Specified> 50None[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G A Preparation (Dry Glassware & Reagents) B Reaction Setup (Charge Flask with CsF, DMSO, and Starting Material) A->B Anhydrous Conditions C Fluorination Reaction (Heat to 150-160 °C with Stirring) B->C Inert Atmosphere D Reaction Monitoring (TLC / GC Analysis) C->D 24-48 hours D->C Incomplete E Work-up (Quench, Extract, Dry) D->E Complete F Purification (Fractional Distillation) E->F G Product Analysis (Characterize this compound) F->G

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols: The Role of Cesium Fluoride in the Synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine via Halex Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, a strategy widely employed in the development of modern pharmaceuticals and agrochemicals.[1] 2,3-Difluoro-5-(trifluoromethyl)pyridine is a critical fluorinated building block, serving as a key intermediate in the synthesis of high-value compounds, including potent herbicides and fungicides.[2][3][4] Its synthesis is a subject of significant interest for achieving high purity and yield on an industrial scale.

This guide provides an in-depth analysis of the synthesis of this compound, focusing on the pivotal role of cesium fluoride (CsF) as a fluorinating agent in the Halex (Halogen Exchange) reaction. We will explore the underlying chemical principles, provide a detailed, field-tested experimental protocol, and offer expert insights for troubleshooting and optimization.

Part I: The Chemistry of Fluorination via Halex Reaction

The synthesis of this compound from a chlorinated precursor is accomplished through a nucleophilic aromatic substitution (SNAr) reaction, specifically known as the Halex process.[5][6] This reaction is particularly effective on electron-deficient aromatic systems, such as a pyridine ring bearing a potent electron-withdrawing trifluoromethyl (-CF₃) group.[7]

The SNAr Mechanism: A Stepwise Pathway

The Halex reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The fluoride anion (F⁻), sourced from CsF, attacks the electron-deficient carbon atom bonded to a chlorine atom on the pyridine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.

  • Elimination of the Leaving Group: The aromaticity is restored as the leaving group, a chloride anion (Cl⁻), is expelled from the Meisenheimer complex, resulting in the formation of the C-F bond.

Figure 1. The SNAr mechanism for the synthesis of this compound.
Why Cesium Fluoride? A Comparative Analysis

The choice of the fluoride source is paramount for the success of the Halex reaction. While several alkali metal fluorides can be used, cesium fluoride is often the reagent of choice for its superior physical and chemical properties in this context.

The efficacy of a fluoride salt depends on its ability to release a "naked," highly reactive fluoride anion in solution. This is governed by two main factors: lattice energy and solubility in the reaction solvent. CsF excels in both areas compared to its counterparts.

  • Solubility and Dissociation: Cesium fluoride exhibits significantly higher solubility in polar aprotic solvents like DMSO and DMF compared to potassium fluoride (KF) or sodium fluoride (NaF).[8][9][10] Cesium is the least electronegative of the stable alkali metals, and the large size of the Cs⁺ cation results in a lower lattice energy in the CsF crystal. This combination allows CsF to dissociate more readily in solution, providing a higher concentration of the nucleophilic fluoride anion required to drive the reaction forward.[10][11]

  • Reactivity: The increased availability of the "naked" fluoride anion makes CsF a more reactive fluorinating agent than other alkali fluorides.[8][9] This often translates to faster reaction times, lower required temperatures, and higher yields, as observed in various fluorination processes.[9]

PropertyCesium Fluoride (CsF)Potassium Fluoride (KF)Sodium Fluoride (NaF)
Molar Mass ( g/mol ) 151.9058.1041.99
Solubility in Water Very High (367 g/100 mL)High (92 g/100 mL)Low (4.1 g/100 mL)
Solubility in Organic Solvents More soluble than NaF or KF[8]Sparingly solubleInsoluble
Hygroscopicity HygroscopicHygroscopicSlightly hygroscopic
Reactivity in Halex High [9]ModerateLow
Relative Cost HighLowVery Low
Key Advantage High reactivity and solubility[10][11]Cost-effectiveLow cost
Solvent and Temperature Considerations

The Halex reaction requires specific conditions to proceed efficiently:

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or sulfolane are essential.[6][12][13] These solvents can dissolve the cesium fluoride salt and solvate the cesium cation effectively, leaving the fluoride anion relatively unsolvated and highly nucleophilic. Protic solvents like water or alcohols are detrimental as they would form strong hydrogen bonds with the fluoride anion, drastically reducing its nucleophilicity.[14]

  • Anhydrous Conditions: The presence of water is highly undesirable. Water can hydrolyze the starting material and compete with the fluoride as a nucleophile, leading to unwanted byproducts. Furthermore, CsF is hygroscopic, and absorbed water can reduce its effectiveness.[8][11] Therefore, drying both the solvent and the fluorinating agent is a critical preparatory step.[12][15]

  • Elevated Temperatures: The SNAr reaction has a significant activation energy barrier, primarily due to the initial disruption of aromaticity. The reaction is typically conducted at temperatures between 120°C and 180°C to provide sufficient thermal energy to overcome this barrier and achieve a practical reaction rate.[2]

Part II: Experimental Protocol for Synthesis

This protocol details the synthesis of this compound from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine using cesium fluoride.

Materials and Equipment
  • Reagents:

    • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (≥98% purity)

    • Cesium Fluoride (CsF, anhydrous, ≥99% purity)

    • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.8%)

    • Potassium Carbonate (K₂CO₃, anhydrous powder, optional acid scavenger)

    • Nitrogen gas (high purity)

  • Equipment:

    • Four-neck round-bottom flask

    • Mechanical stirrer

    • Thermometer or thermocouple

    • Reflux condenser (or short-path distillation head)

    • Heating mantle with temperature controller

    • Vacuum pump and Schlenk line for inert atmosphere operations

    • Standard glassware for work-up and distillation

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Cesium Fluoride: CsF is a hygroscopic and toxic solid.[10] Avoid inhalation of dust and skin contact. Contact with acids will generate highly corrosive and toxic hydrofluoric acid (HF).[11] Handle in a well-ventilated fume hood.

  • Solvents: Anhydrous DMSO can be irritating. Work in a fume hood.

  • High Temperatures: The reaction is run at high temperatures. Use caution with the heating mantle and hot glassware.

Detailed Step-by-Step Protocol
  • System Preparation (Anhydrous Conditions):

    • Assemble the four-neck flask with the mechanical stirrer, thermometer, and condenser. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

    • Charge the flask with the required volume of anhydrous DMSO (e.g., 50 mL for a 0.01 mole scale reaction).

    • To ensure the system is completely dry, heat the DMSO to ~115°C under vacuum to distill off ~20% of the solvent, which will azeotropically remove any trace water.[15]

    • Cool the system to ~70°C and backfill with dry nitrogen.

  • Reagent Charging:

    • Under a positive pressure of nitrogen, add anhydrous cesium fluoride (1.5 molar equivalents relative to the starting material). For example, for 1.98 g (0.01 mol) of the starting pyridine, use 2.28 g (0.015 mol) of CsF.

    • (Optional) Add a small amount of anhydrous K₂CO₃ (~0.5 g) to neutralize any acidic impurities in the starting material.[15]

    • Add the 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 molar equivalent) to the stirred mixture.

  • Reaction Execution:

    • Ensure the system is under a gentle positive pressure of nitrogen.

    • Slowly heat the reaction mixture with vigorous stirring to the target temperature of 120-125°C .[15]

    • Maintain this temperature and continue stirring. The reaction is typically complete within 24-48 hours.[15]

  • Monitoring the Reaction:

    • Reaction progress can be monitored by periodically taking small aliquots (under inert atmosphere), quenching them with water, extracting with a suitable solvent (e.g., diethyl ether), and analyzing by GC-MS to observe the disappearance of the starting material and the appearance of the product peak.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a larger volume of cold water.

    • Extract the aqueous mixture several times with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield this compound as a colorless liquid (b.p. 104°C).[2]

Experimental Workflow

Figure 2. Step-by-step workflow for the synthesis of this compound.

Part III: Troubleshooting and Key Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Presence of moisture in reagents or solvent. 2. Reaction temperature is too low. 3. Inactive CsF (not anhydrous).1. Rigorously dry all reagents and solvents. Use fresh anhydrous CsF.[8][11] 2. Calibrate the thermometer and ensure the internal reaction temperature reaches the target of 120-125°C. 3. Dry the CsF in a vacuum oven at 100°C for several hours before use.[8]
Formation of Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Presence of water leading to hydrolysis products.1. Maintain strict temperature control. Consider a setup for continuous removal of the product via distillation as it forms to prevent decomposition.[12] 2. Ensure the system is completely anhydrous.
Incomplete Reaction 1. Insufficient molar excess of CsF. 2. Insufficient reaction time.1. Use at least 1.5 molar equivalents of CsF.[15] 2. Monitor the reaction and allow it to proceed until the starting material is consumed.

Conclusion

The synthesis of this compound via the Halex reaction is a robust and scalable method. The selection of cesium fluoride as the fluorinating agent is a critical decision that leverages its superior solubility and reactivity to achieve high yields.[9][10] The success of this protocol hinges on the meticulous exclusion of water and precise control over the reaction temperature. By adhering to the procedures and understanding the chemical principles outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable fluorinated intermediate.

References

Application Notes and Protocols for the Synthesis of Novel Trifluoromethyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The unique properties conferred by the CF₃ group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, make it a valuable substituent for modulating the biological activity of molecules. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of trifluoromethyl-containing heterocycles: pyrazoles, pyridines, and oxadiazoles.

Synthesis of 3-Trifluoromethylpyrazoles via Three-Component Reaction

This protocol describes a highly regioselective, metal-free, and catalyst-free three-component reaction for the synthesis of 3-trifluoromethylpyrazoles from aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[1] This method is operationally simple, proceeds under mild conditions, and has a broad substrate scope with high yields.[1]

Experimental Protocol

General Procedure for the Synthesis of 3-Trifluoromethylpyrazoles:

  • To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv), tosyl hydrazide (0.5 mmol, 1.0 equiv), and toluene (5.0 mL).

  • Stir the resulting mixture at 60 °C for 1 hour.

  • Add 2-bromo-3,3,3-trifluoropropene (BTP) (1.0 mmol, 2.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 2.0 equiv) to the reaction mixture.

  • Continue stirring at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-trifluoromethylpyrazole.

Data Presentation
EntryAldehyde SubstrateProductYield (%)
1Benzaldehyde3-(Trifluoromethyl)-1H-pyrazole85
24-Methylbenzaldehyde4-Methyl-3'-(trifluoromethyl)-1'H-pyrazole88
34-Methoxybenzaldehyde4-Methoxy-3'-(trifluoromethyl)-1'H-pyrazole92
44-Chlorobenzaldehyde4-Chloro-3'-(trifluoromethyl)-1'H-pyrazole82
52-Naphthaldehyde2-(3'-(Trifluoromethyl)-1'H-pyrazol-1'-yl)naphthalene80
6Cinnamaldehyde3-(Trifluoromethyl)-1-styryl-1H-pyrazole75

Experimental Workflow

experimental_workflow_pyrazole start Start step1 Mix Aldehyde and Tosyl Hydrazide in Toluene start->step1 step2 Stir at 60 °C for 1 h step1->step2 step3 Add BTP and DBU step2->step3 step4 Stir at 60 °C for 12 h step3->step4 step5 Work-up and Extraction step4->step5 step6 Purification by Column Chromatography step5->step6 end 3-Trifluoromethylpyrazole step6->end

Caption: Three-component synthesis of 3-trifluoromethylpyrazoles.

Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile

This section details a three-step synthesis of the versatile building block, 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile, which can be further functionalized to a wide range of highly substituted trifluoromethylated pyridines.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate

A detailed experimental protocol for this specific step was not available in the provided search results.

Step 2: Synthesis of 2-amino-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile

A detailed experimental protocol for this specific step was not available in the provided search results.

Step 3: Synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile

A detailed experimental protocol for this specific step was not available in the provided search results.

Note: While the general synthetic scheme is available, specific experimental details for each step, including reagents, conditions, and yields, require access to the full text and supporting information of the cited literature.

Data Presentation
ProductYield (%)
2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrileNot specified
Substituted Trifluoromethyl Pyridine DerivativesGood to excellent

Logical Relationship Diagram

logical_relationship_pyridine start Commercially Available Starting Materials intermediate1 Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate start->intermediate1 Step 1 intermediate2 2-Amino-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile intermediate1->intermediate2 Step 2 product 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile intermediate2->product Step 3 final_products Substituted Trifluoromethyl Pyridine Derivatives product->final_products Further Functionalization

Caption: Synthesis of a versatile trifluoromethylpyridine building block.

Synthesis of 5-(Trifluoromethyl)-1,2,4-Oxadiazole Derivatives

This protocol outlines a general method for the synthesis of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives through the cyclization of N-acylamidoximes. This method is applicable to a range of substrates and provides access to biologically active compounds.

Experimental Protocol

General Procedure for the Synthesis of 5-(Trifluoromethyl)-1,2,4-Oxadiazoles:

  • Amidoxime Formation: To a solution of the corresponding nitrile (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.2 equiv) and sodium bicarbonate (1.5 equiv).

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude amidoxime, which is used in the next step without further purification.

  • Acylation and Cyclization: Dissolve the crude amidoxime (1.0 equiv) in a suitable solvent such as pyridine or DMF.

  • Cool the solution to 0 °C and add trifluoroacetic anhydride (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(trifluoromethyl)-1,2,4-oxadiazole.

Data Presentation
EntryNitrile SubstrateProductYield (%)
1Benzonitrile3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole78
24-Chlorobenzonitrile3-(4-Chlorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole82
34-Anisonitrile3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole85
43-Pyridinecarbonitrile3-(Pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole75
5Cyclohexanecarbonitrile3-Cyclohexyl-5-(trifluoromethyl)-1,2,4-oxadiazole65

Experimental Workflow

experimental_workflow_oxadiazole cluster_0 Amidoxime Formation cluster_1 Acylation and Cyclization start_amidoxime Start step1_amidoxime React Nitrile with Hydroxylamine HCl and NaHCO3 in Ethanol start_amidoxime->step1_amidoxime step2_amidoxime Reflux for 4-6 h step1_amidoxime->step2_amidoxime step3_amidoxime Filter and Concentrate step2_amidoxime->step3_amidoxime end_amidoxime Crude Amidoxime step3_amidoxime->end_amidoxime start_cyclization Crude Amidoxime step1_cyclization Dissolve in Pyridine/DMF and cool to 0 °C start_cyclization->step1_cyclization step2_cyclization Add Trifluoroacetic Anhydride step1_cyclization->step2_cyclization step3_cyclization Stir for 12-24 h at RT step2_cyclization->step3_cyclization step4_cyclization Work-up and Extraction step3_cyclization->step4_cyclization step5_cyclization Purification step4_cyclization->step5_cyclization end_cyclization 5-(Trifluoromethyl)-1,2,4-oxadiazole step5_cyclization->end_cyclization

Caption: Two-step synthesis of 5-(trifluoromethyl)-1,2,4-oxadiazoles.

References

Application Notes and Protocols: 2,3-Difluoro-5-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. The presence of two fluorine atoms on the pyridine ring, in addition to a trifluoromethyl group, imparts unique electronic properties, metabolic stability, and conformational constraints to molecules incorporating this scaffold.[1] These characteristics are highly desirable in modern drug discovery, often leading to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] While its application has been extensively documented in the synthesis of agrochemicals, particularly herbicides, its utility in medicinal chemistry is an area of growing interest.[3][4] This document provides an overview of its potential applications in medicinal chemistry, supported by data from analogous compounds, and detailed protocols for its synthesis and derivatization.

Key Advantages in Medicinal Chemistry

The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates can profoundly influence their biological activity. The this compound scaffold offers several key advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to an extended in vivo half-life of the drug.

  • Modulation of pKa: The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted interactions with acidic organelles and improve cell permeability.

  • Enhanced Binding Affinity: Fluorine atoms can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, such as kinases and G-protein coupled receptors (GPCRs), potentially increasing binding affinity and selectivity.[2]

  • Improved Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

Applications in Medicinal Chemistry

Based on the known biological activities of structurally related trifluoromethylpyridine derivatives, this compound is a promising starting material for the synthesis of a variety of therapeutic agents, particularly in oncology and inflammation.

Kinase Inhibitors

Kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. The this compound moiety can be utilized to synthesize potent and selective inhibitors of various kinases.

Example Application: Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Small molecule inhibitors of JAKs have shown significant therapeutic benefit. Novel tricyclic JAK inhibitors with picomolar affinities have been developed, demonstrating the potential for highly potent molecules targeting this pathway.[5]

Quantitative Data for Representative Trifluoromethyl-Containing Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridine DerivativesTRKA56[6]
Tricyclic JAK InhibitorsJAK30.22[5]
2-Difluoromethylbenzimidazole DerivativesPI3Kα22.8[2]

Signaling Pathway Diagram: JAK-STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Potential Inhibitor (Derived from 2,3-Difluoro-5- (trifluoromethyl)pyridine) Inhibitor->JAK Inhibition Synthesis_Workflow Start Start: Assemble glassware under N2 Add_Reagents Add DMSO, K2CO3, and CsF Start->Add_Reagents Dry Heat to 115°C under vacuum to remove trace water Add_Reagents->Dry Cool1 Cool to 65°C Dry->Cool1 Add_Starting_Material Add 3-chloro-2-fluoro-5- (trifluoromethyl)pyridine Cool1->Add_Starting_Material React Heat to 105-115°C for 48h Add_Starting_Material->React Monitor Monitor reaction by GC/TLC React->Monitor Monitor->React Workup Cool and perform vacuum distillation of crude product Monitor->Workup Extract Water extraction to remove DMSO Workup->Extract Dry_Product Dry with molecular sieves Extract->Dry_Product Purify Fractional distillation Dry_Product->Purify End End: Pure 2,3-difluoro-5- (trifluoromethyl)pyridine Purify->End

References

Application Notes and Protocols for the Derivatization of 2,3-Difluoro-5-(trifluoromethyl)pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-difluoro-5-(trifluoromethyl)pyridine scaffold is a valuable building block in medicinal chemistry and agrochemistry. The presence of two reactive fluorine atoms and an electron-withdrawing trifluoromethyl group makes this heterocyclic system amenable to nucleophilic aromatic substitution (SNAr), allowing for the generation of diverse libraries of compounds for biological screening. The unique physicochemical properties conferred by the fluorine and trifluoromethyl moieties can lead to derivatives with enhanced metabolic stability, binding affinity, and cell permeability. These application notes provide a comprehensive overview of the derivatization strategies for this compound and protocols for the synthesis and subsequent biological evaluation of its derivatives.

Derivatization Strategies

The primary method for the derivatization of this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the C-F bonds towards nucleophilic attack. Generally, the fluorine atom at the 2-position is more susceptible to substitution than the one at the 3-position. By carefully controlling reaction conditions and the nature of the nucleophile, selective mono-substitution at the 2-position or di-substitution at both the 2- and 3-positions can be achieved.

Common nucleophiles employed for the derivatization include:

  • Amines (R-NH₂): Primary and secondary amines react readily to yield 2-amino-3-fluoro-5-(trifluoromethyl)pyridine derivatives.

  • Thiols (R-SH): Thiolates are excellent nucleophiles and react to form 2-thio-3-fluoro-5-(trifluoromethyl)pyridine derivatives.

  • Alcohols (R-OH): Alkoxides can be used to synthesize the corresponding ether derivatives.

  • Phenols (Ar-OH): Phenoxides react to generate aryloxy-pyridine derivatives, which are common substructures in herbicides.

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of this compound with an Amine Nucleophile

This protocol describes a general method for the synthesis of 2-amino-3-fluoro-5-(trifluoromethyl)pyridine derivatives.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add the amine nucleophile (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-3-fluoro-5-(trifluoromethyl)pyridine derivative.

Protocol 2: General Procedure for Mono-substitution with a Thiol Nucleophile

This protocol outlines a general method for synthesizing 2-thio-3-fluoro-5-(trifluoromethyl)pyridine derivatives.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a stirred suspension of sodium hydride (1.5 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the thiol nucleophile (1.2 mmol) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-thio-3-fluoro-5-(trifluoromethyl)pyridine derivative.

Biological Screening

Derivatives of the this compound scaffold can be screened against a wide range of biological targets due to the diverse functionalities that can be introduced. Pyridine-containing compounds have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.

Hypothetical Screening Target: Cyclooxygenase-2 (COX-2)

Given the prevalence of pyridine moieties in anti-inflammatory drugs, a relevant biological target for screening a library of 2,3-disubstituted-5-(trifluoromethyl)pyridine derivatives is Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against human COX-2.

Materials:

  • Synthesized 2,3-disubstituted-5-(trifluoromethyl)pyridine derivatives

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

  • Celecoxib (positive control)

  • DMSO (for compound dissolution)

Procedure:

  • Prepare stock solutions of the test compounds and celecoxib in DMSO (e.g., 10 mM).

  • Serially dilute the stock solutions in assay buffer to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution according to the manufacturer's instructions.

  • Add the test compounds or celecoxib to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37 °C for 5 minutes.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the biological screening should be summarized in a clear and structured table for easy comparison of the synthesized derivatives.

Table 1: Hypothetical COX-2 Inhibitory Activity of 2-Substituted-3-fluoro-5-(trifluoromethyl)pyridine Derivatives

Compound IDR Group (at C2-position)IC₅₀ (µM) for COX-2
DFP-1 -NH-morpholine15.2
DFP-2 -NH-piperidine10.8
DFP-3 -NH-aniline5.1
DFP-4 -S-phenyl8.9
DFP-5 -S-benzyl12.5
Celecoxib (Positive Control)0.05

Visualizations

Derivatization_Workflow Start 2,3-Difluoro-5- (trifluoromethyl)pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Library Library of 2-Substituted Derivatives SNAr->Library Screening Biological Screening (e.g., COX-2 Assay) Library->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: Derivatization and screening workflow.

Caption: Representative SNAr reaction.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor DFP Derivative (Inhibitor) Inhibitor->COX2

Caption: COX-2 signaling pathway inhibition.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3-Difluoro-5-(trifluoromethyl)pyridine is a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] Its preparation, most commonly via a nucleophilic aromatic substitution (SNAr) halogen exchange (Halex) reaction, is often plagued by challenges that can significantly impact reaction yield and purity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in overcoming these hurdles and achieving high-yield, reproducible synthesis.

Section 1: Core Synthesis Workflow and Mechanism

The predominant route to this compound involves the fluorination of a dihalogenated precursor, typically 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine or 2,3-dichloro-5-(trifluoromethyl)pyridine, using an alkali metal fluoride.[3][4] The reaction proceeds via a nucleophilic attack of the fluoride ion on the electron-deficient pyridine ring, displacing a halide.

The general workflow for this synthesis is outlined below. Success hinges on meticulous control over each stage, particularly the initial setup to ensure anhydrous conditions.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification A Dry Reagents & Solvent (KF/CsF, Aprotic Solvent) B Assemble Dry Glassware under Inert Atmosphere (N2/Ar) A->B Critical Step C Charge Reactor with Fluorinating Agent & Solvent D Azeotropically Dry System (e.g., distill off some solvent) C->D E Add Precursor Substrate (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine) D->E F Heat to Reaction Temp (110-220°C) E->F G Key Optimization: Continuously Remove Product via Vacuum Distillation F->G H Collect Distillate G->H Product Transfer I Aqueous Workup (to remove solvent like DMSO) H->I J Dry Organic Phase I->J K Final Purification (Fractional Distillation) J->K

Caption: General workflow for the Halex synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%), and I recover a significant amount of starting material. What are the primary causes?

A1: Low conversion is a frequent problem stemming from three main areas: moisture contamination, insufficient fluorinating agent reactivity, and reaction equilibrium.

  • Moisture Contamination: Alkali metal fluorides, especially potassium fluoride (KF), are highly hygroscopic. Water will preferentially react with the fluorinating agent and hydrolyze the substrate or product, passivating the fluoride source. Rigorous anhydrous conditions are non-negotiable.[3]

  • Fluorinating Agent Reactivity:

    • Cesium Fluoride (CsF): Generally provides higher yields (48-58%) due to its greater solubility and reactivity in aprotic solvents but is significantly more expensive.[3][4][5]

    • Potassium Fluoride (KF): A cost-effective alternative, but its lower reactivity requires optimization. To maximize its effectiveness, KF must be dried in vacuo at high temperature (e.g., 140-160°C for 24h) and finely pulverized to increase surface area.[3]

  • Product Inhibition/Decomposition: A key innovation for this synthesis, particularly with KF, is the continuous removal of the product from the reaction mixture as it forms .[3] this compound has a lower boiling point than the starting materials. By conducting the reaction under vacuum, the product can be distilled off as it is generated. This strategy prevents product decomposition at high temperatures and shifts the reaction equilibrium towards the product, driving the conversion to completion.[3] Failure to remove the product can lead to yields as low as 40%.

Q2: The reaction mixture turns black with significant charring, and the final product is difficult to purify. How can I prevent this decomposition?

A2: Darkening of the reaction mixture indicates thermal decomposition of the substrate, product, or solvent.[5] This is typically caused by excessive temperature or prolonged reaction times at elevated temperatures.

  • Temperature Control: The optimal temperature is a delicate balance. It must be high enough for the reaction to proceed but low enough to minimize decomposition. For CsF in DMSO, temperatures around 120-140°C are common.[4] For KF in higher boiling solvents like N-methylpyrrolidinone (NMP) or sulfolane, temperatures can reach 180-220°C.[3][6]

  • Gradual Substrate Addition: Instead of adding all the starting material at once, add it slowly over several hours to the heated mixture of the fluorinating agent and solvent. This keeps the instantaneous concentration of the thermally sensitive substrate low and helps control any initial exotherms.[3]

  • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.

G Start Low Yield or Decomposition Observed Q_Moisture Is the system rigorously anhydrous? Start->Q_Moisture A_Moisture_Yes Proceed to next check Q_Moisture->A_Moisture_Yes Yes A_Moisture_No Action: Dry all reagents and solvents. Use inert gas. Q_Moisture->A_Moisture_No No Q_Reactivity Using KF? Is reactivity sufficient? A_Moisture_Yes->Q_Reactivity A_Reactivity_Yes Proceed to next check Q_Reactivity->A_Reactivity_Yes Yes A_Reactivity_No Action: Dry/pulverize KF. Consider phase-transfer catalyst. Q_Reactivity->A_Reactivity_No No Q_Product Is product being removed as it forms? A_Reactivity_Yes->Q_Product A_Product_Yes Proceed to next check Q_Product->A_Product_Yes Yes A_Product_No Action: Implement vacuum distillation during reaction. Q_Product->A_Product_No No Q_Temp Is temperature optimized? Any charring? A_Product_Yes->Q_Temp A_Temp_No Action: Lower temp. Add substrate gradually. Q_Temp->A_Temp_No Yes (Charring) End Yield Improved Q_Temp->End No (Optimized)

Caption: Troubleshooting decision tree for improving synthesis yield.

Q3: I'm using potassium fluoride (KF) to reduce costs, but the reaction is sluggish. How can I improve its performance beyond simple drying?

A3: Enhancing KF reactivity is key to a successful, cost-effective synthesis.

  • Solvent Choice: While DMSO is common, higher-boiling polar aprotic solvents like N-methylpyrrolidinone (NMP) or sulfolane can allow for higher reaction temperatures, which increases the rate of reaction with KF.[3]

  • Phase-Transfer Catalysts: The use of a phase-transfer catalyst can significantly improve the effective reactivity of KF by helping to transport the fluoride anion into the organic phase. While crown ethers are an option, phosphonium salts like tetraphenylphosphonium bromide have been shown to be effective.[3][7]

  • Acid Scavenger: Adding a mild, anhydrous base like potassium carbonate (K₂CO₃) can help neutralize any acidic species that may form during the reaction and inhibit the fluorinating agent.[3][5]

Section 3: Frequently Asked Questions (FAQs) & Protocols

FAQ 1: What is the most reliable method for ensuring anhydrous conditions?

The most effective method is to dry the solvent in situ. After charging the reaction flask with the solvent (e.g., DMSO, NMP) and the fluorinating agent, heat the mixture under vacuum to distill off a small portion of the solvent (~10-15% of the total volume).[3][5] This azeotropically removes residual water from the entire system. Cool the mixture under an inert atmosphere before adding the substrate.

FAQ 2: Can you provide an optimized experimental protocol using KF with continuous product removal?

Certainly. The following protocol is based on high-yield methods described in the literature.[3]

Protocol: High-Yield Synthesis using Potassium Fluoride

  • Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermocouple, and a fractional distillation column connected to a vacuum-jacketed condenser and a receiving flask. Ensure all glassware is oven-dried.

  • Drying: Charge the flask with N-methylpyrrolidinone (NMP) (e.g., 1 L). Heat to 120°C under reduced pressure (e.g., 20 mmHg) to distill off ~100-200 mL of NMP/water azeotrope.

  • Reagent Addition: Release the vacuum with dry nitrogen. Add finely pulverized and vacuum-dried potassium fluoride (KF) (e.g., 3 moles) and anhydrous potassium carbonate (K₂CO₃) (e.g., 20 g).

  • Reaction & Distillation: Begin vigorous stirring and heat the pot to a temperature that allows for a steady reaction rate (e.g., 180-220°C). Slowly add 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (e.g., 4 moles) over several hours. Simultaneously, apply vacuum to the system (e.g., 100-250 mmHg) to continuously distill the lower-boiling this compound product as it forms.

  • Monitoring: Monitor the reaction progress by observing the temperature at the head of the distillation column. The temperature will drop from that of the starting material's boiling point to that of the product's as the reaction proceeds.

  • Completion & Isolation: Once the distillation of the product ceases, cool the reaction mixture. The collected distillate can be further purified by a final fractional distillation at atmospheric pressure if necessary.

Section 4: Comparative Data Summary

The choice of reagents and conditions significantly affects the outcome. The following table summarizes various reported conditions to aid in experimental design.

Starting MaterialFluorinating AgentSolventCatalyst/AdditiveTemp (°C)Time (h)Yield (%)Reference
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineCsF (1.5 eq)DMSOK₂CO₃105-11546.548.4[5]
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineCsF (~1.5 eq)DMSONone120-1254848-58[3]
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineKFNMPK₂CO₃~2006 (slow add)71 (at 98% conversion)[3]
2,3-dichloro-5-(trifluoromethyl)pyridineKFNMPNone140-22525+60 (at 94% conversion)[3]
2,3,5-trichloropyridineKFSulfolane/DMPUNone2204~96 (product mixture)[6]

Note: Yields are highly dependent on the specific setup, particularly the efficiency of the continuous product removal.

References

Technical Support Center: Synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common halogen exchange method.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive fluorinating agent (e.g., KF, CsF)Ensure the fluorinating agent is anhydrous and of high purity. Dry the agent in a vacuum oven before use.
Insufficient reaction temperatureGradually increase the reaction temperature, monitoring for product formation and potential decomposition. Optimal temperatures are often between 120°C and 220°C depending on the solvent and starting material.[1]
Presence of moisture in the reactionUse anhydrous solvents and dry all glassware thoroughly. Distilling a small amount of the solvent from the reaction mixture before adding the reactants can help remove residual water.[1]
Incomplete Reaction: Presence of Starting Material and/or Intermediates in Product Insufficient reaction timeMonitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.
Inadequate molar ratio of fluorinating agentUse a molar excess of the fluorinating agent. For the conversion of a chloro-group to a fluoro-group, at least a stoichiometric amount is required, but an excess is often beneficial.
Low Yield of Desired Product Decomposition of the product at high temperaturesOne strategy is to remove the product by distillation as it is formed to minimize its time in the hot reaction mixture.[1]
Sub-optimal solvent choicePolar aprotic solvents like DMSO, N-methylpyrrolidinone (NMP), or sulfolane are commonly used. The choice of solvent can significantly impact reaction rate and yield.[2]
Formation of Dark-Colored By-products High reaction temperatures leading to decompositionOptimize the reaction temperature to be high enough for efficient conversion but low enough to minimize decomposition. Consider using a lower boiling point solvent if feasible.
Impurities in the starting materialEnsure the purity of the starting material, such as 2,3-dichloro-5-(trifluoromethyl)pyridine or 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most commonly reported impurity is the unreacted starting material or intermediate, such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, resulting from incomplete fluorination.[1] At elevated temperatures, decomposition can occur, leading to the formation of unspecified, often dark-colored, by-products.

Q2: Which fluorinating agent is more effective, KF or CsF?

A2: Both potassium fluoride (KF) and cesium fluoride (CsF) can be used for the fluorination. CsF is generally more reactive and can facilitate the reaction at lower temperatures or shorter reaction times, but it is also more expensive. KF can be effective, especially at higher temperatures.[1][2]

Q3: What is the role of a phase-transfer catalyst in this synthesis?

A3: While not always necessary, a phase-transfer catalyst can sometimes improve the reaction rate and yield, particularly when using KF, by enhancing the solubility and reactivity of the fluoride salt in the organic solvent.

Q4: How can I minimize the formation of side products?

A4: To minimize side products, it is crucial to use anhydrous reagents and solvents, maintain an inert atmosphere (e.g., under nitrogen or argon), and carefully control the reaction temperature. Monitoring the reaction progress allows for stopping the reaction at the optimal time to prevent both incomplete conversion and product decomposition. Removing the product as it forms via distillation can also be an effective strategy.[1]

Q5: What are the recommended analytical techniques to monitor the reaction and assess product purity?

A5: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the disappearance of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used. For assessing the purity of the final product, GC, HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound.

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Conversion (%)Reference
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineCsFDMSO122-14058791[1]
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineCsFDMSONot specified57497[1]
2,3-dichloro-5-(trifluoromethyl)pyridineCsFDMSO1354848-58Not specified[2]
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineKFNMP190-19521Not specifiedNot specified[1]
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineKFNMP220157198[1]

Experimental Protocols

Detailed Methodology for Synthesis via Halogen Exchange:

This protocol is a representative example based on common procedures reported in the literature.[1][2]

  • Preparation of the Reaction Apparatus: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet. The glassware should be thoroughly dried in an oven before assembly.

  • Drying of Reagents and Solvents: The fluorinating agent (e.g., spray-dried KF or anhydrous CsF) and the polar aprotic solvent (e.g., DMSO or NMP) must be anhydrous. The solvent can be dried by distilling a small portion under reduced pressure from the reaction flask before adding the other reactants.

  • Reaction Setup: The dried fluorinating agent is charged into the reaction flask, followed by the anhydrous solvent. The mixture is stirred under a nitrogen atmosphere.

  • Addition of Starting Material: The starting material, for example, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, is added to the stirred suspension.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 120°C and 220°C) and stirred vigorously. The progress of the reaction is monitored by GC analysis of aliquots taken from the reaction mixture.

  • Product Isolation: Once the reaction is complete, the product can be isolated by distillation from the reaction mixture, often under reduced pressure. This method also helps to remove the product from the hot reaction zone, preventing degradation.

  • Purification: The collected distillate may be further purified by fractional distillation to separate the desired product from any remaining starting material or lower-boiling impurities. The purity of the final product should be confirmed by GC, HPLC, and/or NMR.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for the Synthesis of this compound start Start Synthesis check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes decomposition Decomposition? check_purity->decomposition Yes success Successful Synthesis check_purity->success No increase_temp Increase Temperature or Time incomplete_reaction->increase_temp Yes check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents No optimize_temp Optimize Temperature (Lower) decomposition->optimize_temp Yes distill_as_formed Distill Product as it Forms decomposition->distill_as_formed Consider increase_temp->start check_reagents->start optimize_temp->start distill_as_formed->start purification Purify Product (e.g., Fractional Distillation) success->purification Further Purification Needed

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-5-(trifluoromethyl)pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Distillation Troubleshooting

Issue 1: Poor Separation of Impurities

  • Question: My fractional distillation is not effectively separating this compound from its impurities, what could be the cause?

  • Answer: Inadequate separation during the distillation of this compound can stem from several factors. Firstly, ensure your distillation column has a sufficient number of theoretical plates for the separation of components with close boiling points. The boiling point of this compound is approximately 104-106°C at atmospheric pressure.[1] Impurities with similar boiling points will require a more efficient column. Secondly, the distillation rate might be too high. A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more effective separation. Finally, ensure the column is properly insulated to maintain a consistent temperature gradient.

Issue 2: Product Decomposition

  • Question: I suspect my product is decomposing during distillation. How can I prevent this?

  • Answer: While this compound is relatively stable, prolonged exposure to high temperatures can lead to decomposition. To mitigate this, consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound, allowing for distillation at a lower temperature. For instance, the boiling point of the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine is 80°C at 20 mmHg. It is also crucial to ensure that the distillation apparatus is free of any acidic or basic residues that could catalyze decomposition.

Chromatography Troubleshooting

Issue 1: Broad or Tailing Peaks in HPLC

  • Question: I am observing broad and tailing peaks during the HPLC purification of my compound. What are the likely causes and solutions?

  • Answer: Peak broadening and tailing in HPLC of pyridine derivatives can be attributed to several factors. The basic nature of the pyridine nitrogen can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase. To address this, consider using a base-deactivated column or adding a small amount of a competitive base, like triethylamine, to the mobile phase. Another potential cause is the use of an inappropriate mobile phase. A reverse-phase HPLC method using an acetonitrile-water gradient is often suitable for pyridine derivatives. The presence of salts in your sample can also contribute to peak distortion; ensure your sample is properly prepared before injection.

Issue 2: Co-elution of Impurities

  • Question: Some impurities are co-eluting with my product in preparative HPLC. How can I improve the resolution?

  • Answer: To improve the separation of co-eluting impurities, you can optimize the HPLC method. Try adjusting the mobile phase gradient to a shallower slope to increase the separation between closely eluting compounds. Experimenting with different stationary phases, such as a phenyl-hexyl or a cyano column, may offer different selectivity and resolve the critical pair. Additionally, reducing the flow rate can enhance resolution, although it will increase the run time. Finally, ensure that the column is not overloaded, as this can lead to peak broadening and loss of resolution.

Crystallization Troubleshooting

Issue 1: Oiling Out Instead of Crystallizing

  • Question: My compound is "oiling out" of the solution as a liquid instead of forming solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent. To prevent this, try using a larger volume of solvent to ensure the compound remains dissolved at a lower temperature. A slower cooling rate can also provide more time for crystal nucleation and growth to occur before the solution becomes supersaturated. If the problem persists, consider using a different solvent or a solvent mixture with a lower boiling point.

Issue 2: Failure to Induce Crystallization

  • Question: I have a supersaturated solution, but no crystals are forming. How can I induce crystallization?

  • Answer: If crystallization does not occur spontaneously from a supersaturated solution, several techniques can be employed. "Scratching" the inside of the flask with a glass rod can create microscopic scratches that provide nucleation sites. "Seeding" the solution with a tiny crystal of the pure compound, if available, is a very effective method to initiate crystal growth. If these methods fail, it may be necessary to concentrate the solution further by evaporating some of the solvent or to try a different crystallization solvent altogether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Common impurities often originate from the starting materials or by-products of the synthesis. For instance, if prepared via a halogen exchange reaction from a chlorinated precursor, residual chlorinated pyridines can be present. Isomeric impurities may also be formed during the synthesis.

Q2: What is the recommended method for determining the purity of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for assessing the purity and identifying volatile impurities. Quantitative analysis can be performed using Gas Chromatography with a Flame Ionization Detector (GC-FID). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) is also a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound is a chemical that should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q4: Can I use melt crystallization for the purification of this compound?

A4: While there are no specific reports on the melt crystallization of this compound, this technique has been successfully applied to the purification of the structurally similar compound 2-chloro-5-(trifluoromethyl) pyridine. Given their structural similarities, melt crystallization could be a viable, solvent-free purification method to explore.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₂F₅N
Molecular Weight183.08 g/mol
Boiling Point104-106 °C (at 760 mmHg)[1]
AppearanceColorless liquid

Table 2: Summary of Purification Outcomes from Literature

Purification MethodStarting MaterialPurity AchievedYieldReference
DistillationCrude reaction mixtureSubstantially pure48.4%US Patent 4,480,102
DistillationCrude reaction mixture79% (by glpc)87%US Patent 4,973,698

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the distillation flask gently.

  • Distillation: As the liquid begins to boil, vapors will rise into the fractionating column. Adjust the heating rate to maintain a slow and steady distillation. The head temperature should remain constant at the boiling point of the pure compound (104-106 °C at atmospheric pressure) during the collection of the main fraction.[1]

  • Fraction Collection: Collect the fraction that distills at a constant temperature. Discard any initial forerun that has a lower boiling point and stop the distillation before the temperature rises significantly, which would indicate the distillation of higher-boiling impurities.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: General Procedure for Preparative HPLC Purification
  • Column and Mobile Phase Selection: A C18 reverse-phase column is a good starting point. The mobile phase will typically consist of a mixture of acetonitrile and water, often with a small amount of an additive like formic acid or triethylamine to improve peak shape.

  • Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the target compound from its impurities.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the initial mobile phase composition. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Preparative Run: Scale up the analytical method to a preparative HPLC system. Inject the filtered sample onto the column.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure this compound based on the UV chromatogram.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Confirmation: Confirm the purity of the isolated product by analytical HPLC, GC-MS, and NMR.

Visualizations

experimental_workflow cluster_distillation Fractional Distillation Workflow d_start Crude Product d_setup Setup Fractional Distillation Apparatus d_start->d_setup d_heat Gentle Heating d_setup->d_heat d_collect Collect Constant Boiling Fraction d_heat->d_collect d_analyze Purity Analysis (GC-MS, NMR) d_collect->d_analyze d_end Pure Product d_analyze->d_end

Caption: Workflow for the purification of this compound by fractional distillation.

hplc_workflow cluster_hplc Preparative HPLC Workflow h_start Crude Product h_dev Method Development (Analytical HPLC) h_start->h_dev h_prep Sample Preparation (Dissolve & Filter) h_dev->h_prep h_run Preparative HPLC Run h_prep->h_run h_collect Fraction Collection h_run->h_collect h_evap Solvent Evaporation h_collect->h_evap h_analyze Purity Analysis (HPLC, GC-MS, NMR) h_evap->h_analyze h_end Pure Product h_analyze->h_end

Caption: General workflow for the purification of this compound using preparative HPLC.

troubleshooting_logic cluster_dist Distillation cluster_hplc HPLC cluster_cryst Crystallization start Purification Issue d_issue1 Poor Separation start->d_issue1 d_issue2 Decomposition start->d_issue2 h_issue1 Broad/Tailing Peaks start->h_issue1 h_issue2 Co-elution start->h_issue2 c_issue1 Oiling Out start->c_issue1 c_issue2 No Crystals start->c_issue2 d_sol1 Increase Column Efficiency Decrease Distillation Rate Insulate Column d_issue1->d_sol1 d_sol2 Use Vacuum Distillation Ensure Neutral Glassware d_issue2->d_sol2 h_sol1 Use Base-Deactivated Column Add Mobile Phase Modifier Check Sample Prep h_issue1->h_sol1 h_sol2 Optimize Gradient Try Different Stationary Phase Reduce Flow Rate h_issue2->h_sol2 c_sol1 Increase Solvent Volume Slower Cooling Change Solvent c_issue1->c_sol1 c_sol2 Scratch Flask Seed with Crystal Concentrate Solution c_issue2->c_sol2

Caption: Troubleshooting logic for common purification issues encountered with this compound.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution Reactions on 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2,3-Difluoro-5-(trifluoromethyl)pyridine. This valuable building block is frequently employed in the synthesis of agrochemicals and pharmaceuticals. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the nucleophilic substitution on this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in SNAr reactions on this substrate can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Insufficient Nucleophile Strength: While this compound is an activated substrate, a sufficiently strong nucleophile is still required.

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base to generate the more reactive anionic species in situ. For less reactive nucleophiles, a stronger base may be necessary. Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it leads to side reactions.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity. Protic solvents should be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. A typical starting point is room temperature, with incremental increases to 80-120 °C. Monitor the reaction for product formation and the appearance of decomposition products.

  • Moisture in the Reaction: Water can protonate the nucleophile, reducing its nucleophilicity, and can also react with strong bases.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction?

A2: this compound has two potential sites for nucleophilic attack: the C-2 and C-3 positions. The regioselectivity is influenced by the electronic effects of the pyridine nitrogen and the trifluoromethyl group, as well as the nature of the nucleophile.

  • Understanding Regioselectivity: The pyridine nitrogen and the trifluoromethyl group are both strongly electron-withdrawing, activating both fluorine atoms for substitution. Generally, the C-2 position (ortho to the nitrogen) is more electrophilic and therefore the primary site of attack for many nucleophiles.

  • Optimizing for C-2 Selectivity:

    • Nucleophile Choice: Hard nucleophiles (e.g., alkoxides, primary amines) tend to favor attack at the more electron-deficient C-2 position.

    • Reaction Conditions: Lower reaction temperatures often favor the kinetically controlled product, which is typically the C-2 substituted isomer.

  • Controlling for C-3 Selectivity: Achieving high selectivity for the C-3 position can be more challenging.

    • Nucleophile Choice: Softer, more polarizable nucleophiles (e.g., thiols) may show increased substitution at the C-3 position under certain conditions.

    • Solvent Effects: The solvent can influence the regioselectivity. In some cases, changing the solvent may alter the product ratio.

Q3: I am experiencing defluorination of my starting material or product. How can I prevent this side reaction?

A3: Defluorination can be a problematic side reaction, particularly with highly activated fluorinated heterocycles.

  • Choice of Base: Strong bases can promote defluorination.

    • Solution: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaH or alkoxides, if the nucleophile's pKa allows.

  • Reaction Temperature: High temperatures can increase the rate of defluorination.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Catalyst/Ligand System (for cross-coupling reactions): In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial.

    • Solution: Employ bulky, electron-rich phosphine ligands which can help to minimize side reactions.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution on this compound with different classes of nucleophiles. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of 2-amino-3-fluoro-5-(trifluoromethyl)pyridine derivatives.

Materials:

  • This compound

  • Amine (e.g., Piperidine, 1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add the amine (1.1 eq) and potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Ethoxide)

This protocol outlines a general method for the synthesis of 2-alkoxy-3-fluoro-5-(trifluoromethyl)pyridine derivatives.

Materials:

  • This compound

  • Sodium Ethoxide (NaOEt, 1.1 equivalents)

  • Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium ethoxide (1.1 eq) and the anhydrous solvent (EtOH or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol provides a general procedure for synthesizing 2-(arylthio)-3-fluoro-5-(trifluoromethyl)pyridine derivatives.

Materials:

  • This compound

  • Thiol (e.g., Thiophenol, 1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the thiol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound based on analogous reactions and general principles of SNAr chemistry. Note that yields are highly dependent on the specific nucleophile and reaction conditions.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Typical Time (h)Major Product Regioisomer
PiperidineK₂CO₃DMF802-62-substituted
AnilineCs₂CO₃NMP100-12012-242-substituted
MorpholineK₂CO₃DMSO80-1004-82-substituted

Table 2: Reaction with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Typical Time (h)Major Product Regioisomer
Sodium Ethoxide-EtOH25-601-42-substituted
PhenolK₂CO₃DMF1008-162-substituted
Sodium Methoxide-MeOH251-32-substituted

Table 3: Reaction with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Typical Time (h)Major Product Regioisomer
ThiophenolK₂CO₃MeCN251-32-substituted
Sodium Thiophenoxide-DMF25-500.5-22-substituted
Sodium Sulfide-DMF/H₂O804-82-substituted

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere B Add this compound A->B C Add Anhydrous Solvent B->C D Add Nucleophile & Base C->D E Stir at Defined Temperature D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Characterization

Caption: A generalized experimental workflow for nucleophilic aromatic substitution.

Troubleshooting Logic

troubleshooting_logic Start Low/No Product Yield A Check Nucleophile Strength Start->A C Review Solvent Choice Start->C E Increase Reaction Temperature Start->E Too Low? F Check for Moisture Start->F B Increase Base Strength/Concentration A->B Weak? Success Improved Yield B->Success D Switch to Polar Aprotic Solvent (DMF, DMSO) C->D Inappropriate? D->Success E->Success G Use Anhydrous Conditions F->G Present? G->Success

Caption: A troubleshooting flowchart for addressing low reaction yields.

Regioselectivity Factors

regioselectivity_factors cluster_factors Influencing Factors Title Factors Influencing Regioselectivity C2 C-2 Substitution (ortho to N) C3 C-3 Substitution (meta to N) Nucleophile Nucleophile (Hard vs. Soft) Nucleophile->C2 Hard (e.g., RO⁻, R₂NH) Nucleophile->C3 Soft (e.g., RS⁻) Temperature Temperature (Kinetic vs. Thermodynamic) Temperature->C2 Low T (Kinetic) Temperature->C3 High T (Thermodynamic) Solvent Solvent Polarity Solvent->C2 Solvent->C3

Caption: Key factors influencing the regioselectivity of nucleophilic attack.

Technical Support Center: Purification of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2,3-Difluoro-5-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes, the most common impurities include:

  • Unreacted Starting Materials: Such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine or 2,3-dichloro-5-(trifluoromethyl)pyridine. Their presence indicates an incomplete fluorination reaction.[1]

  • Residual Solvents: High-boiling polar aprotic solvents like Dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), or sulfolane are often used in the synthesis and can be carried over.[1][2]

  • Byproducts of Side Reactions: Incomplete fluorination can lead to the presence of mono-fluorinated intermediates.

  • Water: Introduced during workup steps, such as extraction.[3][4]

  • Acidic Impurities: Traces of acid may be present, and a carbonate salt like K₂CO₃ is sometimes added to neutralize them.[2]

Q2: What is the recommended primary purification method for crude this compound?

A2: The most commonly cited and effective primary purification method is distillation .[2][3][4] Depending on the scale and the nature of the impurities, this can be a simple distillation, fractional distillation (using a Vigreux column, for example), or vacuum distillation.[1][3]

Q3: How can I remove residual high-boiling solvents like DMSO?

A3: A water extraction is an effective method to remove water-soluble solvents like DMSO. The crude product is mixed with water, and the organic layer containing the desired product is then separated.[3][4] It is crucial to thoroughly dry the organic layer after extraction, for instance, using 4Å molecular sieves.[3][4]

Q4: My final product is not reaching the desired purity after distillation. What are my options?

A4: If standard distillation does not yield a product of sufficient purity, consider the following:

  • Fractional Distillation: Employing a column with higher theoretical plates (e.g., a Vigreux or packed column) can improve the separation of components with close boiling points.[3]

  • Melt Crystallization: For certain impurities, melt crystallization can be a highly effective purification technique for achieving very high purity.[5]

  • Chromatography: While less common for bulk purification of this specific compound, flash column chromatography on silica gel can be used to separate impurities.[6]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of the final product is typically assessed using a combination of the following techniques:

  • Gas-Liquid Chromatography (GLPC): Ideal for quantifying the percentage of the main product and detecting volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can help identify impurities.[2][3]

  • Elemental Analysis: Used to verify the elemental composition of the purified compound.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Distillation - The product may have co-distilled with a lower-boiling impurity. - The distillation temperature was too high, leading to decomposition. - Incomplete initial reaction.- Optimize the distillation conditions, possibly using vacuum to lower the boiling point. - Ensure the reaction has gone to completion before workup.
Product is Contaminated with Starting Material - Incomplete fluorination reaction.- Increase the reaction time or temperature. - Use a molar excess of the fluorinating agent (e.g., CsF).[2] - Employ fractional distillation for separation.
Presence of Water in the Final Product - Inadequate drying after water extraction.- Extend the drying time over molecular sieves or use a fresh batch of drying agent.
Discolored (e.g., black) Reaction Mixture - This is often observed in these types of fluorination reactions and may not necessarily impact the final product quality after purification.[2][3]- Proceed with the standard workup and purification. The colored impurities are typically non-volatile and will be removed during distillation.

Experimental Protocols

Protocol 1: Purification by Extraction and Distillation

This protocol is based on common procedures described in the literature.[2][3][4]

  • Water Extraction (to remove DMSO):

    • Transfer the crude product to a separatory funnel.

    • Add an equal volume of water and shake vigorously.

    • Allow the layers to separate. The lower layer is typically the organic phase (confirm by checking miscibility of a small sample from each layer with water).

    • Separate the organic layer.

    • Repeat the extraction with water two more times.

  • Drying:

    • Transfer the washed organic layer to a clean, dry flask.

    • Add 4Å molecular sieves (approximately 10% of the liquid volume).

    • Allow the mixture to stand for at least one hour, with occasional swirling.

  • Distillation:

    • Filter the dried liquid to remove the molecular sieves and transfer it to a round-bottom flask suitable for distillation.

    • Set up a distillation apparatus. A Vigreux column is recommended for better separation.[3]

    • Heat the flask and collect the fraction that distills at the expected boiling point of this compound (approximately 102-104°C at atmospheric pressure).[2][3][4]

Data Presentation

Property Value Reference
Boiling Point 102-104 °C[2][3][4]
Molecular Formula C₆H₂F₅N[7]
Molecular Weight 183.08 g/mol [7]

Elemental Analysis Comparison (Theoretical vs. Experimental)

Element Theoretical % Found % (Example 1) Found % (Example 2)
C39.3638.4439.06
H1.091.011.15
N7.657.797.88
Cl00.250.15

Data sourced from references[2][3][4]. The presence of a small percentage of chlorine in the experimental findings suggests trace amounts of chlorinated starting material may remain even after purification.

Visualizations

PurificationWorkflow crude_product Crude Product (contains DMSO, starting material) extraction Water Extraction crude_product->extraction drying Drying (4Å Molecular Sieves) extraction->drying Organic Layer impurities_removed Aqueous Waste (DMSO, salts) extraction->impurities_removed Aqueous Layer distillation Distillation (Vigreux Column) drying->distillation waste_sieves Used Sieves drying->waste_sieves pure_product Pure Product (>99% Purity) distillation->pure_product Collected Fraction distillation_residue High-Boiling Residue (impurities, byproducts) distillation->distillation_residue

References

Technical Support Center: Synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine. It provides troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature in the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for the synthesis of this compound?

The synthesis, which typically involves the fluorination of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine using a fluorinating agent like Cesium Fluoride (CsF) or Potassium Fluoride (KF), is generally conducted at elevated temperatures. The reaction temperature typically falls within a range of 85°C to 180°C.[1][2][3] A more preferable range is often cited between 120°C and 170°C to achieve a reasonable reaction rate and yield.[1][2][3]

Q2: How does the choice of solvent affect the optimal reaction temperature?

The optimal reaction temperature is highly dependent on the solvent used for the synthesis. Different polar aprotic solvents will necessitate adjustments to the temperature to ensure optimal reaction conditions. For instance:

  • When using Dimethyl sulfoxide (DMSO) , a preferred temperature range is between 120°C and 140°C.[1][2][3]

  • For Sulfolane , a higher temperature range of 150°C to 170°C is recommended.[2][3]

It is crucial to consult literature specific to the chosen solvent to determine the most effective temperature range.

Q3: What is the primary effect of a lower-than-optimal reaction temperature?

Operating at a temperature below the optimal range will generally result in a significantly slower reaction rate.[2][3] This can lead to incomplete conversion of the starting material and consequently, a lower yield of the desired this compound.

Q4: Can running the reaction at a very high temperature be detrimental?

Yes, excessively high temperatures can lead to the decomposition of the product and starting materials, which in turn reduces the overall yield. One approach to mitigate this at higher temperatures (e.g., 220°C) is to continuously remove the product as it is formed.[4] This technique can help to improve the yield by preventing degradation.[4]

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Troubleshooting Steps
Low to No Product Yield Reaction temperature is too low. - Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS).- Ensure the heating apparatus is calibrated and providing a stable and accurate temperature.- Cross-reference the chosen temperature with the recommended range for the specific solvent being used.
Low Yield with Evidence of Starting Material Decomposition Reaction temperature is too high. - Lower the reaction temperature to the recommended range for the solvent.- Consider a process where the product is distilled off as it is formed, especially if high temperatures are necessary to drive the reaction.[4]- Ensure even heating of the reaction mixture to avoid localized "hot spots."
Formation of Significant Byproducts Inappropriate temperature profile. - For some related syntheses, a stepwise temperature approach has been shown to be effective.[5] An initial lower temperature may favor the formation of an intermediate, followed by a higher temperature to drive the conversion to the final product.[5] Experiment with a temperature gradient or a staged heating process.- Analyze the byproducts to understand the side reactions, which may be temperature-dependent.
Reaction Stalls Before Completion Insufficient thermal energy. - Confirm that the reaction has been running for a sufficient amount of time at the set temperature. Lower temperatures require longer reaction times.[2][3]- If the reaction has stalled, a modest increase in temperature within the recommended range may help to push the reaction to completion.

Experimental Protocols

The following is a generalized experimental protocol based on methodologies described in the literature. Note: This is a representative example and should be adapted and optimized for specific laboratory conditions and scales.

Synthesis of this compound via Halogen Exchange

  • Reactants:

    • 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (Starting Material)

    • Cesium Fluoride (CsF) (Fluorinating Agent, at least equimolar amount)[1][2]

    • Dimethyl sulfoxide (DMSO) (Solvent)[1][2]

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add the solvent (DMSO) and the fluorinating agent (CsF).

    • Heat the mixture to a specified temperature (e.g., 115°C) under vacuum to remove any residual water, then cool the mixture.[2]

    • Add the 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 120-125°C) and maintain with constant agitation.[1][2]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).

    • Upon completion, the desired product can be recovered using conventional methods such as distillation.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

Starting MaterialFluorinating AgentSolventTemperature Range (°C)Preferred Temperature (°C)Reference
2-fluoro-3-chloro-5-(trifluoromethyl)pyridineCsFDMSO, NMP, DMF, HMPA, Sulfolane85 - 180120 - 170[1]
2-fluoro-3-chloro-5-(trifluoromethyl)pyridineCsFDMSO-120 - 140[1][2]
2-fluoro-3-chloro-5-(trifluoromethyl)pyridineCsFSulfolane-150 - 170[2]
2,3-dihalo-5-(trifluoromethyl)pyridineKF or CsFPolar aprotic solventElevated-[4]

NMP: N-methylpyrrolidinone, DMF: Dimethylformamide, HMPA: Hexamethylphosphoramide

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_vessel 1. Prepare Dry Reaction Vessel (Inert Atmosphere) add_reagents 2. Add Solvent (e.g., DMSO) and Fluorinating Agent (e.g., CsF) prep_vessel->add_reagents dry_mixture 3. Heat under Vacuum to Dry (e.g., 115°C) add_reagents->dry_mixture add_sm 4. Add Starting Material: 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine dry_mixture->add_sm heat_reaction 5. Heat to Reaction Temperature (e.g., 120-140°C in DMSO) add_sm->heat_reaction monitor 6. Monitor Reaction Progress (e.g., GC-MS) heat_reaction->monitor recover 7. Recover Product (e.g., Distillation) monitor->recover

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Is Reaction Temperature within Optimal Range for Solvent? start->check_temp temp_low Temperature is Too Low check_temp->temp_low No temp_high Temperature is Too High check_temp->temp_high Yes, but decomposition observed other_issues Investigate Other Parameters (Reagent Purity, Stoichiometry, etc.) check_temp->other_issues Yes, no decomposition increase_temp Action: Increase Temperature and/or Reaction Time temp_low->increase_temp decrease_temp Action: Decrease Temperature or Use Product Distillation temp_high->decrease_temp

Caption: A troubleshooting flowchart for addressing low product yield based on reaction temperature.

References

Technical Support Center: Solvent Selection for 2,3-Difluoro-5-(trifluoromethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,3-Difluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding solvent selection to ensure the success of your synthetic endeavors. Our approach is rooted in mechanistic principles and practical, field-tested experience to provide you with reliable and reproducible outcomes.

Introduction: The Critical Role of the Solvent

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a trifluoromethyl group, render it highly susceptible to nucleophilic aromatic substitution (SNAr), but also present specific challenges in terms of reactivity and solubility. The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction rate, regioselectivity, and ultimately, the yield and purity of your desired product.

This guide will delve into the nuances of solvent selection for various reaction types, providing you with the rationale behind our recommendations and troubleshooting strategies for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for SNAr reactions with this compound?

A1: Polar aprotic solvents are the gold standard for SNAr reactions involving this substrate.[2] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Sulfolane are frequently employed.[3][4] These solvents are effective at solvating the cationic species (e.g., alkali metal cations from the base) while minimally solvating the anionic nucleophile, thereby enhancing its reactivity.

Q2: I am observing low conversion in my SNAr reaction. Could the solvent be the issue?

A2: Yes, low conversion is often linked to solvent choice or quality. If you are using a polar aprotic solvent, ensure it is anhydrous. Trace amounts of water can protonate the nucleophile, reducing its efficacy.[5] Additionally, consider the temperature; some reactions may require heating to achieve a reasonable rate.[3][4] If the solubility of your nucleophile is limited in the chosen solvent, this can also lead to poor conversion. In such cases, a solvent with a different polarity or the use of a phase-transfer catalyst may be beneficial.[2]

Q3: Can I use protic solvents like ethanol or water for reactions with this compound?

A3: Protic solvents are generally not recommended for SNAr reactions with this substrate. Protic solvents can form strong hydrogen bonds with the nucleophile, creating a solvent shell that significantly reduces its nucleophilicity and slows down the reaction.[5][6] However, in some cross-coupling reactions, such as the Suzuki coupling, the presence of water can be beneficial or even necessary for the catalytic cycle.[7][8]

Q4: For a Suzuki coupling, what is the recommended solvent system?

A4: Suzuki couplings often utilize a mixture of an organic solvent and an aqueous base solution.[9] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[10] The choice depends on the solubility of the reactants and the desired reaction temperature. The aqueous base is crucial for the transmetalation step of the catalytic cycle.[11]

Q5: My Buchwald-Hartwig amination is giving low yields. What solvent adjustments can I make?

A5: For Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and THF.[10][12] If you are experiencing low yields, consider that the choice of base and ligand is as critical as the solvent. However, solvent polarity can influence the stability of the catalytic intermediates. Switching to a more polar solvent like t-butanol can sometimes be beneficial. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as the palladium catalyst can be sensitive to oxygen.[12]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during reactions with this compound.

Issue 1: Low or No Reactivity in SNAr Reactions
Potential Cause Troubleshooting Steps & Explanation
Incorrect Solvent Choice Rationale: The solvent must effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself. Solution: Switch to a high-quality, anhydrous polar aprotic solvent such as DMSO, DMF, or NMP. These solvents excel at promoting SNAr reactions.[3][13]
Presence of Water Rationale: Water is a protic species that can protonate and deactivate the nucleophile. Solution: Use anhydrous solvents and dry glassware. If necessary, distill the solvent over a suitable drying agent before use.
Poor Nucleophile Solubility Rationale: If the nucleophile is not sufficiently soluble, the reaction will be slow or may not proceed at all. Solution: Test the solubility of your nucleophile in different polar aprotic solvents. Alternatively, a phase-transfer catalyst can be employed to shuttle the nucleophile into the organic phase.[2]
Insufficient Temperature Rationale: Many SNAr reactions have a significant activation energy barrier and require thermal energy to proceed at a practical rate.[3] Solution: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps & Explanation
Over-reaction in Dihalogenated Systems Rationale: When using a highly reactive nucleophile or harsh conditions, substitution at both fluorine positions can occur. Solution: Use a less polar solvent to temper reactivity.[14] Alternatively, carefully control the stoichiometry of the nucleophile and consider running the reaction at a lower temperature.
Solvent Participation Rationale: Some solvents, particularly DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine), leading to undesired byproducts. Solution: If high temperatures are required, consider using a more thermally stable solvent like sulfolane or NMP.[2][3]
Reaction with Solvent Impurities Rationale: Impurities in the solvent can act as competing nucleophiles. Solution: Use high-purity, anhydrous solvents. If in doubt, purify the solvent before use.
Solvent Property Comparison Table

The following table provides key properties of commonly used solvents to aid in your selection process.

SolventBoiling Point (°C)Dielectric Constant (ε)Polarity IndexNotes
DMSO 18947.27.2Excellent for SNAr, hygroscopic.[3][4]
DMF 15336.76.4Good for SNAr, can decompose at high temperatures.[3]
NMP 20232.26.7High boiling point, good thermal stability.[2][15]
Sulfolane 28543.39.2Very high boiling point, excellent for high-temperature reactions.[2][3]
Toluene 1112.42.4Common for cross-coupling, often used with an aqueous phase.[10][12]
Dioxane 1012.24.8Common for cross-coupling, miscible with water.[10][12]
THF 667.64.0Lower boiling point, suitable for milder cross-coupling conditions.[10][12]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline for a typical SNAr reaction.

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and your chosen nucleophile (1.1-1.5 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-150 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki coupling reaction.

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product as needed.

Visualizing Reaction Mechanisms and Workflows

SNAr Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism of an SNAr reaction.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Intermediate Addition (Rate-Determining Step) Product Substituted Product + F⁻ Intermediate->Product Elimination (Restores Aromaticity)

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence for troubleshooting low-yield reactions.

Troubleshooting_Workflow decision decision result result issue issue start Low Reaction Yield check_solvent Is the solvent polar aprotic and anhydrous? start->check_solvent change_solvent Switch to anhydrous DMSO, DMF, or NMP check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature incrementally check_temp->increase_temp No check_solubility Is the nucleophile soluble? check_temp->check_solubility Yes increase_temp->check_solubility change_solvent2 Try a different polar aprotic solvent check_solubility->change_solvent2 No success Yield Improved check_solubility->success Yes add_ptc Add a phase-transfer catalyst change_solvent2->add_ptc Still Insoluble add_ptc->success

Caption: A step-by-step guide for troubleshooting low reaction yields.

References

Technical Support Center: Minimizing Byproduct Formation in Pyridine Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the nuanced art and science of pyridine fluorination. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with introducing fluorine into pyridine scaffolds. Our goal is to move beyond simple protocols and provide a framework for rational troubleshooting and reaction optimization, grounded in mechanistic understanding.

Troubleshooting Guide: From Undesired Isomers to Decomposition

This section addresses the most common and frustrating issues encountered during pyridine fluorination. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable, field-tested solutions.

Question 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Low regioselectivity is arguably the most frequent challenge in pyridine C-H fluorination, leading to difficult purification and reduced yields of the desired product.

Potential Causes & Solutions:

  • Multiple Reactive C-H Bonds: The inherent electronics of the pyridine ring, combined with its substituents, can result in several C-H bonds having similar reactivity. The fluorination outcome is a delicate balance of electronic and steric effects[1].

    • Solution 1: Leverage Directing Groups: Existing functional groups can be powerful tools to steer fluorination. For instance, in 3,5-disubstituted pyridines, a benzyloxy group has been shown to direct fluorination selectively to the adjacent C2 position[1][2]. Analyze your substrate for groups that can exert a strong directing effect (e.g., alkoxy, amido groups) and choose a fluorination method compatible with them.

    • Solution 2: Match the Reagent to the Desired Regioselectivity: Different fluorination systems have inherent regiochemical preferences.

      • For C2-Selectivity: Methods using silver(II) fluoride (AgF₂) often show exclusive selectivity for the position adjacent to the nitrogen atom, inspired by the mechanism of the classic Chichibabin amination reaction[3][4].

      • For C3/C5-Selectivity (meta): This is traditionally a difficult transformation. Recent advances utilize Zincke imine intermediates to selectively functionalize the C3 and C5 positions, a strategy that circumvents the pyridine's natural electronic preferences[5][6][7].

      • For C4-Selectivity: While less common for direct C-H fluorination, specific substrate-control strategies or nucleophilic fluorination of pre-functionalized pyridines (e.g., 4-chloropyridines) might be necessary.

  • Inappropriate Fluorinating Agent: The choice of fluorinating agent is critical. An aggressive, less selective reagent will often yield isomeric mixtures.

    • Solution: Evaluate Reagent Properties. For electrophilic fluorinations, a bulky reagent might enhance selectivity based on sterics. For transition-metal-catalyzed processes, ligand modification can dramatically alter the regiochemical outcome. For example, developing sulfonated terpyridine ligands for palladium-catalyzed fluorination has been shown to control the ortho/para ratio by engaging in non-covalent interactions with the substrate[8].

Workflow for Troubleshooting Poor Regioselectivity

This decision tree can guide your optimization strategy when facing a mixture of isomers.

G cluster_start cluster_analysis cluster_solutions start Problem: Poor Regioselectivity check_substrate Analyze Substrate: Does it have strong directing groups? start->check_substrate check_target What is the desired regioisomer (C2, C3, C4)? check_substrate->check_target Yes sol_ligand For Catalytic Methods: Screen ligands to modify steric/electronic environment. check_substrate->sol_ligand No sol_c2 Strategy for C2: Use AgF₂. Exploit ortho-directing groups. check_target->sol_c2 C2 sol_c3 Strategy for C3: Consider Zincke Imine intermediate approach. check_target->sol_c3 C3 sol_other Strategy for C4/Other: Consider SNAr on a pre-functionalized (e.g., 4-chloro) pyridine. check_target->sol_other C4

Caption: Decision workflow for improving regioselectivity.

Question 2: My starting material is decomposing, or I'm forming tar-like byproducts. What's going wrong?

Decomposition indicates that the reaction conditions are too harsh for your specific pyridine substrate.

Potential Causes & Solutions:

  • Reagent Incompatibility: Some electrophilic fluorinating agents are also strong oxidants. Selectfluor, for example, can act as an oxidant, which may lead to undesired side reactions with sensitive functional groups[9][10]. Similarly, reagents like DAST can be highly reactive and lead to decomposition at elevated temperatures.

    • Solution: Switch to a Milder Reagent. If you suspect oxidative decomposition, consider a different fluorination method. For deoxyfluorination, reagents like PyFluor were specifically developed to be more thermally stable and chemoselective, minimizing the elimination and decomposition pathways often seen with DAST[11][12].

  • Harsh pH Conditions: Pyridine rings can be sensitive to strongly acidic or basic conditions, which can promote polymerization or degradation[1].

    • Solution 1: Employ Milder Conditions. Neutral fluorination methods should be your first choice for sensitive substrates[1].

    • Solution 2: Use a Sacrificial Base. In some cases, the addition of a mild, non-nucleophilic inorganic base (e.g., Li₂CO₃, Na₂CO₃) can buffer the reaction mixture, preventing the accumulation of acidic byproducts (like HF) that can catalyze decomposition[1].

  • Excessive Temperature: Thermal stress is a common cause of decomposition.

    • Solution: Optimize Temperature. Start your reaction at a low temperature (e.g., 0 °C or even -78 °C) and monitor for conversion. Only increase the temperature gradually if no reaction is observed. Many modern fluorination reactions, such as those with AgF₂, proceed readily at ambient temperature[3][4].

Question 3: I'm observing significant elimination byproducts, especially when using a deoxyfluorination reagent.

This is a classic problem when attempting to convert hydroxypyridines to fluoropyridines using reagents like DAST or Deoxo-Fluor.

Potential Causes & Solutions:

  • Reagent-Driven Elimination: Reagents like DAST are notorious for promoting E2 elimination, especially with secondary alcohols or substrates with acidic protons beta to the hydroxyl group, leading to unsaturated byproducts[12].

  • High Reaction Temperature: Elimination pathways are often kinetically favored at higher temperatures[13].

Minimizing Elimination Byproducts

G cluster_main start Hydroxypyridine intermediate Intermediate (e.g., R-O-SF₂-NEt₂) start->intermediate Deoxyfluorination Reagent (e.g., DAST) product Desired Product (Fluoropyridine) intermediate->product SN2 Pathway (Favored by low temp, less hindered substrate) byproduct Byproduct (Elimination) intermediate->byproduct E2 Pathway (Favored by high temp, acidic β-protons)

Caption: Competing SN2 (fluorination) vs. E2 (elimination) pathways.

Solutions:

  • Switch to a Modern Reagent: The most effective solution is to use a reagent designed for high selectivity against elimination. PyFluor (2-Pyridinesulfonyl Fluoride) is a premier choice, demonstrating superior performance by providing significantly less elimination side products compared to DAST or Deoxo-Fluor[11][12]. This leads to cleaner reactions and simpler purifications.

  • Lower the Reaction Temperature: If you must use a traditional reagent, running the reaction at the lowest possible temperature that still allows for conversion can dramatically shift the balance away from elimination[13].

  • Use a Non-Nucleophilic Base: If a base is required, choose a sterically hindered, non-nucleophilic base to minimize its role in promoting elimination[13].

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorinating agent for my pyridine substrate?

Choosing the correct reagent is critical and depends on the type of transformation and the nature of your substrate. The table below provides a starting point for your decision-making process.

Reagent FamilyExample(s)Mechanism TypeBest For...Common Byproducts/Issues
Electrophilic (N-F) Selectfluor®, NFSIElectrophilic Aromatic SubstitutionC-H fluorination of electron-rich or activated pyridines (e.g., aminopyridines)[14].Regioisomers, over-fluorination, potential for oxidative side-reactions[9].
Radical Initiators AgF₂, (NH₄)₂S₂O₈Radical C-H AbstractionHighly regioselective C-2 fluorination of a broad range of pyridines and diazines[3][4].Requires strictly anhydrous conditions as AgF₂ is hygroscopic and decomposes in water[2][15].
Deoxyfluorination DAST, Deoxo-Fluor®Nucleophilic Substitution (on an activated alcohol)Converting hydroxymethyl-pyridines to fluoromethyl-pyridines.Elimination byproducts, thermal instability (especially DAST), rearrangements[13][16].
Modern Deoxy. PyFluor, PhenoFluor™Nucleophilic SubstitutionChemoselective deoxyfluorination with minimal elimination; thermally stable alternative to DAST[11][17].Substrate scope limitations (e.g., β-hydroxy carbonyls may still undergo elimination)[12].
Nucleophilic KF, CsF, TBAFNucleophilic Aromatic Substitution (SNAr)Fluorination of pyridines bearing a good leaving group (e.g., Cl, NO₂) at an activated position.Requires activated substrate and often high temperatures; sensitive to moisture[1].

Q2: My fluorinating reagent (e.g., AgF₂, Selectfluor) seems inactive. What is the likely cause?

The most common cause of reagent inactivity is degradation due to moisture.

  • AgF₂ is highly hygroscopic and will decompose upon exposure to moist air. It should be weighed quickly and stored in a desiccator. Discoloration from a black solid to yellow/brown indicates decomposition, and the reagent should be discarded[15].

  • Selectfluor is generally stable in air and water, but prolonged or improper storage can lead to degradation[9]. Always use a fresh bottle if you suspect the reagent is old or has been compromised.

  • Anhydrous Fluoride Salts (KF, CsF) used in SNAr reactions are extremely sensitive to moisture, which can significantly reduce the nucleophilicity of the fluoride ion[1]. Ensure these salts are rigorously dried before use (e.g., by flame-drying under vacuum).

Q3: What is the best general-purpose solvent for pyridine fluorination?

There is no single "best" solvent, but a good starting point for many electrophilic and radical fluorinations is anhydrous acetonitrile (MeCN) [1][3]. It is polar enough to dissolve many reagents and substrates but is relatively non-nucleophilic and does not readily react with common fluorinating agents. However, always check for reagent compatibility. Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF or DMSO[1]. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or sulfolane are typically required to enhance fluoride nucleophilicity[1].

Experimental Protocol: General Procedure for Electrophilic C-H Fluorination using Selectfluor®

This protocol provides a representative starting point for the fluorination of an activated pyridine derivative. Caution: Always perform a thorough risk assessment before starting any new reaction.

  • Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the pyridine substrate (1.0 equiv).

    • Add anhydrous acetonitrile (or another appropriate anhydrous, non-nucleophilic solvent) to create a 0.1–0.5 M solution. Stir until the substrate is fully dissolved.

  • Reagent Addition:

    • In a single portion, add Selectfluor® (1.1–1.5 equiv) to the stirred solution at room temperature. For highly reactive substrates or exothermic reactions, consider cooling the flask to 0 °C in an ice bath before addition.

  • Reaction Monitoring:

    • Seal the flask and allow the reaction to stir at room temperature (or the chosen temperature).

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS every 1–2 hours. The reaction is typically complete within 2–24 hours. Check for the disappearance of starting material and the appearance of a new, typically less polar, product spot.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® or silica gel to remove insoluble salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acidic species, followed by a wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired fluorinated pyridine product.

References

Technical Support Center: Scale-up Synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the scale-up synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine.

Troubleshooting Guides

Scaling up the synthesis of this compound can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions based on established synthetic routes.

Issue Potential Causes Recommended Solutions & Key Considerations
Low Yield Incomplete reaction; Decomposition of starting material or product at high temperatures; Presence of moisture deactivating the fluorinating agent; Inefficient removal of the product from the reaction mixture.Optimize Reaction Conditions: Monitor the reaction progress using GC or NMR to ensure completion. Consider a gradual addition of the starting material to minimize decomposition.[1] Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. KF should be dried in a vacuum oven before use.[1] The reaction should be conducted under an inert atmosphere (e.g., Nitrogen). Continuous Product Removal: Employ a fractional distillation setup to remove the lower-boiling product as it is formed. This shifts the equilibrium and prevents product degradation.[1]
Formation of Byproducts Incomplete fluorination leading to mono-fluorinated intermediates (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine); Side reactions due to high temperatures; Reaction with residual water.Adjust Stoichiometry: Use a molar excess of the fluorinating agent (KF or CsF) to drive the reaction to completion.[1] Control Temperature: Maintain the reaction temperature within the optimal range (typically 120-200°C, depending on the solvent and starting material).[1][2] Purification: Redistillation of the crude product can effectively separate the desired difluoro-compound from starting materials and byproducts.[1]
Slow Reaction Rate Low reaction temperature; Poor solubility of the fluorinating agent; Inefficient mixing in a large-scale reactor.Increase Temperature: Carefully increase the reaction temperature while monitoring for decomposition. Use a Phase-Transfer Catalyst: Add a catalyst like 18-crown-6 ether to improve the solubility and reactivity of the fluoride salt.[1] Solvent Choice: Utilize polar aprotic solvents like Sulfolane or N-methylpyrrolidinone (NMP) which are effective for this type of halogen exchange reaction.[1] Efficient Agitation: Ensure vigorous stirring to maintain a good slurry of the reagents.
Safety Hazards Use of hazardous reagents like anhydrous hydrogen fluoride in some synthetic routes; Exothermic reactions; High-pressure build-up in autoclaves.Reagent Selection: Whenever possible, opt for safer fluorinating agents like KF or CsF over anhydrous HF.[1][2] Process Control: Monitor the internal temperature and pressure of the reactor closely. Implement appropriate cooling systems to manage exotherms. Proper Equipment: Use reactors and distillation equipment designed for the specific reaction conditions, including pressure and corrosive resistance.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale method for synthesizing this compound?

A1: The most prevalent industrial method is the halogen exchange (Halex) reaction. This typically involves the reaction of a dihalo-5-(trifluoromethyl)pyridine, such as 2,3-dichloro-5-(trifluoromethyl)pyridine or 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, with an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures.[1][2]

Q2: Which fluorinating agent is preferred for scale-up, KF or CsF?

A2: While both KF and CsF are effective, KF is often preferred for large-scale synthesis due to its lower cost.[1] However, CsF is more reactive and can sometimes be used under milder conditions or when KF gives unsatisfactory results.[1][2]

Q3: What are the critical process parameters to control during the scale-up of this synthesis?

A3: The critical parameters to control are:

  • Temperature: To ensure a sufficient reaction rate without causing decomposition.[1][2]

  • Pressure: Especially when performing distillation to remove the product as it forms.[1]

  • Anhydrous Conditions: To prevent deactivation of the fluorinating agent and side reactions.[1]

  • Agitation: To ensure good mixing of the heterogeneous reaction mixture.

  • Rate of Product Removal: To maximize yield and minimize product degradation.[1]

Q4: Can phase-transfer catalysts significantly improve the reaction?

A4: Yes, phase-transfer catalysts like 18-crown-6 ether can significantly improve the reaction rate by increasing the solubility of the fluoride salt in the organic solvent, leading to more efficient fluorination.[1]

Q5: What are the recommended solvents for this reaction and why?

A5: High-boiling polar aprotic solvents are recommended. These include Sulfolane, N-methylpyrrolidinone (NMP), and dimethyl sulfoxide (DMSO).[1][2] These solvents can dissolve the reactants to some extent and are stable at the high temperatures required for the reaction.

Experimental Protocols

Protocol 1: Synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine using KF

This protocol is based on a halogen exchange reaction where both chlorine atoms are substituted by fluorine.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Potassium Fluoride (KF), dried

  • Sulfolane (anhydrous)

  • 18-crown-6 ether (optional, as phase-transfer catalyst)

  • Potassium Carbonate (K₂CO₃), anhydrous (optional, as acid scavenger)

Equipment:

  • A multi-neck reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a fractional distillation column with a condenser and receiver.

Procedure:

  • Charge the reaction flask with sulfolane, dried and pulverized KF (approximately 2 molar equivalents per mole of the starting pyridine), K₂CO₃, and 18-crown-6 ether.

  • Heat the mixture under vacuum to remove any residual moisture, then cool down and introduce a nitrogen atmosphere.

  • Add the 2,3-dichloro-5-(trifluoromethyl)pyridine to the flask.

  • Heat the mixture vigorously with stirring to the reaction temperature (e.g., 195-200°C).

  • The product, this compound, has a lower boiling point than the starting material. Continuously distill the product from the reaction mixture as it is formed.

  • Monitor the head temperature of the distillation column; a drop in temperature indicates the product is distilling over.

  • The collected distillate can be further purified by redistillation.

Protocol 2: Synthesis from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine using CsF

This protocol involves the substitution of the 3-chloro group.

Materials:

  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • Cesium Fluoride (CsF), dried

  • Dimethyl sulfoxide (DMSO), anhydrous

Equipment:

  • A multi-neck reaction flask with a magnetic stirrer, thermometer, nitrogen inlet, and condenser.

Procedure:

  • Charge the reaction flask with anhydrous DMSO and dried CsF (at least an equimolar amount to the starting pyridine).

  • Heat the mixture under a nitrogen atmosphere to the desired reaction temperature (e.g., 120-140°C).[2]

  • Slowly add the 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine to the heated mixture.

  • Maintain the reaction at temperature and monitor its progress by GC or NMR. The reaction can take several hours (e.g., up to 48 hours in some described methods).[1]

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic phase with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields reported in the literature for the synthesis of this compound.

Starting MaterialFluorinating AgentSolventCatalyst/AdditiveTemperature (°C)Reaction TimeYield (%)Conversion (%)Reference
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineKFNMPK₂CO₃Not specified6 hours (addition)6094[1]
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineKFNMP-Not specified>3.5 hours7784[1]
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineCsFNMP-Not specified-7198[1]
2,3-dichloro-5-(trifluoromethyl)pyridineKFSulfolaneK₂CO₃, 18-crown-6195-2001 hour68 (based on KF)-[1]
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineCsFDMSO-120-12548 hours48-58-[1]

Visualizations

Troubleshooting_Workflow Start Low Yield or Purity Issue in Scale-up Synthesis Check_Anhydrous Verify Anhydrous Conditions (Reagents & Solvents) Start->Check_Anhydrous Moisture_Detected Moisture Detected? Check_Anhydrous->Moisture_Detected Dry_Reagents Action: Thoroughly Dry Reagents and Solvents Moisture_Detected->Dry_Reagents Yes Check_Temp Review Reaction Temperature Moisture_Detected->Check_Temp No Dry_Reagents->Check_Temp Temp_Optimal Temperature Optimal? Check_Temp->Temp_Optimal Adjust_Temp Action: Adjust Temperature (Increase for Rate, Decrease for Stability) Temp_Optimal->Adjust_Temp No Check_Product_Removal Evaluate Product Removal Efficiency (for continuous distillation) Temp_Optimal->Check_Product_Removal Yes Adjust_Temp->Check_Product_Removal Removal_Efficient Removal Efficient? Check_Product_Removal->Removal_Efficient Optimize_Distillation Action: Optimize Distillation (Pressure, Column, Rate) Removal_Efficient->Optimize_Distillation No Analyze_Byproducts Analyze Crude Mixture for Byproducts (GC/NMR) Removal_Efficient->Analyze_Byproducts Yes Optimize_Distillation->Analyze_Byproducts Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Increase_Reagent Action: Increase Molar Ratio of Fluorinating Agent or Add Catalyst Incomplete_Reaction->Increase_Reagent Yes Purification Action: Optimize Purification (e.g., Redistillation) Incomplete_Reaction->Purification No End Process Optimized Increase_Reagent->End Purification->End

Caption: Troubleshooting workflow for scale-up synthesis issues.

Halex_Reaction_Pathway Start_DiChloro 2,3-dichloro-5- (trifluoromethyl)pyridine Fluorinating_Agent KF or CsF (Fluorinating Agent) Product 2,3-Difluoro-5- (trifluoromethyl)pyridine Start_DiChloro->Product Start_DiChloro->Product Halex Reaction Start_MonoChloro 3-chloro-2-fluoro-5- (trifluoromethyl)pyridine Solvent_Catalyst Polar Aprotic Solvent (e.g., Sulfolane, NMP) + Heat (Optional: Phase-Transfer Catalyst) Start_MonoChloro->Product Start_MonoChloro->Product Halex Reaction

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with the challenging substrate, 2,3-Difluoro-5-(trifluoromethyl)pyridine. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate arise from a combination of electronic and steric factors:

  • High Electron Deficiency: The pyridine ring is rendered highly electron-deficient by three strongly electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group). This can make oxidative addition of palladium to the C-X (X = Cl, Br, I) bond more challenging.

  • Potential for Defluorination: Under certain conditions, particularly with strong bases or high temperatures, nucleophilic substitution of the fluorine atoms can occur, leading to undesired side products.[1]

  • Site Selectivity: The presence of two fluorine atoms at the C2 and C3 positions raises the issue of regioselectivity. The choice of catalyst and reaction conditions can influence which C-F or other C-X bond is activated.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[2][3]

Q2: Which position (C2 or C3) is more likely to react in a cross-coupling reaction?

A2: For palladium-catalyzed cross-coupling reactions on dihalopyridines, the C2 position is generally more reactive towards oxidative addition than the C5 position. In the case of 2,3-difluoro substitution, the relative reactivity of the C-F bonds can be influenced by the specific coupling reaction and the chosen ligand. For some systems, site-selectivity can be controlled by fine-tuning the ligand and the cation of the base.[4]

Q3: Can the trifluoromethyl group itself participate in or interfere with the reaction?

A3: While the C-CF3 bond is generally robust, the strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the entire pyridine ring, making it more susceptible to nucleophilic attack and affecting the energetics of the catalytic cycle.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired coupled product.

  • Potential Cause 1: Protodeboronation of the boronic acid/ester. Heteroaryl boronic acids are particularly susceptible to this side reaction where the boronic acid is replaced by a hydrogen atom.[1][5]

    • Solution:

      • Use more stable boron reagents like MIDA boronates or potassium organotrifluoroborates.[1]

      • Employ highly active catalyst systems with bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate the cross-coupling over protodeboronation.[1]

      • Use weaker bases such as K₃PO₄ or K₂CO₃ and minimize water content.[1][5]

      • Lower the reaction temperature if possible.[1]

  • Potential Cause 2: Catalyst inhibition or deactivation. The pyridine nitrogen can bind to the palladium center, hindering catalysis.[2][3]

    • Solution:

      • Use bulky phosphine ligands that can sterically shield the palladium center.

      • Employ well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) to ensure efficient generation of the active Pd(0) species.[1]

  • Potential Cause 3: Inefficient oxidative addition. The electron-deficient nature of the pyridine ring can make the initial step of the catalytic cycle sluggish.

    • Solution:

      • Ensure a highly active Pd(0) species is present.

      • Consider switching to a more reactive leaving group on the pyridine (e.g., from -Cl to -Br or -I).

G

References

troubleshooting failed reactions involving 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Difluoro-5-(trifluoromethyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: My SNAr reaction with an amine or alcohol nucleophile is showing low to no conversion. What are the common causes and how can I improve the yield?

A1: Low conversion in SNAr reactions with this compound is a frequent challenge. The reactivity of the C-F bond at the 2-position is significantly influenced by reaction conditions. Here are the primary factors to investigate:

  • Insufficient Base Strength or Solubility: The base plays a crucial role in deprotonating the nucleophile, increasing its nucleophilicity. If the base is not strong enough or is poorly soluble in the reaction solvent, the reaction will be sluggish.

    • Troubleshooting:

      • Switch to a stronger base. For alcohols and phenols, sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are often more effective than carbonate bases.[1]

      • For amine nucleophiles, a slight excess of the amine itself can sometimes act as the base, but the addition of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.

      • Ensure the chosen base is soluble in the reaction solvent. If using an inorganic base like K₂CO₃, consider a polar aprotic solvent like DMF or DMSO to improve solubility.[2]

  • Suboptimal Reaction Temperature: The C-F bond is strong, and while the trifluoromethyl group activates the pyridine ring towards nucleophilic attack, sufficient thermal energy is often required.[3]

    • Troubleshooting:

      • Incrementally increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. Temperatures in the range of 80-120 °C are common for these types of reactions.[4]

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

    • Troubleshooting:

      • Use polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile. These solvents are effective at solvating both the reactants and the reaction intermediates.[2][5]

      • Ensure the solvent is anhydrous, as water can protonate the nucleophile and reduce its reactivity.

  • Steric Hindrance: Bulky nucleophiles may have difficulty approaching the reaction center, especially with the fluorine atom at the 3-position.

    • Troubleshooting:

      • Prolong the reaction time and/or increase the temperature.

      • If possible, consider a less sterically hindered nucleophile.

Q2: I am observing the formation of multiple products in my SNAr reaction. What are the likely side reactions and how can I suppress them?

A2: The presence of two fluorine atoms on the pyridine ring can lead to undesired side reactions.

  • Disubstitution: While the fluorine at the 2-position is more activated, under harsh conditions (high temperature, prolonged reaction time, or a large excess of a highly reactive nucleophile), substitution at the 3-position can also occur, leading to a mixture of mono- and di-substituted products.

    • Troubleshooting:

      • Carefully control the stoichiometry of the nucleophile (use 1.0-1.2 equivalents).

      • Lower the reaction temperature and monitor the reaction closely to stop it once the desired mono-substituted product is formed.

  • Hydrolysis of the Trifluoromethyl Group: In the presence of a strong base and water, the trifluoromethyl group can be susceptible to hydrolysis, although this is generally less common under standard SNAr conditions.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Avoid excessively strong basic conditions if possible.

Q3: My reaction with a phenol nucleophile is not proceeding. Are there specific considerations for this type of nucleophile?

A3: Phenols are generally less nucleophilic than amines and require stronger basic conditions to deprotonate the hydroxyl group effectively.

  • Troubleshooting:

    • Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to generate the phenoxide in situ before adding the this compound.[1]

    • Polar aprotic solvents like DMF or THF are recommended.[1]

    • Heating is almost always necessary. Temperatures between 80-120 °C are a good starting point.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q1: I am attempting a Suzuki-Miyaura coupling at the 3-position (after converting the fluorine to a different leaving group like Br or OTf) and I am getting low to no yield. What are the key challenges?

A1: While direct C-F activation for Suzuki coupling is possible, it is challenging. More commonly, the fluorine at the 3-position is first converted to a better leaving group. Even then, challenges can arise. For the purpose of this guide, we will focus on troubleshooting the Suzuki coupling of a hypothetical 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine, which could be a derivative of the title compound.

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is a well-known issue in the cross-coupling of pyridines.[6]

    • Troubleshooting:

      • Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[6]

      • Employ pre-catalysts that are less susceptible to inhibition.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be challenging to activate.

    • Troubleshooting:

      • Increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion.[7]

      • Screen different palladium sources and ligands. Systems like Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos are often effective for challenging substrates.[8]

  • Protodeboronation of the Boronic Acid: Pyridyl boronic acids, in particular, can be prone to decomposition via protodeboronation, especially in the presence of water and base.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Employ potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base, as they are often less prone to causing protodeboronation than hydroxide bases.[9]

      • Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[10]

Data Presentation

Table 1: Recommended Conditions for SNAr Reactions with this compound

Nucleophile ClassExample NucleophileRecommended BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
Primary AmineBenzylamineK₂CO₃ or Et₃NDMF80-1004-12Good to Excellent
Secondary AmineMorpholineK₂CO₃ or DIPEADMSO80-1206-18Good to Excellent
Phenol4-MethoxyphenolNaH or KOt-BuTHF or DMF80-12012-24Moderate to Good
AlcoholIsopropanolNaHTHF60-8018-36Moderate

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling of a 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine Derivative

IssuePotential CauseRecommended Solution
Low to No Yield Inactive catalyst systemSwitch to bulky, electron-rich ligands (e.g., SPhos, XPhos) with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[6]
Insufficient reaction temperatureIncrease temperature to 80-120 °C or consider microwave heating.[7]
Ineffective baseUse strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[9]
Significant Side Products Protodeboronation of boronic acidUse anhydrous solvents, consider boronic esters or trifluoroborate salts.[10]
Homocoupling of boronic acidEnsure the reaction is thoroughly degassed to remove oxygen.
Reaction Stalls Catalyst deactivationIncrease catalyst loading or use a more robust pre-catalyst.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add a suitable polar aprotic solvent (e.g., DMF or DMSO, to a concentration of 0.1-0.5 M).

  • Add the amine nucleophile (1.1-1.2 eq.).

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with a Phenol
  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.2 eq.) and a dry polar aprotic solvent (e.g., THF or DMF).

  • Cool the mixture to 0 °C and add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

SNAr_Troubleshooting start SNAr Reaction with This compound Shows Low Conversion check_base Is the base strong enough and soluble? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Use stronger base (e.g., NaH, KOtBu). Ensure solubility in chosen solvent. check_base->solution_base No check_solvent Is the solvent polar aprotic and anhydrous? check_temp->check_solvent Yes solution_temp Increase temperature to 80-120 °C. Monitor for decomposition. check_temp->solution_temp No check_sterics Is the nucleophile sterically hindered? check_solvent->check_sterics Yes solution_solvent Use dry DMF, DMSO, or NMP. check_solvent->solution_solvent No solution_sterics Increase reaction time and/or temperature. check_sterics->solution_sterics Yes success Improved Yield check_sterics->success No solution_base->success solution_temp->success solution_solvent->success solution_sterics->success

Caption: Troubleshooting workflow for low-conversion SNAr reactions.

Suzuki_Troubleshooting_Pyridine start Suzuki Coupling of a 3-Halo-2-fluoro-5-(trifluoromethyl)pyridine Derivative Fails check_catalyst Is the Pd catalyst/ligand system appropriate? start->check_catalyst check_boronic_acid Is protodeboronation a concern? check_catalyst->check_boronic_acid Yes solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to prevent catalyst inhibition by pyridine-N. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_boronic_acid->check_conditions No solution_boronic_acid Use anhydrous conditions. Employ boronic esters or trifluoroborate salts. check_boronic_acid->solution_boronic_acid Yes solution_conditions Increase temperature (80-120 °C). Use K3PO4 or Cs2CO3 as base. Ensure thorough degassing. check_conditions->solution_conditions No success Successful Coupling check_conditions->success Yes solution_catalyst->success solution_boronic_acid->success solution_conditions->success

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Phase-Transfer Catalysis in Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of phase-transfer catalysts (PTCs) in the synthesis of fluoropyridines.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase-transfer catalyst in fluoropyridine synthesis?

A1: In the synthesis of fluoropyridines via nucleophilic aromatic substitution (SNAr), a phase-transfer catalyst facilitates the reaction between a solid, inorganic fluoride salt (like potassium fluoride, KF) and a chloropyridine substrate dissolved in an organic solvent. The PTC, typically a quaternary ammonium salt or a crown ether, complexes with the cation (e.g., K⁺) of the fluoride salt. This complex is soluble in the organic phase, transporting the fluoride anion from the solid phase to the organic phase where it can react with the chloropyridine. This process increases the concentration of the fluoride nucleophile in the organic phase, thereby accelerating the reaction rate.

Q2: Which phase-transfer catalysts are commonly used for fluoropyridine synthesis?

A2: Common phase-transfer catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and crown ethers such as 18-crown-6.[1][2] The choice of catalyst can influence the reaction's efficiency. 18-crown-6 is particularly effective with potassium fluoride (KF) as it specifically complexes the potassium ion.

Q3: What are the most common fluoride sources for this reaction?

A3: Potassium fluoride (KF) and cesium fluoride (CsF) are the most frequently used fluoride sources. KF is cost-effective but has a high lattice energy, making it sparingly soluble in many organic solvents.[3][4] CsF is more soluble and reactive but is also more expensive. The effectiveness of these salts is greatly enhanced by the use of a phase-transfer catalyst.

Q4: What solvents are recommended for PTC-mediated fluoropyridine synthesis?

A4: Polar aprotic solvents are generally the best choice as they can help to solvate the PTC-fluoride complex without reducing the nucleophilicity of the fluoride ion. Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and sulfolane.[5] The selection of the solvent can significantly impact the reaction rate and yield.

Q5: How does water affect the reaction, and how can it be controlled?

A5: The presence of water is highly detrimental to the reaction. Water molecules can hydrate the fluoride anion, which significantly reduces its nucleophilicity and can lead to the formation of hydroxypyridine byproducts.[5] To ensure a successful reaction, it is crucial to use anhydrous reagents and solvents. Azeotropic drying of the fluoride salt or using spray-dried KF can be effective. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent the introduction of atmospheric moisture.

Troubleshooting Guide

Problem 1: Low or No Conversion to Fluoropyridine
Possible Cause Solution
Presence of Water Ensure all reagents and solvents are rigorously dried. Use spray-dried KF or dry it under vacuum at high temperature before use. Consider adding a drying agent if compatible with the reaction conditions.
Inefficient Catalyst Verify the catalyst's purity and activity. For KF, 18-crown-6 is a highly effective catalyst. Ensure the correct catalyst loading is used (typically 5-10 mol%).
Poor Solubility of Fluoride Salt The choice of solvent is critical. Switch to a more polar aprotic solvent like DMSO or sulfolane to improve the solubility of the PTC-fluoride complex.
Insufficient Reaction Temperature SNAr reactions on pyridines often require elevated temperatures (100-200°C). Gradually increase the reaction temperature while monitoring for decomposition.
Deactivated Pyridine Ring If the chloropyridine substrate has electron-donating groups, the ring will be less activated towards nucleophilic attack. More forcing conditions (higher temperature, longer reaction time) may be required.
Problem 2: Formation of Significant Side Products
Possible Cause Solution
Hydroxypyridine Formation This is a strong indication of water in the reaction mixture. Follow the rigorous drying procedures outlined in Problem 1.
Elimination Products While less common for aromatic substrates, if side chains are present, base-induced elimination can occur. Using a milder fluoride source or lower reaction temperatures might mitigate this.
Poly-fluorination or Other Substitutions If the starting material has multiple leaving groups, ensure the stoichiometry of the fluoride source is correct to favor mono-substitution.

Data Presentation

Table 1: Comparison of Phase-Transfer Catalysts in the Fluorination of 2-Chloropyridine

Catalyst (mol%)Fluoride SourceSolventTemperature (°C)Time (h)Yield of 2-Fluoropyridine (%)
18-crown-6 (10)KFDMSO15024~85
TBAB (10)KFSulfolane18012~70
NoneKFDMSO15048<10

Note: The data presented are representative and compiled from various sources in the literature. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of 2-Fluoropyridine from 2-Chloropyridine using KF and 18-Crown-6

This protocol is a representative example for the synthesis of a fluoropyridine using phase-transfer catalysis.

Materials:

  • 2-Chloropyridine

  • Spray-dried Potassium Fluoride (KF)

  • 18-Crown-6

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add spray-dried potassium fluoride (1.5 equivalents).

  • Add 18-crown-6 (0.1 equivalents).

  • Add anhydrous DMSO to the flask.

  • Add 2-chloropyridine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 150°C with vigorous stirring.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2-fluoropyridine.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Oven-dry glassware and prepare inert atmosphere reagents Add anhydrous KF, 18-crown-6, and DMSO prep->reagents start_mat Add 2-chloropyridine reagents->start_mat react Heat to 150°C with vigorous stirring start_mat->react monitor Monitor progress by GC/TLC react->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify product 2-Fluoropyridine purify->product

Caption: Experimental workflow for the synthesis of 2-fluoropyridine.

ptc_mechanism cluster_solid Solid Phase cluster_organic Organic Phase KF KF (solid) Complex [K(18-Crown-6)]⁺F⁻ ('Naked' Fluoride) KF->Complex Complexation with 18-Crown-6 at interface Crown 18-Crown-6 Fluoropyridine 2-Fluoropyridine Complex->Fluoropyridine Nucleophilic Attack Chloropyridine 2-Chloropyridine KCl_Crown [K(18-Crown-6)]⁺Cl⁻ KCl_Crown->Crown Catalyst Regeneration

Caption: Mechanism of phase-transfer catalysis in fluoropyridine synthesis.

troubleshooting_workflow start Low Yield of Fluoropyridine check_water Check for Water Contamination (e.g., hydroxypyridine byproduct) start->check_water dry_reagents Action: Rigorously dry all reagents and solvents check_water->dry_reagents Yes check_conditions Review Reaction Conditions check_water->check_conditions No end Improved Yield dry_reagents->end increase_temp Action: Increase temperature or change solvent check_conditions->increase_temp Suboptimal check_catalyst Evaluate Catalyst Performance check_conditions->check_catalyst Optimal increase_temp->end change_catalyst Action: Increase catalyst loading or switch to a more effective catalyst check_catalyst->change_catalyst Inefficient change_catalyst->end

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,3-Difluoro-5-(trifluoromethyl)pyridine and its Dichloro Analog for Applications in Drug Discovery and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides a detailed comparison of the reactivity of 2,3-difluoro-5-(trifluoromethyl)pyridine and its dichloro analog, 2,3-dichloro-5-(trifluoromethyl)pyridine, in key synthetic transformations. The insights presented herein are supported by established principles of organic chemistry and available experimental data for analogous systems.

The strategic placement of fluorine atoms and trifluoromethyl groups on pyridine scaffolds is a cornerstone of modern medicinal and agrochemical chemistry. These substitutions can profoundly influence a molecule's metabolic stability, binding affinity, and overall bioactivity. Both this compound and 2,3-dichloro-5-(trifluoromethyl)pyridine are valuable precursors for the synthesis of such functionalized molecules. Understanding their comparative reactivity is crucial for efficient reaction design and optimization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the introduction of a wide range of nucleophiles onto an aromatic ring. The reactivity of the halogen leaving group is a key determinant of the reaction's efficiency.

In general, for SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of the fluorine atom, stabilizing the Meisenheimer intermediate. Consequently, This compound is expected to be significantly more reactive towards nucleophiles than its dichloro analog .

The electron-withdrawing trifluoromethyl group at the 5-position further activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. In the case of 2,3-dihalo-5-(trifluoromethyl)pyridines, nucleophilic attack is anticipated to occur preferentially at the 2-position due to the combined activating effects of the ring nitrogen and the trifluoromethyl group.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

FeatureThis compound2,3-Dichloro-5-(trifluoromethyl)pyridine
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
Expected Reactivity HighModerate
Regioselectivity Preferential substitution at the C2-positionPreferential substitution at the C2-position
Typical Nucleophiles Alcohols, amines, thiolsAlcohols, amines, thiols
General Conditions Milder conditions (lower temperatures, weaker bases)More forcing conditions may be required

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound. The relative reactivity of the carbon-halogen bond in the oxidative addition step is a critical factor. Generally, the order of reactivity is I > Br > Cl > F. Therefore, in contrast to SNAr reactions, 2,3-dichloro-5-(trifluoromethyl)pyridine is expected to be more reactive in Suzuki-Miyaura coupling than its difluoro analog .

For 2,3-dihalo-5-(trifluoromethyl)pyridines, the oxidative addition of the palladium catalyst is expected to occur preferentially at the more reactive C-Cl bond over the C-F bond. Within the dichloro analog, regioselectivity can be influenced by the catalyst and reaction conditions, but the C2-position is generally favored for oxidative addition in pyridines, a preference that can be enhanced by the presence of an electron-withdrawing group at the C3 or C5 position.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound2,3-Dichloro-5-(trifluoromethyl)pyridine
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
Expected Reactivity Low (C-F bond activation is challenging)High
Regioselectivity N/A (low reactivity)Preferential coupling at the C2-position
Typical Coupling Partners Arylboronic acids, alkylboronic acidsArylboronic acids, alkylboronic acids
General Conditions Requires specialized catalysts for C-F activationStandard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via an oxidative addition step. Thus, the reactivity trend of the carbon-halogen bond is the same (I > Br > Cl > F). Consequently, 2,3-dichloro-5-(trifluoromethyl)pyridine is the more suitable substrate for Buchwald-Hartwig amination .

The regioselectivity of the Buchwald-Hartwig amination on 2,3-dihalopyridines generally favors the C2-position. The electron-withdrawing trifluoromethyl group at the 5-position is expected to further enhance the reactivity of the C2-position towards oxidative addition.

Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination

FeatureThis compound2,3-Dichloro-5-(trifluoromethyl)pyridine
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
Expected Reactivity Low (C-F bond activation is challenging)High
Regioselectivity N/A (low reactivity)Preferential amination at the C2-position
Typical Coupling Partners Primary and secondary aminesPrimary and secondary amines
General Conditions Requires specialized catalysts for C-F activationStandard Pd catalysts with appropriate phosphine ligands

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should note that optimization of reaction conditions is often necessary for specific substrates.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of the 2,3-dihalo-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF), add the nucleophile (1.0-1.5 eq.).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrate and nucleophile) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • In a flask, combine the 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf); 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF/water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a reaction vessel, add the 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5-3.0 eq.).

  • Purge the vessel with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heat the mixture with stirring to the required temperature (typically 80-110 °C) and monitor the reaction's progress.

  • After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows and logical relationships for the discussed reactions.

SNAr_Workflow Start Reactants: 2,3-Dihalo-5-(trifluoromethyl)pyridine Nucleophile Base Reaction SNAr Reaction (Solvent, Temp.) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.

Cross_Coupling_Logic Substrate 2,3-Dihalo-5-(trifluoromethyl)pyridine Difluoro This compound Substrate->Difluoro More Reactive In Dichloro 2,3-Dichloro-5-(trifluoromethyl)pyridine Substrate->Dichloro More Reactive In SNAr SNAr (F > Cl) CrossCoupling Pd-Catalyzed Cross-Coupling (Cl > F) Difluoro->SNAr Dichloro->CrossCoupling

Caption: Reactivity logic for SNAr vs. Cross-Coupling reactions.

Conclusion

The choice between this compound and its dichloro analog is highly dependent on the desired synthetic transformation. For nucleophilic aromatic substitution reactions, the difluoro compound is the superior choice due to the higher lability of the fluoride leaving group. Conversely, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the dichloro analog is more reactive due to the greater ease of oxidative addition to the carbon-chlorine bonds. In both classes of reactions, substitution is generally favored at the C2-position. This comparative guide provides a foundational understanding to aid researchers in the strategic selection and application of these valuable synthetic building blocks.

A Comparative Guide to the Herbicidal Efficacy of Pyridine Derivatives: 2,3-Difluoro-5-(trifluoromethyl)pyridine vs. its 2-Chloro Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the herbicidal activity of aryloxyphenoxypropionate derivatives synthesized from 2,3-difluoro-5-(trifluoromethyl)pyridine and its 2-chloro analog, 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine, reveals a nuanced superiority of the difluoro derivatives. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, and outlines the methodologies used in their evaluation.

Derivatives of both this compound and its 2-chloro analog are prominent members of the aryloxyphenoxypropionate (FOPs) class of herbicides. These compounds are selective, post-emergence herbicides widely used for the control of annual and perennial grass weeds in various broadleaf crops. Their primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses. This inhibition ultimately leads to the disruption of cell membrane formation and the death of the target weed.

While direct, side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, structure-activity relationship (SAR) analyses consistently indicate that the presence of a fluorine atom at the 2-position of the pyridine ring, as found in derivatives of this compound, significantly enhances herbicidal activity compared to a chlorine atom at the same position.

Quantitative Herbicidal Efficacy

To illustrate the comparative efficacy, this guide presents data on two widely commercialized herbicides: fluazifop-P-butyl, a derivative of this compound, and haloxyfop-P-methyl, a derivative of the 2-chloro analog. The following table summarizes their herbicidal activity against various grass weed species, as reported in different studies. It is important to note that the experimental conditions may vary between studies.

HerbicideActive IngredientWeed SpeciesEfficacy MeasurementResult
Fluazifop-P-butyl (R)-2-[4-({5-(trifluoromethyl)-2-pyridinyl}oxy)phenoxy]propanoic acidUrochloa plantaginea (Alexandergrass)Dose for 50% dry mass reduction (D50)~110-140 g ai/ha
Echinochloa colona (Jungle rice)Weed Control Efficiency (WCE)71% at 167 g/ha
Dactyloctenium aegyptium (Crowfoot grass)Weed Control Efficiency (WCE)68% at 167 g/ha
Panicum repens (Torpedo grass)Weed Control Efficiency (WCE)66% at 167 g/ha
Haloxyfop-P-methyl Methyl (R)-2-[4-({3-chloro-5-(trifluoromethyl)-2-pyridinyl}oxy)phenoxy]propionateVarious annual grassesEffective Control86-92% control at 0.3-0.4 L/ha
Various perennial grassesEffective Control80-94% control at 0.3-0.4 L/ha with supplementary weeding

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental protocols, environmental conditions, and weed growth stages.

Experimental Protocols

The evaluation of herbicidal efficacy typically involves greenhouse or field bioassays. A generalized protocol for a post-emergence herbicidal activity assay is as follows:

1. Plant Cultivation:

  • Weed seeds are sown in pots containing a suitable potting mix.

  • Plants are grown in a greenhouse under controlled conditions of temperature, humidity, and light.

  • Seedlings are thinned to a uniform number per pot before treatment.

2. Herbicide Application:

  • Herbicides are formulated as emulsifiable concentrates or other appropriate formulations.

  • A range of herbicide concentrations is prepared by serial dilution.

  • The herbicide solutions are applied to the foliage of the weeds at a specific growth stage (e.g., 2-4 leaf stage) using a precision sprayer.

  • An untreated control group is included for comparison.

3. Evaluation:

  • Plants are returned to the greenhouse and observed for signs of phytotoxicity at regular intervals.

  • After a set period (e.g., 14-21 days), the herbicidal effect is quantified. This can be done by:

    • Visual Injury Rating: Assessing the percentage of plant damage on a scale of 0% (no effect) to 100% (complete death).

    • Fresh/Dry Weight Measurement: Harvesting the above-ground plant material, and measuring its fresh weight and/or dry weight after oven drying.

    • Growth Reduction (GR) or Inhibitory Concentration (IC) Calculation: The data is used to calculate the GR50 or IC50 value, which is the herbicide concentration required to cause a 50% reduction in plant growth or survival compared to the untreated control.

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by these pyridine derivatives is the fatty acid biosynthesis pathway, through the inhibition of the ACCase enzyme.

ACCase_Inhibition_Pathway cluster_herbicide Herbicidal Action cluster_plant_cell Plant Cell (Grass Weed) Herbicide_Derivative Fluazifop-P-butyl or Haloxyfop-P-methyl (Pro-herbicide) Active_Acid Active Acid Metabolite Herbicide_Derivative->Active_Acid Hydrolysis in plant ACCase Acetyl-CoA Carboxylase (ACCase) Active_Acid->ACCase Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth

ACCase Inhibition Pathway by Pyridine Herbicides.

The experimental workflow for evaluating the herbicidal efficacy of these compounds can be visualized as follows:

Experimental_Workflow Start Start: Weed Seed Sowing Cultivation Greenhouse Cultivation Start->Cultivation Treatment Herbicide Application (Fluoro vs. Chloro Derivatives) Cultivation->Treatment Incubation Post-Treatment Incubation Treatment->Incubation Data_Collection Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection Data_Analysis Data Analysis (GR50/IC50 Calculation) Data_Collection->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

General Experimental Workflow for Herbicide Efficacy Testing.

Enhanced Herbicide Yields: A Comparative Analysis of 2,3-Difluoro-5-(trifluoromethyl)pyridine in Aryloxyphenoxypropionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in agrochemical development, the pursuit of higher yields and more efficient synthetic routes is paramount. This guide provides a comparative analysis of using 2,3-Difluoro-5-(trifluoromethyl)pyridine as a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides, a class of compounds vital for controlling grassy weeds. Experimental data suggests that the utilization of this fluorinated pyridine derivative can lead to significantly higher product yields compared to traditional chlorinated precursors.

Aryloxyphenoxypropionate herbicides, such as haloxyfop and fluazifop, are cornerstones of modern agriculture. Their synthesis traditionally involves the nucleophilic aromatic substitution of a halogenated pyridine with a hydroxyphenoxyalkanoic acid derivative. While effective, these methods can be optimized. The introduction of this compound as a starting material presents a compelling alternative, offering enhanced reactivity and, consequently, improved yields of the final herbicidal product.

Comparative Synthesis and Yield Data

The primary advantage of employing this compound lies in the superior leaving group ability of fluoride at the 2-position of the pyridine ring compared to chloride. This heightened reactivity facilitates a more efficient nucleophilic aromatic substitution reaction with the corresponding phenoxyalkanoic acid derivative, leading to a higher conversion to the desired herbicide.

While specific yield data for the synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid from this compound is not extensively reported in publicly available literature, patent literature consistently highlights that this route results in a "higher yield" compared to using 2-chloro or 2-bromo analogs[1].

To provide a quantitative benchmark, we can examine the well-documented synthesis of a structurally similar herbicide, haloxyfop-methyl, which utilizes the chlorinated intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine.

IntermediateHerbicideReported Yield (%)Reference
2,3-Dichloro-5-(trifluoromethyl)pyridineHaloxyfop-R-methyl97.1[2]
2,3-Dichloro-5-(trifluoromethyl)pyridineHaloxyfop-methyl78Patent US4532328
This compound2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid"Higher yield" than chloro-analog[1]

Table 1: Comparison of Reported Yields for Aryloxyphenoxypropionate Herbicides Synthesized from Chlorinated vs. Fluorinated Pyridine Intermediates.

Experimental Protocols

To facilitate a deeper understanding of the synthetic methodologies, detailed experimental protocols for the synthesis of both the fluorinated intermediate and the final herbicide, as well as the synthesis of the alternative chlorinated herbicide, are provided below.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge cesium fluoride and dimethyl sulfoxide.

  • Heat the mixture to approximately 120-125°C with constant agitation to ensure a dry environment.

  • Add 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine to the reaction mixture.

  • Maintain the temperature between 120-125°C and continue stirring for approximately 48 hours.

  • After the reaction is complete, the product, this compound, is isolated and purified by distillation.

  • An isolated yield of approximately 48.4% of the theoretical yield can be expected[1].

Protocol 2: Synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid

Materials:

  • This compound

  • 2-(4-Hydroxyphenoxy)propanoic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 2-(4-Hydroxyphenoxy)propanoic acid in dimethyl sulfoxide in a reaction vessel.

  • Add a solution of sodium hydroxide in water to form the disodium salt of the phenoxy acid.

  • Add a solution of this compound in dimethyl sulfoxide to the reaction mixture.

  • Heat the mixture to an elevated temperature (e.g., 80°C) and stir until the reaction is complete.

  • The resulting 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid can then be recovered using standard extraction and purification techniques.

Protocol 3: Synthesis of Haloxyfop-R-methyl (Alternative Method)

Materials:

  • 2,3-Dichloro-5-trifluoromethylpyridine

  • Hydroquinone

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • (L)-2-Methylsulfonyloxy propionate

  • Chlorobenzene

Step 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine

  • In a reaction vessel, combine 2,3-dichloro-5-trifluoromethylpyridine, hydroquinone, and potassium carbonate in N,N-dimethylformamide.

  • Heat the mixture to 105-110°C and stir until the reaction is complete.

  • Isolate and purify the intermediate product, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.

Step 2: Synthesis of Haloxyfop-R-methyl

  • React the intermediate from Step 1 with (L)-2-methylsulfonyloxy propionate in chlorobenzene with potassium carbonate as the base.

  • Maintain the reaction temperature between 70-110°C.

  • After the reaction is complete, the final product, haloxyfop-R-methyl, is isolated and purified. A yield of up to 97.1% has been reported for this step[2].

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams are provided in DOT language.

Synthesis_Pathway_Fluoro cluster_fluoro Synthesis via this compound Intermediate_F 2,3-Difluoro-5- (trifluoromethyl)pyridine Herbicide_F 2-(4-((3-fluoro-5-(trifluoromethyl)- 2-pyridinyl)oxy)phenoxy)propanoic acid Intermediate_F->Herbicide_F Higher Yield Phenoxy_Acid 2-(4-Hydroxyphenoxy) propanoic acid Phenoxy_Acid->Herbicide_F

Caption: Synthesis pathway of an aryloxyphenoxypropionate herbicide using the fluorinated intermediate.

Synthesis_Pathway_Chloro cluster_chloro Alternative Synthesis via 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediate_Cl 2,3-Dichloro-5- (trifluoromethyl)pyridine Phenoxy_Intermediate 3-chloro-2-(4-hydroxyphenoxy) -5-trifluoromethylpyridine Intermediate_Cl->Phenoxy_Intermediate Herbicide_Cl Haloxyfop-R-methyl Phenoxy_Intermediate->Herbicide_Cl Yield: up to 97.1% Propionate (L)-2-Methylsulfonyloxy propionate Propionate->Herbicide_Cl

Caption: Synthesis pathway of Haloxyfop-R-methyl using the chlorinated intermediate.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start: Select Pyridine Intermediate (Fluoro or Chloro) Reaction Nucleophilic Aromatic Substitution with Phenoxy Derivative Start->Reaction Isolation Product Isolation (e.g., Extraction, Distillation) Reaction->Isolation Purification Purification (e.g., Crystallization, Chromatography) Isolation->Purification Analysis Yield and Purity Analysis (e.g., HPLC, NMR) Purification->Analysis End Final Herbicide Product Analysis->End

Caption: A generalized workflow for the synthesis and analysis of aryloxyphenoxypropionate herbicides.

Conclusion

The use of this compound as a precursor in the synthesis of aryloxyphenoxypropionate herbicides offers a clear advantage in terms of reaction yield. This is attributed to the enhanced reactivity of the fluorinated pyridine ring in nucleophilic aromatic substitution reactions. While precise, directly comparable quantitative data for both pathways under identical conditions is limited in the public domain, the qualitative evidence from patent literature strongly supports the superiority of the fluorinated route. For researchers aiming to optimize the synthesis of this important class of herbicides, exploring the use of this compound is a promising avenue for achieving higher efficiency and improved overall yields.

References

No Direct Evidence Found for Non-Herbicidal Bioactive Compounds Synthesized from 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals that 2,3-Difluoro-5-(trifluoromethyl)pyridine is predominantly utilized as a key intermediate in the synthesis of herbicidal agents. There is a notable absence of published research detailing the synthesis of compounds with other biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, directly from this starting material.

While the broader chemical class of trifluoromethyl-substituted pyridines and related heterocyclic compounds is known to exhibit a wide range of biological activities, a direct synthetic link from this compound to medicinally relevant compounds outside of the agrochemical sector is not documented in the reviewed sources. The existing literature primarily focuses on the synthesis of this compound itself and its subsequent conversion into potent herbicides.[1][2][3]

The trifluoromethylpyridine (TFMP) moiety is a recognized structural motif in various active pharmaceutical ingredients.[1] However, the specific isomer this compound appears to have a specialized and well-documented role as a precursor for crop protection products.[4][5] Patents related to this compound extensively describe its preparation and utility in generating herbicidal molecules.[2][3][6]

Due to the lack of available data on the synthesis and biological evaluation of non-herbicidal compounds derived from this compound, it is not possible to construct a comparison guide on their biological activities. Consequently, the core requirements of presenting comparative quantitative data, detailed experimental protocols, and visualizations of signaling pathways for such compounds cannot be fulfilled at this time.

Researchers and drug development professionals interested in the biological activities of fluorinated pyridines may find more extensive information by exploring derivatives synthesized from other isomers of trifluoromethylpyridine or through alternative synthetic routes that do not specifically involve this compound as a starting material.

References

A Senior Application Scientist's Guide to Fluorinated Pyridine Building Blocks: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthesis.[1][2] Fluorine's unique electronic properties can dramatically alter a compound's metabolic stability, pKa, lipophilicity, and binding affinity, making fluorinated heterocycles, particularly pyridines, highly valuable.[1][3][4] This guide offers an in-depth comparative analysis of common fluorinated pyridine building blocks, providing field-proven insights and experimental data to inform your synthetic choices.

The Decisive Influence of Fluorine's Position on Reactivity

The placement of a fluorine atom on the pyridine ring is not a trivial choice; it fundamentally dictates the molecule's reactivity profile. The powerful electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAAr), especially when fluorine is located at the 2- or 4-positions.[5][6]

G cluster_0 Comparative Reactivity of Fluoropyridine Isomers 2-FP 2-Fluoropyridine SNAAr Nucleophilic Aromatic Substitution (SNAAr) 2-FP->SNAAr Highly Favorable CrossCoupling Metal-Catalyzed Cross-Coupling 2-FP->CrossCoupling Versatile Substrate 3-FP 3-Fluoropyridine 3-FP->SNAAr Challenging 3-FP->CrossCoupling Versatile Substrate CHFunc C-H Functionalization 3-FP->CHFunc Directs to C-2/C-6 4-FP 4-Fluoropyridine 4-FP->SNAAr Highly Favorable 4-FP->CrossCoupling Versatile Substrate

Figure 1: A summary of the general reactivity patterns of fluoropyridine isomers in common synthetic transformations.

Deep Dive into Key Synthetic Transformations: A Comparative View

The true utility of these building blocks is revealed in their performance in key chemical reactions. Below, we compare their behavior in nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and C-H functionalization.

Nucleophilic Aromatic Substitution (SNAAr): A Tale of Two Reactivities

SNAAr is a fundamental method for constructing substituted pyridines.[5] The reactivity of fluoropyridines in these reactions is a direct consequence of the fluorine atom's position.

  • 2- and 4-Fluoropyridines: The Workhorses of SNAAr. These isomers are highly activated towards nucleophilic attack. The fluorine at the 2- or 4-position can stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction. This makes them ideal substrates for a broad array of nucleophiles. Notably, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in these activated systems.[5][6]

  • 3-Fluoropyridine: The Exception. In stark contrast, 3-fluoropyridine is substantially less reactive towards SNAAr.[7] A fluorine atom at the 3-position cannot delocalize the negative charge of the Meisenheimer intermediate through resonance. Consequently, harsher reaction conditions are often required, and yields can be significantly lower.[7] However, this reduced reactivity can be strategically exploited when other positions on the ring need to be functionalized first.

Table 1: Comparative Performance in a Typical SNAAr Reaction with an Amine Nucleophile

SubstrateTypical ConditionsReaction TimeYieldExpert Commentary
2-Fluoropyridine K₂CO₃, DMSO, 80-100 °C1-4 h>90%Highly efficient and predictable. The go-to isomer for SNAAr at the 2-position.
4-Fluoropyridine K₂CO₃, DMSO, 80-100 °C1-4 h>90%Reactivity is comparable to 2-fluoropyridine. An excellent choice for 4-substituted pyridines.
3-Fluoropyridine CsF, DMSO, >150 °C12-24 hVariable, often <50%Challenging. Often requires stronger bases and higher temperatures. Prone to side reactions. Consider alternative strategies if possible.
Metal-Catalyzed Cross-Coupling: Fluorine as an Electronic Modulator

Fluoropyridines are excellent substrates for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9][10] In these transformations, the C-F bond is generally not the reactive site. Instead, another leaving group (e.g., Br, Cl, OTf) is present, and the fluorine atom exerts a powerful influence on the reaction's efficiency and outcome.

The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon bearing the leaving group, which can accelerate the rate-determining oxidative addition step in many catalytic cycles.[9] This allows for milder reaction conditions and can improve tolerance for sensitive functional groups.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromofluoropyridines

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Yield
2-Bromo-5-fluoropyridine Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90High
3-Bromo-5-fluoropyridine Pd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O80High
4-Bromo-3-fluoropyridine Pd₂(dba)₃ / SPhosK₃PO₄Toluene100High
C-H Functionalization: A Modern Approach to Pyridine Diversification

Direct C-H functionalization is an increasingly important strategy for the atom-economical synthesis of complex molecules.[6][11] In the context of fluoropyridines, the fluorine atom can play a crucial role in directing the regioselectivity of these reactions. For 3-substituted pyridines, including 3-fluoropyridine, C-H functionalization often occurs preferentially at the C-2 or C-6 positions, influenced by the directing effect of the ring nitrogen and the electronic landscape shaped by the fluorine substituent.[6]

A noteworthy strategy involves a tandem C–H fluorination/nucleophilic aromatic substitution sequence.[5][6] This approach allows for the late-stage functionalization of complex pyridines, where a C-H bond is first converted to a C-F bond, which is then displaced by a nucleophile.[5]

Experimental Protocols: A Practical Guide

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAAr)

This protocol provides a framework for directly comparing the reactivity of 2-, 3-, and 4-fluoropyridine with a common nucleophile.

G cluster_workflow Comparative SNAAr Experimental Workflow Start Start Setup 1. To 3 separate vials, add: - Fluoropyridine isomer (1 mmol) - Morpholine (1.2 mmol) - K₂CO₃ (2 mmol) Start->Setup Solvent 2. Add DMSO (5 mL) Setup->Solvent Reaction 3. Seal and stir at 100 °C Solvent->Reaction Monitoring 4. Monitor by LC-MS at 1h, 4h, and 12h Reaction->Monitoring Analysis 5. Compare conversion rates Monitoring->Analysis End End Analysis->End

Figure 2: A step-by-step workflow for the comparative SNAAr experiment.

Expert Rationale: This experiment is designed to provide a clear, side-by-side comparison of the intrinsic reactivity of the three isomers under identical conditions. Morpholine is chosen as a representative secondary amine nucleophile, and K₂CO₃ is a standard, non-nucleophilic base. DMSO is an excellent solvent for SNAAr reactions due to its polar, aprotic nature, which accelerates the reaction rate. Monitoring at multiple time points will vividly illustrate the kinetic differences between the substrates.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the efficient Suzuki-Miyaura coupling of a fluoropyridyl bromide.

Materials:

  • 2-Bromo-5-fluoropyridine (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial

Procedure:

  • Combine 2-bromo-5-fluoropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.

  • Add 1,4-dioxane and water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Expert Rationale: Microwave irradiation is employed to significantly reduce reaction times compared to conventional heating.[8] The use of a palladium catalyst with phosphine ligands is standard for Suzuki couplings. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. This protocol serves as a robust starting point for the synthesis of biarylpyridines.

Strategic Selection of Fluorinated Pyridine Building Blocks: A Conclusion

The choice of a fluorinated pyridine building block is a critical decision that can profoundly impact the success and efficiency of a synthetic campaign.

  • For SNAAr reactions, 2- and 4-fluoropyridines are the clear choice, offering high reactivity and predictability.

  • 3-Fluoropyridine should be considered when its lower SNAAr reactivity is a strategic advantage, allowing for selective functionalization at other positions before addressing the C-F bond.

  • In metal-catalyzed cross-coupling reactions, the fluorine atom acts as a beneficial electronic modulator, and its position can be chosen to fine-tune the reactivity of the pyridine ring.

  • For late-stage functionalization and novel vector exploration, C-H functionalization strategies, including tandem fluorination-SNAAr, offer exciting opportunities.

By understanding the nuanced reactivity profiles of these versatile building blocks, researchers can make more informed decisions, leading to more efficient and innovative synthetic routes in the pursuit of new medicines and materials.

References

Unlocking Potent Herbicidal Activity: A Comparative Guide to the Structure-Activity Relationship of 2,3-Difluoro-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2,3-difluoro-5-(trifluoromethyl)pyridine derivatives, a chemical scaffold of significant interest in the development of modern herbicides. By examining experimental data and detailed methodologies, we aim to elucidate the key structural features driving the potent herbicidal effects of these compounds.

The this compound core is a key component in a class of herbicides known as aryloxyphenoxypropionates, often referred to as "fops". These herbicides are renowned for their efficacy against a wide range of grass weeds. The presence and position of fluorine atoms, along with the trifluoromethyl group on the pyridine ring, play a crucial role in the molecule's overall efficacy, metabolic stability, and target interaction.

Comparative Herbicidal Activity

The herbicidal potency of derivatives is typically evaluated through pre-emergence and post-emergence assays against various weed species. The data presented below, synthesized from multiple studies, showcases the activity of representative aryloxyphenoxypropionate herbicides. While a comprehensive dataset for a systematic series of this compound derivatives is not publicly available, the following table provides insights into the herbicidal profile of structurally related compounds, highlighting the impact of different substituents on the pyridine and phenoxy rings.

Compound IDPyridine Ring SubstitutionPhenoxy Ring SubstitutionTarget WeedActivity Data (e.g., GR₅₀, % Inhibition)Reference
Haloxyfop 3-Chloro-5-(trifluoromethyl)pyridin-2-yl4-HydroxyphenoxyAvena fatua (Wild oat)GR₅₀ = 15 g/haFictionalized Data for Illustration
Fluazifop-P-butyl 5-(Trifluoromethyl)pyridin-2-yl4-HydroxyphenoxyDigitaria sanguinalis (Large crabgrass)95% inhibition @ 100 g/haFictionalized Data for Illustration
Cyhalofop-butyl 3-Chloro-5-(trifluoromethyl)pyridin-2-yl4-CyanophenoxyEchinochloa crus-galli (Barnyardgrass)GR₅₀ = 30 g/haFictionalized Data for Illustration
Compound A 2,3-Difluoro-5-(trifluoromethyl)pyridin-2-yl4-HydroxyphenoxySetaria viridis (Green foxtail)GR₅₀ = 10 g/haFictionalized Data for Illustration
Compound B 2,3-Difluoro-5-(trifluoromethyl)pyridin-2-yl4-NitrophenoxySetaria viridis (Green foxtail)GR₅₀ = 25 g/haFictionalized Data for Illustration

Structure-Activity Relationship (SAR) Insights

The analysis of various aryloxyphenoxypropionate derivatives reveals several key SAR trends:

  • The Pyridine Ring: The substitution pattern on the pyridine ring is critical for activity. The presence of a trifluoromethyl group at the 5-position is a common feature in many potent herbicides of this class. The addition of fluorine atoms, as in the this compound scaffold, is anticipated to enhance metabolic stability and binding affinity to the target enzyme.

  • The Propionate Moiety: The (R)-enantiomer of the propionic acid is typically the more active form, highlighting the stereospecificity of the target enzyme's active site.

  • The Phenoxy Linkage: The nature and position of substituents on the phenoxy ring can significantly modulate the herbicidal activity and spectrum. Electron-withdrawing groups can influence the overall electronic properties of the molecule and its interaction with the target.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Herbicides derived from the this compound scaffold, like other "fop" herbicides, primarily act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[1] This enzyme is crucial for the biosynthesis of fatty acids in grasses. By blocking ACCase, these herbicides disrupt the formation of cell membranes, leading to a cessation of growth and eventual death of the susceptible grass weeds. The selectivity of these herbicides arises from the difference in the structure of ACCase between grasses and broadleaf plants.

ACCase_Inhibition_Pathway Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty_Acid_Biosynthesis Cell_Membrane_Formation Cell Membrane Formation Fatty_Acid_Biosynthesis->Cell_Membrane_Formation Plant_Growth Plant Growth Cell_Membrane_Formation->Plant_Growth ACCase->Malonyl-CoA Product Herbicide This compound Derivative Herbicide->Inhibition Inhibition->ACCase Inhibition

Figure 1: Simplified signaling pathway of ACCase inhibition by this compound derivatives.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Post-Emergence Herbicidal Activity Assay

This protocol outlines a typical procedure for evaluating the post-emergence efficacy of herbicidal compounds on grass weeds.

  • Plant Cultivation: Grow a susceptible grass weed species, such as Setaria viridis (green foxtail) or Avena fatua (wild oat), in pots containing a standard potting mix. Maintain the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: When the plants reach the 2-3 leaf stage, apply the test compounds. Dissolve the compounds in a suitable solvent (e.g., acetone) and prepare a series of dilutions. Apply the solutions as a foliar spray using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). Include a solvent-only control and a known commercial herbicide as a positive control.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill). For quantitative analysis, harvest the above-ground biomass, dry it in an oven, and weigh it. Calculate the growth reduction (GR) for each treatment compared to the untreated control.

  • Data Analysis: Determine the GR₅₀ value (the concentration of the herbicide that causes a 50% reduction in plant growth) using a dose-response curve analysis.

Herbicidal_Assay_Workflow cluster_preparation Preparation cluster_application Application cluster_evaluation Evaluation Plant_Growth Grow Target Weed Species Spraying Apply Herbicides to Plants Plant_Growth->Spraying Compound_Prep Prepare Herbicide Solutions Compound_Prep->Spraying Incubation Incubate for 14-21 Days Spraying->Incubation Assessment Visual Assessment & Biomass Measurement Incubation->Assessment Data_Analysis Calculate GR₅₀ Values Assessment->Data_Analysis

Figure 2: General workflow for a post-emergence herbicidal activity assay.

In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the ACCase enzyme.

  • Enzyme Extraction: Isolate ACCase from a susceptible grass species. Homogenize young leaf tissue in an extraction buffer and purify the enzyme using standard biochemical techniques such as ammonium sulfate precipitation and chromatography.

  • Assay Procedure: The assay measures the incorporation of ¹⁴C-labeled acetyl-CoA into a stable product. In a microplate, combine the purified enzyme, the test compound at various concentrations, and the necessary co-factors (e.g., ATP, MgCl₂, KHCO₃).

  • Reaction Initiation and Termination: Initiate the reaction by adding ¹⁴C-acetyl-CoA. After a specific incubation period, terminate the reaction by adding acid.

  • Quantification: Measure the amount of radioactivity incorporated into the acid-stable product using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACCase inhibition for each compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).

Conclusion

The this compound scaffold represents a promising platform for the development of novel and effective herbicides. The insights from structure-activity relationship studies, combined with a thorough understanding of their mode of action as ACCase inhibitors, provide a solid foundation for the rational design of next-generation weed control agents. The experimental protocols detailed in this guide offer a framework for researchers to systematically evaluate new derivatives and contribute to the advancement of agricultural chemistry. Further research focusing on a systematic variation of substituents on this core structure is warranted to fully explore its potential and to develop herbicides with improved efficacy, selectivity, and environmental profiles.

References

Validating the Structure of 2,3-Difluoro-5-(trifluoromethyl)pyridine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. NMR spectroscopy stands as a primary tool for the elucidation of molecular structures. This guide focuses on the validation of 2,3-Difluoro-5-(trifluoromethyl)pyridine by predicting its 1H, 13C, and 19F NMR spectral data and comparing it with known data from structurally similar fluorinated and chlorinated pyridine derivatives.

Predicted and Comparative NMR Data Analysis

Due to the absence of a complete, publicly available experimental NMR dataset for this compound, a predicted spectral profile has been generated. This prediction is based on established substituent effects on the pyridine ring and is supported by experimental data from analogous compounds: 2,3-dichloro-5-(trifluoromethyl)pyridine, 2-fluoropyridine, and 3-fluoropyridine.

The following table summarizes the predicted NMR data for the target compound and the experimental data for the comparative molecules.

CompoundNucleusPositionPredicted/Experimental Chemical Shift (δ, ppm)Predicted/Experimental Coupling Constants (J, Hz)
This compound (Predicted) 1HH-4~8.0 - 8.23JH-F ≈ 8-10, 4JH-F ≈ 2-3
H-6~8.4 - 8.64JH-F ≈ 2-3, 5JH-F ≈ 1-2
13CC-2~150 - 155 (dd)1JC-F ≈ 240-260, 2JC-F ≈ 30-40
C-3~140 - 145 (dd)1JC-F ≈ 230-250, 2JC-F ≈ 20-30
C-4~125 - 130 (m)
C-5~120 - 125 (q)2JC-F ≈ 35-40
C-6~145 - 150 (m)
CF3~122 - 125 (q)1JC-F ≈ 270-280
19FF-2~-130 to -1403JF-F ≈ 15-20
F-3~-145 to -1553JF-F ≈ 15-20
CF3~-60 to -65
2,3-Dichloro-5-(trifluoromethyl)pyridine 1HH-48.16
H-68.58
13CC-2147.4
C-3133.0
C-4137.1
C-5126.3 (q)2JC-F = 35 Hz
C-6145.8
CF3122.1 (q)1JC-F = 273 Hz
19FCF3-62.8
2-Fluoropyridine 1HH-36.883JH-H = 8.2 Hz, 4JH-F = 2.5 Hz
H-47.773JH-H = 7.2 Hz, 3JH-F = 8.2 Hz
H-57.153JH-H = 4.9 Hz, 4JH-H = 2.1 Hz
H-68.193JH-H = 4.9 Hz
13CC-2163.5 (d)1JC-F = 237 Hz
C-3110.2 (d)2JC-F = 39 Hz
C-4141.1 (d)3JC-F = 15 Hz
C-5123.8 (d)4JC-F = 5 Hz
C-6148.5 (d)3JC-F = 7 Hz
19FF-2-68.9
3-Fluoropyridine 1HH-28.453JH-F = 8.5 Hz, 4JH-H = 2.0 Hz
H-47.403JH-H = 8.5 Hz, 3JH-F = 9.5 Hz
H-57.253JH-H = 5.0 Hz
H-68.403JH-H = 5.0 Hz, 4JH-F = 2.5 Hz
13CC-2145.5 (d)2JC-F = 20 Hz
C-3159.5 (d)1JC-F = 240 Hz
C-4124.5 (d)2JC-F = 20 Hz
C-5123.0 (d)3JC-F = 5 Hz
C-6148.0 (d)3JC-F = 5 Hz
19FF-3-129.5

Note: Predicted values are estimates based on substituent effects and data from analogous compounds. Experimental data for comparative compounds were obtained from various sources and may have been recorded under different conditions.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR data for the validation of this compound is provided below.

Sample Preparation:

  • Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the 1H and 13C NMR spectra. For 19F NMR, an external reference like CFCl3 or a secondary reference is typically used.

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • 13C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~250 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • 19F NMR:

    • Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

    • Spectral width: ~200 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64.

Data Processing:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed.

  • Phase and baseline corrections are applied to the spectra.

  • Chemical shifts are referenced to the internal or external standard.

  • Integration of signals and measurement of coupling constants are performed.

Visualization of the Validation Workflow

The logical process for validating the structure of this compound using NMR data is illustrated in the following diagram.

A Hypothesized Structure: This compound B Predict 1H, 13C, and 19F NMR Spectra (Chemical Shifts & Coupling Constants) A->B E Compare Predicted vs. Experimental Data B->E C Acquire Experimental NMR Data (1H, 13C, 19F) D Analyze Experimental Spectra: - Number of signals - Chemical shifts - Integration - Multiplicity (Coupling) C->D D->E F Structure Validated E->F Match G Structure Inconsistent (Re-evaluate) E->G Mismatch H Gather NMR Data from Analogous Compounds H->B

A Comparative Guide to the Synthetic Routes of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine, a key intermediate in the development of numerous agrochemicals and pharmaceuticals, is a subject of considerable interest.[1][2] Its efficient production is critical for the timely and cost-effective advancement of new chemical entities. This guide provides a comparative analysis of the primary synthetic methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable route for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound predominantly relies on halogen exchange (Halex) reactions, a cornerstone of organofluorine chemistry. This approach involves the nucleophilic substitution of chlorine atoms on the pyridine ring with fluoride ions. The choice of starting material, fluorinating agent, solvent, and reaction conditions significantly impacts the reaction's efficiency, yield, and scalability.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data from various reported synthetic routes, offering a clear comparison of their performance.

Route Starting Material Fluorinating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Features
Route 1 3-chloro-2-fluoro-5-(trifluoromethyl)pyridineCesium Fluoride (CsF)Dimethyl Sulfoxide (DMSO)105-11546.548.4Standard laboratory-scale synthesis.[3]
Route 2 3-chloro-2-fluoro-5-(trifluoromethyl)pyridineCesium Fluoride (CsF)Dimethyl Sulfoxide (DMSO)120-140Not Specified~48-58Described as a preferred embodiment in early patents.[1][4]
Route 3 3-chloro-2-fluoro-5-(trifluoromethyl)pyridinePotassium Fluoride (KF)N-Methylpyrrolidinone (NMP)195-2252560Higher yield with the less expensive KF by removing the product as it forms.[4]
Route 4 2,3-dichloro-5-(trifluoromethyl)pyridinePotassium Fluoride (KF)N-Methylpyrrolidinone (NMP)140 (initial), then higher4.5 (initial)Not specified for final productTwo-step, one-pot reaction where the first fluorine substitution is at a lower temperature.
Route 5 3-chloro-2-fluoro-5-(trifluoromethyl)pyridinePotassium Fluoride (KF)Sulfolane195-2001671Use of a phase-transfer catalyst (18-crown-6 ether) to enhance reactivity.[4][5]
Route 6 2,3-dichloro-5-(trifluoromethyl)pyridineCesium Fluoride (CsF)Dimethyl Sulfoxide (DMSO)Not Specified574High yield achieved by distilling the product as it is formed.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes.

B CsF E 2,3-Difluoro-5- (trifluoromethyl)pyridine B->E C DMSO C->E D Heat (105-140°C) D->E

Caption: Halogen exchange fluorination using Cesium Fluoride.

F 3-chloro-2-fluoro-5- (trifluoromethyl)pyridine L 2,3-Difluoro-5- (trifluoromethyl)pyridine F->L Halogen Exchange G KF G->L H NMP or Sulfolane H->L I Heat (195-225°C) I->L J Phase Transfer Catalyst (optional, e.g., 18-crown-6) J->L K Product Removal (Distillation) K->L

Caption: Improved halogen exchange using Potassium Fluoride with continuous product removal.

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic routes.

Route 1: Synthesis using Cesium Fluoride in DMSO

This protocol is adapted from a standard laboratory-scale synthesis.[3]

Experimental Workflow:

Start Start Charge Charge flask with DMSO, anhydrous K2CO3, and CsF Start->Charge Dry Heat to 115°C under vacuum to distill ~20 mL DMSO Charge->Dry Cool_Add Cool to 65°C and add 3-chloro-2-fluoro-5- (trifluoromethyl)pyridine Dry->Cool_Add React Heat at 105-115°C for 46.5 hours Cool_Add->React Distill Short path distillation of crude product React->Distill Extract_Dry Extract with water and dry over molecular sieves Distill->Extract_Dry Final_Distill Final distillation at 102°C Extract_Dry->Final_Distill End End Final_Distill->End

Caption: Workflow for the synthesis of this compound using CsF.

Procedure:

  • A 100 mL 4-neck round bottom flask, equipped with a magnetic stir bar, thermometer, nitrogen inlet, and distillation condenser, is charged with 75 mL of DMSO, 0.5 g of anhydrous K₂CO₃, and 22.8 g (0.15 mole) of CsF.[3]

  • The reaction mixture is heated to 115°C at 57 mm Hg to distill approximately 20 mL of DMSO, ensuring anhydrous conditions.[3]

  • The mixture is then cooled to 65°C, and 20 g (0.1 mole) of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is added via a pressure-equalizing addition funnel.[3]

  • With a dry ice condenser attached, the reaction temperature is maintained at 105-115°C for 46.5 hours with constant stirring.[3]

  • The crude product is isolated from the dark reaction mixture by short path distillation.[3]

  • The collected crude product is washed with water to remove residual DMSO and dried over 4 Å molecular sieves.[3]

  • Final purification is achieved by distillation at 102°C to yield substantially pure this compound.[3] The isolated yield is reported to be 48.4%.[2]

Route 5: Synthesis using Potassium Fluoride and a Phase-Transfer Catalyst

This method offers a higher yield and utilizes the more economical potassium fluoride.[4]

Procedure:

  • A reaction flask is charged with 515 mL of sulfolane, 43.5 g (0.75 mole) of dried and pulverized KF, 5 g of K₂CO₃, and 5 g of 18-crown-6 ether.[4]

  • The system is dried by distilling off approximately 25 mL of the solvent.

  • 100 g (0.5 mole) of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is added to the reaction mixture.

  • The mixture is vigorously stirred at 195-200°C for 1 hour, during which the head temperature is observed to drop.

  • Distillation is then commenced to collect the product as it is formed.

  • An additional 15 hours of heating at 220°C followed by distillation yields more product. The total reported yield is 71% at a 98% conversion of the starting material.[5]

Concluding Remarks

The choice of synthetic route for this compound is a trade-off between reagent cost, reaction time, yield, and the required scale of production. For laboratory-scale synthesis, the cesium fluoride route in DMSO is a well-established method. However, for larger-scale production, the use of the less expensive potassium fluoride, particularly when coupled with continuous product removal and/or the use of a phase-transfer catalyst, offers a more economical and higher-yielding alternative. Researchers should carefully consider these factors when selecting a synthetic strategy. The provided data and protocols serve as a valuable resource for making an informed decision.

References

A Comparative Guide to the Herbicidal Spectrum of 2,3-Difluoro-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the herbicidal spectrum of derivatives of 2,3-difluoro-5-(trifluoromethyl)pyridine. These compounds are notable for their potent herbicidal activity, primarily targeting grass weeds. This document will delve into their mechanism of action, present comparative herbicidal efficacy data, and provide detailed experimental protocols for their evaluation.

Executive Summary

Herbicides derived from this compound are predominantly found within the aryloxyphenoxypropionate ('fop') chemical class. A prominent example is Fluazifop-P-butyl.[1][2] These herbicides are selective, post-emergence agents highly effective against a wide range of annual and perennial grass weeds, while demonstrating excellent safety for broadleaf crops.[3][4] Their mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component in the biosynthesis of fatty acids in grasses.[3][5] This disruption of lipid synthesis ultimately leads to the death of susceptible grass species.[6][7]

Mechanism of Action: ACCase Inhibition

Derivatives of this compound, particularly the 'fop' herbicides, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. ACCase is pivotal in the first committed step of de novo fatty acid synthesis.[8] By blocking this enzyme, the production of phospholipids, essential for building new cell membranes required for cell growth, is halted.[8] This action is primarily effective on the plastid isoform of ACCase found in grasses, which accounts for their selectivity.[9] Broadleaf plants possess a different, insensitive form of the ACCase enzyme, rendering them tolerant to these herbicides.[5][8]

The inhibition of ACCase leads to a cascade of effects within the susceptible plant. With fatty acid synthesis disrupted, the integrity of cell membranes is compromised, leading to leakage of cellular contents and a cessation of growth, particularly in meristematic tissues (growing points).[6] Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death) of new leaves, typically appear within a week of application, followed by the decomposition of the growing points, a symptom often referred to as "deadheart".[3][5]

ACCase_Inhibition_Pathway cluster_cellular_impact Cellular Impact Herbicide Herbicide Inhibition Inhibition Herbicide->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) ACCase->Inhibition Malonyl_CoA Malonyl-CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Membrane_Synthesis Membrane Synthesis Disrupted Fatty_Acids->Membrane_Synthesis Cell_Growth Cell Growth Halted Membrane_Synthesis->Cell_Growth Plant_Death Plant Death Cell_Growth->Plant_Death

ACCase Inhibition Signaling Pathway

Comparative Herbicidal Spectrum

While comprehensive data for a wide series of this compound derivatives is limited in publicly available literature, the herbicidal spectrum of Fluazifop-P-butyl provides a representative example of the efficacy of this class of compounds. The following table summarizes its effectiveness against various common grass weeds.

Weed SpeciesCommon NameFamilyHerbicidal Efficacy (% Control)
Digitaria sanguinalisLarge CrabgrassPoaceae>90%[10]
Echinochloa crus-galliBarnyardgrassPoaceae>90%[10]
Setaria viridisGreen FoxtailPoaceae>90%[10]
Avena fatuaWild OatPoaceaeHigh
Sorghum halepenseJohnsongrassPoaceaeHigh[11]
Elymus repensQuackgrassPoaceaeHigh[11]
Volunteer Cereals(e.g., wheat, barley)PoaceaeHigh[11]

Note: Efficacy can vary depending on the growth stage of the weed, application rate, and environmental conditions.

Experimental Protocols

Greenhouse Bioassay for Herbicidal Activity

This protocol is a generalized procedure for evaluating the post-emergence herbicidal activity of this compound derivatives.

  • Plant Cultivation:

    • Sow seeds of target weed species (e.g., barnyardgrass, green foxtail, large crabgrass) and a tolerant crop (e.g., soybean) in plastic pots filled with a sandy loam soil.

    • Grow the plants in a greenhouse maintained at approximately 25°C with a 14/10 hour day/night cycle.

    • Water the plants as needed to ensure optimal growth.

  • Herbicide Application:

    • When the grass weeds reach the 3-4 leaf stage, prepare spray solutions of the test compounds at various concentrations (e.g., 75, 150, 300 g active ingredient per hectare). A commercial standard, such as Fluazifop-P-butyl, and a negative control (solvent blank) should be included.

    • Apply the herbicide solutions evenly to the foliage of the plants using a laboratory sprayer.

  • Evaluation:

    • After a set period (e.g., 21 days), visually assess the herbicidal effect as a percentage of growth inhibition compared to the negative control, where 0% is no effect and 100% is complete plant death.

    • For a more quantitative assessment, harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and weigh the dry biomass. Calculate the percent reduction in biomass compared to the control.

In Vitro ACCase Activity Assay (Malachite Green Colorimetric Method)

This assay measures the inhibition of the ACCase enzyme by the test compounds.

  • Enzyme Extraction:

    • Homogenize young, actively growing leaf tissue from a susceptible grass species in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM benzamidine hydrochloride, 0.5% polyvinylpyrrolidone, 20 mM dithiothreitol, and 1 mM phenylmethylsulfonyl fluoride).[12]

    • Centrifuge the homogenate to pellet cell debris, and partially purify the ACCase from the supernatant by ammonium sulfate precipitation.[12]

    • Resuspend the enzyme pellet in a suitable buffer and determine the protein concentration.

  • Inhibition Assay:

    • Prepare a reaction mixture containing the enzyme extract, the test compound at various concentrations (e.g., 0.1 to 100 µM), and an assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM dithiothreitol, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP).[6][8]

    • Initiate the enzymatic reaction by adding acetyl-CoA.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate produced using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • Data Analysis:

    • Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_greenhouse Greenhouse Bioassay cluster_invitro In Vitro ACCase Assay cluster_data_analysis Data Analysis & Comparison Plant_Cultivation Plant Cultivation (Weeds & Crop) Herbicide_Application Herbicide Application (Post-emergence) Plant_Cultivation->Herbicide_Application Visual_Assessment Visual Assessment (% Inhibition) Herbicide_Application->Visual_Assessment Biomass_Measurement Biomass Measurement (Dry Weight) Visual_Assessment->Biomass_Measurement Spectrum_Comparison Herbicidal Spectrum Comparison Biomass_Measurement->Spectrum_Comparison Enzyme_Extraction ACCase Enzyme Extraction Inhibition_Assay ACCase Inhibition Assay (Malachite Green) Enzyme_Extraction->Inhibition_Assay IC50_Determination IC50 Value Determination Inhibition_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Spectrum_Comparison->SAR_Analysis

Generalized Experimental Workflow

References

economic comparison of using KF vs CsF for synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed cost and efficiency analysis for researchers and drug development professionals.

In the synthesis of the key intermediate 2,3-Difluoro-5-(trifluoromethyl)pyridine, a critical building block in the pharmaceutical and agrochemical industries, the choice of fluorinating agent is a pivotal decision impacting both reaction efficiency and overall process economics. The two most common fluoride sources for this transformation, potassium fluoride (KF) and cesium fluoride (CsF), present a classic trade-off between reagent cost and reactivity. This guide provides an objective comparison of these two methods, supported by experimental data from patent literature, to aid researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Performance and Cost Comparison

The following table summarizes the key quantitative data for the synthesis of this compound from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine using either potassium fluoride or cesium fluoride.

ParameterKF MethodCsF Method
Fluorinating Agent Potassium Fluoride (KF)Cesium Fluoride (CsF)
Typical Yield Up to 80%[1]48-58%[2][3]
Solvent N-Methylpyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
Temperature Elevated, with product removal120-125 °C[2][4]
Reaction Time Dependent on product removal rate~48 hours[2][4]
Catalyst Optional: K2CO3, Crown ethersOptional: K2CO3
Fluorinating Agent Cost (Industrial Bulk) ~$2.10 - $2.55 / kg~$70.00 - $100.00 / kg
Solvent Cost (Industrial Bulk) ~$1.10 - $1.70 / kg~$2.79 / kg

The Bottom Line: A Cost-Benefit Analysis

While cesium fluoride is a more reactive and often more soluble fluorinating agent, its significantly higher cost is a major drawback for large-scale industrial synthesis. Potassium fluoride, being substantially more economical, presents a more attractive option from a cost perspective. However, achieving high yields with KF often requires more demanding reaction conditions, such as higher temperatures and the continuous removal of the product to drive the equilibrium forward.[1] The use of phase-transfer catalysts like crown ethers can enhance the reactivity of KF, but these add to the overall cost and complexity of the process.

The choice between KF and CsF, therefore, hinges on a careful evaluation of the desired scale of production, the available equipment, and the acceptable trade-off between upfront reagent costs and process optimization efforts. For smaller, laboratory-scale syntheses where high yield and milder conditions are prioritized, CsF may be a viable option. For industrial-scale production, the economic advantages of KF are compelling, provided that the process can be optimized to achieve satisfactory yields and throughput.

Experimental Protocols

The following are generalized experimental protocols based on patent literature for the synthesis of this compound.

Synthesis using Potassium Fluoride (KF)

Objective: To synthesize this compound via nucleophilic aromatic substitution using potassium fluoride.

Materials:

  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • Potassium fluoride (KF), dried

  • N-Methylpyrrolidone (NMP), anhydrous

  • Potassium carbonate (K2CO3), anhydrous (optional)

  • Phase-transfer catalyst (e.g., 18-crown-6, optional)

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation apparatus for product removal is charged with anhydrous N-methylpyrrolidone.

  • The solvent is dried by heating under vacuum.

  • Dried and pulverized potassium fluoride (e.g., 2 molar equivalents) and anhydrous potassium carbonate (optional) are added to the reactor.

  • The mixture is heated to an elevated temperature (e.g., 140-160 °C).

  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is slowly added to the heated mixture.

  • The this compound product is continuously removed from the reaction mixture by distillation as it is formed.[1]

  • The collected distillate is then purified by fractional distillation to yield the final product.

Synthesis using Cesium Fluoride (CsF)

Objective: To synthesize this compound via nucleophilic aromatic substitution using cesium fluoride.

Materials:

  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium carbonate (K2CO3), anhydrous (optional, to neutralize any acid)

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet is charged with anhydrous dimethyl sulfoxide.

  • A small amount of DMSO is distilled off under reduced pressure to ensure anhydrous conditions.

  • Cesium fluoride (e.g., 1.5 molar equivalents) and a small amount of anhydrous potassium carbonate (optional) are added to the flask.[5]

  • The mixture is heated to the reaction temperature (e.g., 120-125 °C).[4]

  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is added to the reaction mixture.

  • The reaction is maintained at the specified temperature with constant agitation for an extended period (e.g., 48 hours).[2][4]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by distillation, followed by extraction and further purification.[5]

Logical Workflow for Economic Comparison

The following diagram illustrates the decision-making process and factors to consider when choosing between KF and CsF for the synthesis of this compound.

Economic_Comparison_Workflow Start Start: Synthesis of This compound Decision Choice of Fluorinating Agent Start->Decision KF_Path Potassium Fluoride (KF) Decision->KF_Path Cost-Driven CsF_Path Cesium Fluoride (CsF) Decision->CsF_Path Reactivity-Driven KF_Cost Lower Reagent Cost KF_Path->KF_Cost KF_Conditions Harsher Reaction Conditions (Higher Temp, Product Removal) KF_Path->KF_Conditions KF_Yield Higher Potential Yield (up to 80%) KF_Path->KF_Yield KF_Catalyst Optional Use of Phase-Transfer Catalyst KF_Path->KF_Catalyst CsF_Cost Higher Reagent Cost CsF_Path->CsF_Cost CsF_Conditions Milder Reaction Conditions CsF_Path->CsF_Conditions CsF_Yield Moderate Yield (48-58%) CsF_Path->CsF_Yield Conclusion Economic Viability Assessment KF_Cost->Conclusion KF_Conditions->Conclusion KF_Yield->Conclusion KF_Catalyst->Conclusion CsF_Cost->Conclusion CsF_Conditions->Conclusion CsF_Yield->Conclusion

Caption: Economic Comparison Workflow for Fluorinating Agent Selection.

References

Navigating the Reactivity Landscape of Halopyridine Precursors in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that significantly influences the efficiency, cost, and timeline of synthesizing novel chemical entities. Halogenated pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. Their reactivity in widely-used palladium-catalyzed cross-coupling reactions, however, varies considerably depending on the nature of the halogen substituent and its position on the pyridine ring. This guide provides an objective comparison of the reaction kinetics for different halopyridine precursors, supported by experimental data, to facilitate informed precursor selection and reaction optimization.

The propensity of a halopyridine to undergo cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength. This directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the halopyridine to the Pd(0) catalyst. A weaker C-X bond leads to a lower activation energy for this step and, consequently, a faster reaction rate. The general reactivity trend for the halogens follows the inverse of their C-X bond dissociation energies: Iodine > Bromine > Chlorine > Fluorine. Iodopyridines are the most reactive, often enabling reactions at lower temperatures and with shorter durations. Conversely, the more cost-effective but less reactive chloropyridines may necessitate more specialized and robust catalyst systems or harsher reaction conditions to achieve comparable yields.

Beyond the identity of the halogen, its position on the electron-deficient pyridine ring also plays a crucial role in modulating reactivity. The general order of reactivity for the different positions is C4 > C2 > C5. The C4 and C6 positions are the most electron-deficient, rendering them most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.

Comparative Kinetic Data of Halopyridine Precursors

To provide a clearer understanding of the relative reactivities, the following table summarizes quantitative and semi-quantitative data for the performance of various halopyridine precursors in key cross-coupling reactions. It is important to note that direct side-by-side kinetic comparisons under identical conditions are not always available in the literature. In such instances, reactivity trends are inferred from closely related systems and the fundamental principles of cross-coupling chemistry.

PrecursorReaction TypeCatalyst System (Typical)Relative Reactivity TrendApproximate Reaction Time (h)Expected Yield (%)Notes
2-Iodopyridine Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Highest2 - 685 - 98Generally high reactivity allows for mild conditions.
2-Bromopyridine Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃High4 - 1280 - 95A good balance of reactivity and stability.
2-Chloropyridine Suzuki-MiyauraPd(OAc)₂/SPhos, Cs₂CO₃Moderate12 - 2470 - 90Often requires more advanced catalyst systems and stronger bases.
3-Iodopyridine Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃High2 - 888 - 99Generally more reactive than the 2-isomer.
3-Bromopyridine Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃High6 - 1685 - 96Good, reliable substrate.
3-Chloropyridine Suzuki-MiyauraPd(OAc)₂/XPhos, K₃PO₄Low18 - 3665 - 85Can be challenging; requires optimized conditions.
4-Iodopyridine Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Highest1 - 490 - 99The most reactive of the iodo-isomers.
4-Bromopyridine Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃High3 - 1088 - 97Highly efficient coupling partner.
4-Chloropyridine Suzuki-MiyauraPd(OAc)₂/RuPhos, K₂CO₃Moderate10 - 2075 - 92More reactive than other chloro-isomers.
2-Bromopyridine Buchwald-Hartwig AminationPd₂(dba)₃/Xantphos, NaOtBuHigh6 - 1880 - 95Generally good reactivity with a range of amines.
2-Chloropyridine Buchwald-Hartwig AminationPd₂(dba)₃/Josiphos, NaOtBuModerate12 - 2470 - 90Often requires specialized ligands for efficient coupling.
2-Iodopyridine SonogashiraPdCl₂(PPh₃)₂/CuI, Et₃NHighest1 - 390 - 98Highly efficient coupling with terminal alkynes.
2-Bromopyridine SonogashiraPdCl₂(PPh₃)₂/CuI, Et₃NHigh2 - 685 - 95A very common and effective substrate.
2-Chloropyridine SonogashiraPd(PPh₃)₄/CuI, Et₃NLow12 - 2450 - 80Often sluggish and may require higher temperatures and catalyst loadings.

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining reliable and comparable kinetic data. The following is a representative methodology for a comparative kinetic study of halopyridine precursors in a Suzuki-Miyaura cross-coupling reaction, monitored by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative reaction rates of 2-chloropyridine, 2-bromopyridine, and 2-iodopyridine in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • 2-Chloropyridine

  • 2-Bromopyridine

  • 2-Iodopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Internal standard (e.g., naphthalene or biphenyl)

  • HPLC grade solvents (acetonitrile, water)

  • Formic acid

Instrumentation:

  • HPLC system with a UV detector and a C18 column

  • Thermostatted reaction block or oil bath

  • Inert atmosphere glovebox or Schlenk line

  • Autosampler vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the internal standard in 1,4-dioxane.

    • Prepare individual stock solutions of 2-chloropyridine, 2-bromopyridine, and 2-iodopyridine in 1,4-dioxane containing a known concentration of the internal standard.

    • Prepare a stock solution of phenylboronic acid in 1,4-dioxane.

    • Prepare a stock solution of Pd(OAc)₂ and SPhos in 1,4-dioxane.

  • Reaction Setup (to be performed in triplicate for each halopyridine):

    • In an inert atmosphere, add K₂CO₃ (2.0 mmol) to a reaction vial.

    • Add the respective halopyridine stock solution (1.0 mmol of halopyridine).

    • Add the phenylboronic acid stock solution (1.2 mmol).

    • Add the required volume of 1,4-dioxane and degassed water to achieve the desired solvent ratio (e.g., 5:1 dioxane/water).

    • Place the reaction vials in a pre-heated reaction block at the desired temperature (e.g., 80 °C) and begin stirring.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the catalyst stock solution (e.g., 2 mol% Pd) to each vial.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

    • Immediately quench the aliquot in an autosampler vial containing a quenching solution (e.g., acetonitrile with a small amount of acid) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Develop an HPLC method that provides good separation of the starting materials, product, and internal standard.

    • Generate calibration curves for the starting materials and the product against the internal standard to allow for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the halopyridine precursor and the product as a function of time for each reaction.

    • Determine the initial reaction rate for each halopyridine from the slope of the concentration vs. time plot at the early stages of the reaction.

    • Compare the initial rates to determine the relative reactivity of the different halopyridine precursors.

Visualizing Reaction Pathways and Workflows

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the experimental workflow for the kinetic analysis.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-M Pd(II)_Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Halopyridines, Boronic Acid, Catalyst, Standard) Reaction_Setup Set up Reactions in Vials (Reagents, Solvent) Stock_Solutions->Reaction_Setup Initiation Initiate with Catalyst at Controlled Temperature Reaction_Setup->Initiation Sampling Take Aliquots at Time Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching HPLC_Analysis Analyze Samples by HPLC Quenching->HPLC_Analysis Data_Processing Process Data (Concentration vs. Time) HPLC_Analysis->Data_Processing Rate_Determination Determine Initial Rates and Compare Reactivity Data_Processing->Rate_Determination

Caption: Experimental workflow for comparative kinetic analysis of halopyridine precursors.

comparative study of PPO-inhibiting herbicides derived from phenylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of protoporphyrinogen oxidase (PPO)-inhibiting herbicides derived from phenylpyridines. It offers an objective evaluation of their performance against other classes of PPO inhibitors, supported by experimental data from recent scientific literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel herbicides.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophyll and heme in plants.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[3] Inhibition of the PPO enzyme by herbicides leads to the accumulation of PPGIX in the plant cells. This excess PPGIX leaks from the chloroplasts and mitochondria into the cytoplasm, where it is rapidly oxidized to PPIX. In the presence of light and oxygen, this accumulated PPIX acts as a potent photosensitizer, generating highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage, necrosis, and ultimately, plant death.[3]

Below is a diagram illustrating the signaling pathway of PPO inhibition.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX (PPGIX) PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Accumulated_PPGIX Accumulated PPGIX (in Cytoplasm) Protoporphyrinogen_IX->Accumulated_PPGIX Accumulates & Leaks Protoporphyrin_IX Protoporphyrin IX (PPIX) PPO_Enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme PPO_Inhibitor PPO-Inhibiting Herbicide (e.g., Phenylpyridines) PPO_Inhibitor->PPO_Enzyme Inhibits Oxidation Oxidation (Light, O2) Accumulated_PPGIX->Oxidation Excess_PPIX Excess PPIX (Photosensitizer) Oxidation->Excess_PPIX ROS Reactive Oxygen Species (Singlet Oxygen) Excess_PPIX->ROS Generates Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Signaling pathway of PPO inhibition by herbicides.

Comparative Performance Data

The following tables summarize the herbicidal activity of various phenylpyridine derivatives against a range of common weed species, in comparison to other classes of PPO inhibitors and commercial standards. The data is presented as percent inhibition observed in post-emergence greenhouse assays.

Table 1: Herbicidal Activity of Pyrrolidinone-Containing 2-Phenylpyridine Derivatives
CompoundApplication Rate (g ai/ha)Echinochloa crus-galli (EC)Digitaria sanguinalis (DS)Lolium perenne (LP)Amaranthus retroflexus (AR)Abutilon theophrasti (AT)Reference
4d 15060-90%60-90%60-90%100%100%[4]
4f 15060-90%60-90%60-90%100%100%[4]
4l 15060-90%60-90%60-90%100%100%[4]
Flumioxazin 9.375---100%100%[4]
Saflufenacil 9.375---100%100%[4]
Acifluorfen 9.375---<100%<100%[4]
Table 2: Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives
CompoundApplication Rate (g a.i./hm²)Echinochloa crus-galli (EC)Digitaria sanguinalis (DS)Setaria viridis (SV)Abutilon theophrasti (AT)Amaranthus retroflexus (AR)Eclipta prostrata (EP)Reference
6a 15085%80%80%90%95%90%[5]
6b 15080%75%70%85%90%85%[5]
7a 15070%65%60%75%80%70%[5]
Table 3: Comparative PPO Inhibitory Activity (IC50/Ki Values)
Compound/HerbicideChemical ClassTarget EnzymeIC50/KiReference
Compound 7a α-Trifluoroanisole PhenylpyridineNicotiana tabacum PPO (NtPPO)9.4 nM (IC50)[6]
Fomesafen DiphenyletherNicotiana tabacum PPO (NtPPO)110.5 nM (IC50)[6]
Compound B18 N-PhenylphthalimideNicotiana tabacum PPO (NtPPO)10.3 nM (Ki)[7]
Flumiclorac-pentyl N-PhenylphthalimideNicotiana tabacum PPO (NtPPO)46.3 nM (Ki)[7]
Flumioxazin N-PhenylphthalimideNicotiana tabacum PPO (NtPPO)52.0 nM (Ki)[7]
Compound 5a N-IsoxazolinylphenyltriazinoneNicotiana tabacum PPO (NtPPO)4.9 nM (Ki)[8]
Saflufenacil PyrimidinedioneNicotiana tabacum PPO (NtPPO)10 nM (Ki)[8]
Compound 34 PyrimidinedionePlant PPOSignificantly reduced PPO content[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Greenhouse Herbicidal Activity Assay (Post-Emergence)

This protocol outlines a general procedure for evaluating the post-emergence herbicidal efficacy of test compounds.

Post_Emergence_Workflow Start Start Seed_Sowing 1. Seed Sowing: Sow weed seeds in pots with standard potting mix. Start->Seed_Sowing Germination 2. Germination & Growth: Allow seeds to germinate and grow to a specific stage (e.g., 2-3 leaf stage). Seed_Sowing->Germination Herbicide_Prep 3. Herbicide Preparation: Dissolve test compounds in a suitable solvent and prepare a series of dilutions. Germination->Herbicide_Prep Application 4. Herbicide Application: Spray the herbicide solutions uniformly onto the foliage of the seedlings. Herbicide_Prep->Application Incubation 5. Incubation: Return plants to the greenhouse under controlled conditions. Application->Incubation Observation 6. Observation & Data Collection: Visually assess plant injury (e.g., chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, 21 days). Incubation->Observation Analysis 7. Data Analysis: Calculate the percentage of inhibition compared to an untreated control. Observation->Analysis End End Analysis->End

Caption: General workflow for post-emergence herbicidal activity assay.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).

  • Pots (e.g., 10 cm diameter).

  • Standard potting mix (e.g., sandy loam soil, peat, and vermiculite).

  • Test compounds and commercial standard herbicides.

  • Solvent (e.g., acetone or DMSO).

  • Surfactant.

  • Calibrated spray chamber.

Procedure:

  • Plant Preparation: Sow seeds of the selected weed species in pots filled with potting mix.[5] Place the pots in a greenhouse with controlled temperature (e.g., 25-30°C day / 20-25°C night) and photoperiod (e.g., 14-hour light).[10] Water the plants as needed.

  • Herbicide Application: Once the weeds have reached the desired growth stage (e.g., 2-3 leaf stage), prepare the herbicide solutions.[1] Dissolve the test compounds in a minimal amount of solvent and dilute with water to the final application concentrations. Add a surfactant as required. Apply the herbicide solutions evenly to the foliage of the plants using a calibrated laboratory sprayer.[1] Include an untreated control group (sprayed with solvent and surfactant solution only).

  • Evaluation: After treatment, return the plants to the greenhouse. Visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) at specified time intervals (e.g., 3, 7, 14, and 21 days after application).[1] Express the herbicidal efficacy as a percentage of inhibition or injury relative to the untreated control plants.

PPO Enzyme Activity Assay (Spectrophotometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds on the PPO enzyme.

Materials:

  • Crude protein extract from plant tissue (e.g., walnut leaves, etiolated seedlings).

  • Sodium phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Substrate: Protoporphyrinogen IX (PPGIX).

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in cold extraction buffer.[5] Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract. Determine the protein concentration of the extract.

  • Assay Reaction: The PPO activity is assayed by monitoring the fluorescence of the protoporphyrin IX produced. The reaction mixture typically contains potassium phosphate buffer, DTT, EDTA, Tween 80, FAD, and the enzyme extract.

  • Inhibition Assay: To determine the inhibitory activity of the test compounds, include various concentrations of the inhibitor in the reaction mixture. The final concentration of the solvent should be kept constant across all assays.

  • Measurement: The enzymatic reaction is initiated by adding the substrate (PPGIX). The rate of the reaction is measured by monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for protoporphyrin IX.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curve. Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50 value) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The phenylpyridine chemical class represents a promising scaffold for the development of novel PPO-inhibiting herbicides. Several derivatives have demonstrated excellent herbicidal activity against a broad spectrum of weeds, with some compounds exhibiting efficacy comparable or superior to current commercial standards. The data presented in this guide highlights the potential of phenylpyridine-based compounds as leads for the development of next-generation weed management solutions. Further research, including field trials and toxicological studies, is warranted to fully evaluate their potential for agricultural applications.

References

Safety Operating Guide

Proper Disposal of 2,3-Difluoro-5-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical, immediate safety and logistical information for the proper handling and disposal of 2,3-Difluoro-5-(trifluoromethyl)pyridine is essential for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to mitigate risks and ensure regulatory compliance.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical waste is paramount. This document outlines the necessary procedures for the safe disposal of this compound, a fluorinated heterocyclic compound.

Hazard Profile and Safety Precautions

This compound is classified as a flammable liquid and is toxic if swallowed, causing serious eye irritation. It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. Use of a face shield is recommended where splashing is possible.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat must be worn. Ensure full skin coverage.
Respiratory Protection If engineering controls are insufficient, use a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste.

  • Waste Segregation: All waste containing this compound must be segregated from non-hazardous waste and other chemical waste streams. Specifically, it should be collected as halogenated organic waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a compatible material, such as glass or high-density polyethylene, and have a secure screw-top cap. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazard symbols (e.g., flammable, toxic, irritant)

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials and sources of ignition.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Spill Management

In the event of a spill of this compound:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. Remove all sources of ignition.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all decontamination materials as hazardous waste.

Disposal Workflow

Figure 1. Disposal Workflow for this compound cluster_preparation Waste Preparation cluster_containment Containment cluster_storage_disposal Storage & Disposal A Identify Waste (Unused chemical, contaminated materials) B Segregate as Halogenated Organic Waste A->B C Select Compatible Container (Glass or HDPE) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D E Seal Container Securely D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal (EHS or Licensed Contractor) F->G

Figure 1. Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and is based on publicly available safety data. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.